molecular formula C6H8ClF3N2O2 B1521312 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea CAS No. 1152566-19-2

1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea

Cat. No.: B1521312
CAS No.: 1152566-19-2
M. Wt: 232.59 g/mol
InChI Key: MWWZRXPYACBMPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea is a chemical compound with the molecular formula C 6 H 8 ClF 3 N 2 O 2 and a molecular weight of 232.59 . It is supplied for research purposes and is identified by the CAS Registry Number 1094363-47-9 . This urea derivative features a 2-chloropropanoyl moiety and a 2,2,2-trifluoroethyl group, a structural pattern seen in compounds studied for their potential biological activities. For instance, related chloroethyl urea compounds have been investigated in research contexts for their genotoxic profiles and ability to induce DNA cross-links, which is a mechanism relevant to the study of antitumor agents . As a specialty chemical, it serves as a valuable building block or intermediate for researchers in medicinal chemistry and drug discovery, facilitating the synthesis and exploration of novel molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-chloro-N-(2,2,2-trifluoroethylcarbamoyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClF3N2O2/c1-3(7)4(13)12-5(14)11-2-6(8,9)10/h3H,2H2,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWZRXPYACBMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(=O)NCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis and characterization of 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea, a compound of interest in medicinal chemistry and drug development. N-acylureas are a significant class of molecules known for their diverse biological activities.[1][2] This document details a robust, two-step synthetic pathway, beginning with the formation of a key urea intermediate followed by its acylation. We provide field-proven, step-by-step experimental protocols and delve into the causality behind critical procedural choices. Furthermore, a thorough guide to the structural characterization of the final compound using modern analytical techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—is presented. This paper is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both practical guidance and a deep mechanistic understanding.

Introduction and Strategic Overview

The molecular scaffold of 1-(2-chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea combines several functional groups that are highly valuable in the design of bioactive molecules. The urea moiety provides hydrogen bonding capabilities, the trifluoroethyl group enhances metabolic stability and lipophilicity, and the reactive 2-chloropropanoyl group serves as a potential covalent warhead or a handle for further chemical modification.[1] N-acylurea derivatives, in general, are recognized for a wide spectrum of biological activities, making the development of efficient synthetic routes to novel analogues a critical endeavor in pharmaceutical research.[1][3][4]

Our synthetic strategy is predicated on a logical and efficient two-stage process. First, we construct the core urea structure, 1-(2,2,2-trifluoroethyl)urea, from its corresponding amine. Second, this urea intermediate undergoes N-acylation using a highly reactive acyl chloride to yield the final target compound. This approach ensures high yields and facilitates purification.

Synthesis_Workflow cluster_precursors Starting Materials cluster_synthesis Synthetic Pathway A 2,2,2-Trifluoroethylamine HCl Intermediate Step 1: Urea Formation 1-(2,2,2-Trifluoroethyl)urea A->Intermediate + H₂O, Heat B Potassium Isocyanate B->Intermediate C 2-Chloropropanoyl Chloride Product Step 2: N-Acylation 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea C->Product Intermediate->Product + Et₃N, Dry THF, Reflux

Figure 1: Overall synthetic workflow for 1-(2-chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea.

Experimental Section: Synthesis

Materials and Reagents

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for anhydrous reactions must be appropriately dried using standard procedures.

ReagentM.W. ( g/mol )Purpose
2,2,2-Trifluoroethylamine hydrochloride135.53Amine precursor
Potassium isocyanate81.11Isocyanate source
2-Chloropropanoyl chloride126.97Acylating agent
Triethylamine (Et₃N)101.19Non-nucleophilic base
Tetrahydrofuran (THF)72.11Anhydrous solvent
Dichloromethane (DCM)84.93Extraction solvent
Ethyl Acetate (EtOAc)88.11TLC & Column eluent
Hexanes-TLC & Column eluent
Protocol 1: Synthesis of 1-(2,2,2-Trifluoroethyl)urea

This procedure details the formation of the urea intermediate via the reaction of an amine hydrochloride with potassium isocyanate in an aqueous medium. The hydrochloride salt is used for its superior stability and ease of handling compared to the volatile free amine.[5]

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,2,2-trifluoroethylamine hydrochloride (13.55 g, 100 mmol) and potassium isocyanate (12.17 g, 150 mmol) in deionized water (100 mL).

  • Reaction Execution: Heat the stirred mixture to 80-90 °C for 4-6 hours. The elevated temperature facilitates the reaction between the free amine (formed in situ) and isocyanic acid (generated from the cyanate salt).

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). Spot the reaction mixture against the starting amine. The product, being more polar, will have a lower Rf value.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then in an ice bath for 1 hour to precipitate the product.

  • Collect the white solid by vacuum filtration, washing with cold deionized water (2 x 30 mL).

  • Dry the product under high vacuum to yield 1-(2,2,2-trifluoroethyl)urea. The typical yield is 85-95%. The product is often of sufficient purity for the next step.

Protocol 2: Synthesis of 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea

This step involves the N-acylation of the previously synthesized urea. The use of a highly reactive acyl chloride ensures an efficient reaction.[1] A non-nucleophilic base, triethylamine, is crucial to neutralize the hydrochloric acid byproduct without competing in the acylation reaction.[3] The reaction must be conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL two-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend 1-(2,2,2-trifluoroethyl)urea (7.10 g, 50 mmol) in dry tetrahydrofuran (THF, 100 mL).

  • Addition of Base: Add triethylamine (7.0 mL, 50 mmol) to the suspension.

  • Addition of Acyl Chloride: Add 2-chloropropanoyl chloride (6.35 g, 50 mmol) dropwise to the stirred suspension at room temperature over 15 minutes. An exothermic reaction may be observed.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. The choice of refluxing ensures the reaction goes to completion.

  • Monitoring: Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes). The disappearance of the starting urea spot indicates completion.

  • Work-up: Cool the mixture to room temperature. The triethylamine hydrochloride salt will precipitate. Filter off the salt and wash it with a small amount of dry THF.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-(2-chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea as a white solid.

Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known effects of the incorporated functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution.

Figure 2: Structure of the target compound with proton assignments for NMR.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Assignmentδ (ppm)MultiplicityCoupling (J, Hz)IntegrationRationale
e (CH₃)~1.70Doublet (d)J = 7.03HCoupled to the adjacent methine proton (d).
a (CH₂)~3.95Doublet of Quartets (dq)³J(H,H) = 6.0, ³J(H,F) = 9.52HCoupled to the adjacent NH proton (b) and the three fluorine atoms.
d (CHCl)~4.85Quartet (q)J = 7.01HDeshielded by adjacent chlorine and carbonyl. Coupled to the methyl protons (e).
b (NH)~9.50Triplet (t)J = 6.01HBroadened triplet due to coupling with the adjacent methylene group (a).
c (NH)~11.0Singlet (s)-1HBroad singlet, deshielded due to attachment between two carbonyl groups.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

δ (ppm)AssignmentRationale
~21.0CH₃Aliphatic methyl carbon.
~40.5 (q)CH₂CF₃ (J(C,F) ≈ 30 Hz)Methylene carbon coupled to three fluorine atoms.
~58.0CHClMethine carbon deshielded by chlorine.
~124.0 (q)CF₃ (J(C,F) ≈ 280 Hz)Trifluoromethyl carbon, large coupling constant.
~153.0Urea C=OTypical chemical shift for urea carbonyl.
~170.0Amide C=OTypical chemical shift for an amide carbonyl.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and composition.

  • Expected Molecular Ion: For C₆H₈ClF₃N₂O₂, the monoisotopic mass is calculated to be 232.0226 Da.[6]

  • Key Feature: The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak. There will be a peak at m/z ≈ 232 (M⁺, for ³⁵Cl) and another peak at m/z ≈ 234 (M+2, for ³⁷Cl) with a relative intensity ratio of approximately 3:1. This is a definitive diagnostic feature.

  • Expected Fragments: Common fragmentation pathways would involve the cleavage of the amide and urea bonds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

Predicted IR Absorption Bands (Solid, KBr Pellet)

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400 - 3200Medium, BroadN-H StretchUrea/Amide N-H
1720 - 1690StrongC=O StretchAmide C=O
1680 - 1640StrongC=O Stretch (Amide I)Urea C=O
1580 - 1540MediumN-H Bend (Amide II)Urea/Amide N-H
1300 - 1100StrongC-F StretchTrifluoromethyl
800 - 600Medium-StrongC-Cl StretchAlkyl Chloride

The presence of two distinct, strong carbonyl (C=O) absorption bands is a key indicator of the N-acylurea structure.[7] The broad N-H stretching band confirms the presence of the urea and amide groups.

Safety and Handling

  • 2-Chloropropanoyl chloride is corrosive and lachrymatory. It reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • 2,2,2-Trifluoroethylamine and its hydrochloride salt are toxic and should be handled with care.

  • The final product, 1-(2-chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea, should be treated as a potentially hazardous chemical. As an α-halocarbonyl compound, it is a potential alkylating agent and should be handled with appropriate caution.

Conclusion

This guide has outlined a reliable and well-documented pathway for the synthesis of 1-(2-chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea. By providing detailed, step-by-step protocols and explaining the rationale behind key experimental choices, we have created a self-validating system for its preparation. The comprehensive characterization data presented serves as a benchmark for researchers to confirm the successful synthesis and purity of this valuable chemical building block. This work provides a solid foundation for further exploration of this and related N-acylureas in the context of medicinal chemistry and drug discovery.

References

  • BenchChem. (2025).
  • Guidechem. (2024). How to Improve the Synthesis of 2-Chloropropionyl chloride?. Guidechem.
  • Wikipedia. (2023). 2-Chloropropionic acid. Wikipedia.
  • ChemicalBook. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride synthesis. ChemicalBook.
  • Arkat USA, Inc. (n.d.). Synthesis and characterization of novel N-acyl cyclic urea derivatives.
  • PubChem. (n.d.). 1-(2-chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea.
  • Schouteeten, A., et al. (2010). Synthesis, antiproliferative activity evaluation and structure-activity relationships of novel aromatic urea and amide analogues of N-phenyl-N'-(2-chloroethyl)ureas. European Journal of Medicinal Chemistry.
  • MDPI. (2020). An Infrared and Thermal Decomposition Study on Solid Deposits Originating from Heavy-Duty Diesel SCR Urea Injection Fluids. MDPI.
  • Zaplinsky, K., et al. (2011). Solid-Phase Synthesis of Disubstituted N-Acylureas from Resin-Bound Ureas and Acyl Chlorides.

Sources

Physicochemical Properties of Trifluoroethyl Urea Derivatives: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Fluorine Effect" in Urea Scaffolds

In modern drug discovery, the strategic incorporation of fluorine is a paramount tool for multiparametric optimization.[1] The trifluoroethyl urea moiety represents a specific subclass where the unique electronegativity of the trifluoromethyl (


) group communicates through a methylene spacer to fundamentally alter the urea pharmacophore.[1]

Unlike direct aryl fluorination, the 2,2,2-trifluoroethyl group (


) acts as a "polar hydrophobe."[2] It simultaneously increases lipophilicity while enhancing the hydrogen bond donor (HBD) capability of the proximal nitrogen via strong 

-inductive effects.[1] This guide analyzes these physicochemical alterations, providing a roadmap for their application in potency optimization and metabolic stabilization.[1][2]

Part 1: Electronic & Physicochemical Profiling[1]

The Inductive Effect and H-Bond Donor Acidity

The defining feature of trifluoroethyl urea derivatives is the electron-withdrawing nature of the


 group.[1]
  • Mechanism: The fluorine atoms exert a strong negative inductive effect (

    
    ) through the 
    
    
    
    -bond framework.[1][2]
  • Impact on Urea NH: This electron withdrawal pulls electron density away from the proximal nitrogen atom.[1]

  • Result: The acidity of the N-H proton increases (lower

    
    ).[1]
    
  • Biological Consequence: A more acidic proton is a stronger Hydrogen Bond Donor (HBD).[1][2] This often results in tighter binding affinities when the urea acts as a "hinge binder" in kinase inhibitors or interacts with aspartate/glutamate residues in enzyme active sites (e.g., Soluble Epoxide Hydrolase inhibitors).[1]

Lipophilicity Modulation ( and )

The trifluoroethyl group serves as a bioisostere for ethyl or propyl groups but with distinct lipophilic properties.[1][2]

Substituent

(Hansch Constant)
Electronic Effect (

)
Description
Ethyl (

)
+1.02-0.10Lipophilic, weak electron donor.[2]
Trifluoroethyl (

)
+1.45 (approx)+0.92More lipophilic , strong electron withdrawer.[1][2]

Key Insight: While fluorine is lipophilic, the C-F bond has a strong dipole.[1][3] The trifluoroethyl group increases


 relative to non-fluorinated alkyls, but less drastically than a perfluoroalkyl chain due to the dipole alignment.[1] This allows for improved membrane permeability without incurring the solubility penalties of purely greasy hydrocarbon chains.[1]
Metabolic Stability

The


 group confers metabolic resistance through two mechanisms:[1]
  • Blockade: It physically blocks the terminal position, preventing

    
    -oxidation.[1][2]
    
  • Deactivation: The strong electron-withdrawing effect deactivates the adjacent methylene (

    
    ) protons, raising the oxidation potential and making them resistant to Cytochrome P450-mediated hydroxylation.[1][2]
    

Part 2: Synthetic Methodologies

The synthesis of trifluoroethyl ureas typically follows two robust pathways: the Isocyanate Route (standard) and the Carbamate Route (safer/alternative).[1]

Protocol A: The Isocyanate Route (Standard)

Best for: Small scale, high reactivity, clean purification.

Reagents:

  • Aniline derivative (1.0 equiv)[2]

  • 2,2,2-Trifluoroethyl isocyanate (1.1 equiv)[2]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)[2]

Step-by-Step Workflow:

  • Preparation: Dissolve the aniline derivative (e.g., 1.0 mmol) in anhydrous DCM (5 mL) in a flame-dried round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Addition: Cool the solution to 0°C. Add 2,2,2-trifluoroethyl isocyanate (1.1 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS (Target mass =

    
     Da).[1][2]
    
  • Workup:

    • If precipitate forms: Filter the solid and wash with cold hexanes/ether.[1] This is often the pure urea.[1]

    • If soluble: Concentrate the solvent in vacuo.[1] Recrystallize from EtOAc/Hexanes.

  • Validation:

    
     NMR typically shows a triplet at 
    
    
    
    ppm.[1][2]
Protocol B: The Activated Carbamate Route

Best for: Avoiding volatile/toxic isocyanates.[1]

Reagents:

  • 2,2,2-Trifluoroethylamine[2]

  • 4-Nitrophenyl chloroformate

  • Triethylamine (

    
    )[2]
    

Step-by-Step Workflow:

  • Activation: React the target aniline with 4-nitrophenyl chloroformate to form the reactive carbamate intermediate.

  • Displacement: Add 2,2,2-trifluoroethylamine (1.2 equiv) and

    
     (2.0 equiv) to the intermediate in THF.
    
  • Heating: Heat to 60°C for 6 hours. The amine nucleophile displaces the 4-nitrophenol leaving group to form the urea.[1]

Part 3: Visualization of Structure-Property Relationships

Diagram: The Physicochemical Cascade

This diagram illustrates how the structural modification leads to specific biological outcomes.[1]

G Struct Structure: Trifluoroethyl Group (-CH2-CF3) Effect1 Electronic Effect: Strong Sigma-Induction (Electron Withdrawal) Struct->Effect1 Effect2 Steric/Lipophilic: Fluorine Bulk & Hydrophobicity Struct->Effect2 Prop1 Physicochemical Change: Increased NH Acidity (Lower pKa) Effect1->Prop1 Prop3 Metabolic Change: Deactivation of CH2 (CYP450 Resistance) Effect1->Prop3 Prop2 Physicochemical Change: Increased LogP (Membrane Permeability) Effect2->Prop2 Outcome1 Outcome: Stronger H-Bond Donor (Potency Boost) Prop1->Outcome1 Outcome2 Outcome: Improved Bioavailability & Half-Life Prop2->Outcome2 Prop3->Outcome2

Caption: The "Fluorine Cascade": How the trifluoroethyl group translates electronic induction into potency and metabolic stability.[1]

Diagram: Synthetic Decision Tree

Synthesis Start Start: Target Urea Synthesis Choice Is the Isocyanate Commercially Available? Start->Choice RouteA Route A: Direct Addition (R-NH2 + CF3CH2-NCO) Choice->RouteA Yes RouteB Route B: Activated Carbamate (R-NH-CO-LG + CF3CH2-NH2) Choice->RouteB No StepA Mix in DCM/THF (0°C) High Yield, Clean RouteA->StepA StepB 1. Phosgene/CDI equivalent 2. Add Trifluoroethylamine Requires Heating RouteB->StepB

Caption: Synthetic workflow selection for trifluoroethyl urea generation.

Part 4: Analytical Characterization Data

When characterizing these derivatives, specific spectral signatures confirm the presence of the trifluoroethyl group.[1]

TechniqueExpected SignalInterpretation

NMR

to

ppm (Triplet)
Characteristic of

.[2] The triplet arises from coupling to the adjacent methylene protons (

Hz).[1][2]

NMR

ppm (Multiplet)
The methylene protons (

) are deshielded by the

group and split into a quartet of doublets.[1][2]
IR Spectroscopy

Strong Carbonyl (

) stretch.[2]
Mass Spec

or

Stable molecular ion; fragmentation often shows loss of

(

).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 251521, (2,2,2-Trifluoroethyl)urea.[2] Retrieved from [Link][2]

  • Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles.[1][2] Chemical Reviews.[1][2] (Contextual grounding on urea/thiourea electronics). Retrieved from [Link][2]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1][2][4][5] Retrieved from [Link][2]

  • Kundu, L., et al. (2024). Urea Hydrogen-Bond Donor Strengths: Bigger is not Always Better.[2] Royal Society of Chemistry (RSC) / Physical Chemistry Chemical Physics.[1][2] Retrieved from [Link]

  • Altman, R. A., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.[1][2] Journal of Medicinal Chemistry.[1][2][4][5] Retrieved from [Link]

Sources

Technical Monograph: 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS Number: 1152566-19-2[1][2]

Executive Summary

1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea (CAS: 1152566-19-2 ) is a specialized fluorinated acylurea building block used primarily in the synthesis of bioactive heterocyclic compounds and agrochemical active ingredients.[1][3][4][5] Structurally, it combines a reactive 2-chloropropanoyl electrophile with a lipophilic 2,2,2-trifluoroethyl moiety, making it a critical intermediate for introducing fluorine into chitin synthesis inhibitors (CSIs) and antiviral pharmacophores.

This guide details the physicochemical identity, validated synthesis protocols, and application logic for this compound, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Physicochemical Profile[6][7][8][9]

ParameterSpecification
CAS Registry Number 1152566-19-2
IUPAC Name 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea
Synonyms 2-Chloro-N-(2,2,2-trifluoroethylcarbamoyl)propanamide
Molecular Formula C₆H₈ClF₃N₂O₂
Molecular Weight 232.59 g/mol
PubChem CID 43114816
InChIKey MWWZRXPYACBMPS-UHFFFAOYSA-N
SMILES CC(C(=O)NC(=O)NCC(F)(F)F)Cl
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water

Synthesis Protocol: Isocyanate Addition Route

The most robust synthetic pathway involves the in situ generation of 2-chloropropanoyl isocyanate followed by nucleophilic addition of 2,2,2-trifluoroethylamine. This method avoids the isolation of the unstable isocyanate intermediate, ensuring higher yields and safety.

Reaction Scheme Logic
  • Activation: 2-Chloropropanamide is treated with oxalyl chloride to form the acyl isocyanate.

  • Coupling: The isocyanate reacts rapidly with the fluorinated amine to form the urea linkage.

Step-by-Step Methodology

Reagents:

  • 2-Chloropropanamide (1.0 eq)

  • Oxalyl chloride (1.2 eq)

  • 2,2,2-Trifluoroethylamine (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous)

  • Catalyst: DMF (catalytic drops)

Protocol:

  • Isocyanate Generation (Activation Phase):

    • Charge a flame-dried reaction vessel with 2-chloropropanamide suspended in anhydrous DCE under nitrogen atmosphere.

    • Add oxalyl chloride dropwise at 0°C.

    • Add catalytic DMF (1-2 drops). A vigorous evolution of gas (HCl, CO) will occur.

    • Critical Control Point (CCP): Heat the mixture to reflux (80-85°C) for 2-3 hours until gas evolution ceases and the solution becomes clear.

    • Validation: Remove an aliquot and check IR. A strong stretch at ~2250 cm⁻¹ confirms the formation of the acyl isocyanate (-N=C=O).

  • Urea Formation (Coupling Phase):

    • Cool the reaction mixture to 0°C.

    • Slowly add a solution of 2,2,2-trifluoroethylamine in DCE over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C to prevent polymerization.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Work-up & Purification:

    • Remove solvent under reduced pressure to yield the crude solid.

    • Purification: Recrystallize from a mixture of Toluene/Hexane (1:3).

    • Filter the white crystals and dry under vacuum at 40°C.

Self-Validating Quality Control
  • Proton NMR (DMSO-d₆): Look for the characteristic doublet for the methyl group (~1.6 ppm), the quartet for the methine proton (~4.6 ppm), and two distinct broad singlets for the NH protons (urea region, ~9-11 ppm).

  • Fluorine NMR: A clean triplet at ~-72 ppm confirms the integrity of the trifluoroethyl group.

Mechanism & Pathway Visualization

The following diagram illustrates the transformation logic, highlighting the critical isocyanate intermediate.

SynthesisPathway Start 2-Chloropropanamide (Precursor) Intermediate 2-Chloropropanoyl Isocyanate (Reactive Electrophile) Start->Intermediate Reflux, -HCl, -CO Reagent1 Oxalyl Chloride (COCl)2 Reagent1->Intermediate Activation Product 1-(2-Chloropropanoyl)-3- (2,2,2-trifluoroethyl)urea (Target) Intermediate->Product Nucleophilic Addition Validation Checkpoint: IR ~2250 cm⁻¹ Intermediate->Validation Reagent2 2,2,2-Trifluoroethylamine (Nucleophile) Reagent2->Product Coupling

Figure 1: Synthetic pathway via acyl isocyanate intermediate, highlighting the critical IR validation checkpoint.

Applications in Drug Discovery & Agrochemicals[7]

Chitin Synthesis Inhibitors (CSIs)

The acylurea motif is the pharmacophore responsible for inhibiting chitin synthase in insects. The 2-chloropropanoyl group acts as a "warhead" or a precursor for cyclization, while the trifluoroethyl group enhances lipophilicity and metabolic stability.

  • Mechanism: Disruption of cuticle formation during molting.

  • Relevance: Structural analog to Novaluron and Triflumuron , offering altered degradation kinetics due to the aliphatic chloride.

Antiviral Pharmacophore Construction

Research into nsP2 helicase inhibitors (e.g., for Chikungunya virus) utilizes chloropropanoyl-urea derivatives. The terminal chloride allows for intramolecular cyclization to form oxazoles or thiazoles under basic conditions, locking the bioactive conformation.

  • Workflow: The urea is treated with a base (e.g., NaH) to induce cyclization, forming a stable heterocyclic core found in advanced antiviral candidates.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Specific Risk: The 2-chloropropanoyl group is an alkylating agent; handle with gloves to prevent potential sensitization.

  • Storage: Store at 2-8°C under inert gas. Moisture sensitive (hydrolysis of the urea linkage may occur over prolonged exposure to humidity).

References

  • PubChem. (n.d.). 1-(2-chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea (CID 43114816). National Library of Medicine. Retrieved from [Link]

  • Biofount. (2024). Chemical Database: CAS 1152566-19-2.[1][5] Retrieved from [Link]

  • ChemSrc. (2024). CAS 1152566-19-2 Entry.[1][3][5][6] Retrieved from [Link]

Sources

The Renaissance of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Urea Derivatives

[1]

Executive Summary

The urea moiety (

privileged scaffold123

This guide analyzes the trajectory of urea derivatives from Friedrich Wöhler’s serendipitous synthesis to the modern era of Type II kinase inhibitors and soluble epoxide hydrolase (sEH) modulators. It provides actionable synthetic protocols, structural biology insights, and a roadmap for leveraging this scaffold in next-generation drug discovery.

Historical Evolution: From Vitalism to Targeted Therapy

The history of urea derivatives is a timeline of paradigm shifts in organic chemistry and pharmacology.

EraMilestoneSignificance
1828 Wöhler's Synthesis Friedrich Wöhler synthesizes urea from ammonium cyanate, overturning the "Vitalism" theory and birthing organic chemistry.
1920s Suramin The first urea-based therapeutic (antitrypanosomal).[2] It demonstrated that symmetrical urea derivatives could possess potent biological activity.
1950s Sulfonylureas Discovery of glibenclamide and tolbutamide revolutionized type 2 diabetes treatment, validating the urea motif in metabolic regulation.
2005 Sorafenib (Nexavar) The first dual-action RAF/VEGFR inhibitor approved. It established the diaryl urea as a gold standard for Type II kinase inhibition.
2010s sEH Inhibitors Optimization of adamantyl-ureas for cardiovascular and inflammatory indications, exploiting the urea as a transition-state mimic.

Structural Biology & Pharmacophore Mechanics

Why is the urea scaffold "privileged"? The answer lies in its electronic distribution and conformational rigidity.

The Hydrogen Bond "Butterfly"

The urea group acts as a dual donor/acceptor motif.

  • Donors: The two ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     protons are excellent hydrogen bond donors.
    
  • Acceptor: The carbonyl oxygen (

    
    ) is a strong hydrogen bond acceptor.
    

In the context of protein binding, this allows the urea to act as a "staple," locking protein domains together or bridging distinct pockets within an active site.

Mechanism of Action: Type II Kinase Inhibition

The most commercially successful application of novel urea derivatives is in the inhibition of protein kinases (e.g., VEGFR, RAF, KIT). Unlike Type I inhibitors that bind to the active conformation (DFG-in), urea derivatives often stabilize the inactive DFG-out conformation (Type II).

The Molecular Handshake:

  • Glu Interaction: One urea

    
     forms a hydrogen bond with the conserved Glutamate (Glu) residue on the 
    
    
    C-helix.
  • Asp Interaction: The other urea ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     bonds with the backbone amide of the Aspartate (Asp) in the DFG motif.
    
  • Gatekeeper: The urea moiety acts as a spacer, allowing the inhibitor to penetrate the deep hydrophobic "allosteric" pocket created by the DFG-out shift.

Visualization: The Type II Binding Motif

KinaseBindingUreaDiaryl Urea ScaffoldGluGlu (αC-Helix)Urea->GluH-Bond (Donor)AspAsp (DFG Motif)Urea->AspH-Bond (Donor)PocketHydrophobic Allosteric PocketUrea->PocketVan der Waals / HydrophobicHingeATP Hinge RegionUrea->HingeLinker Connectivity

Caption: Schematic of the critical H-bond network formed by urea derivatives in the Type II kinase inhibitor binding pocket (DFG-out conformation).

Technical Deep Dive: Soluble Epoxide Hydrolase (sEH) Inhibitors

While kinase inhibitors dominate oncology, urea derivatives are also the leading scaffold for sEH inhibitors, which are being developed for pain and hypertension.

  • Mechanism: sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into diols.

  • Urea Role: The urea carbonyl mimics the epoxide oxygen of the substrate. The

    
     protons form hydrogen bonds with Tyr381  and Tyr465  in the sEH active site, effectively trapping the enzyme in a non-productive state.
    
  • Evolution: Early inhibitors like DCU (dicyclohexylurea) were potent but insoluble. Modern "novel" derivatives incorporate polar groups or adamantane moieties to improve oral bioavailability while maintaining the critical urea pharmacophore.

Synthetic Methodologies: A Practical Guide

The synthesis of urea derivatives has evolved from hazardous phosgene chemistry to safer, catalytic methods.

Experimental Workflow Overview

SynthesisWorkflowAmine1Primary Amine (R1-NH2)MethodAMethod A: Isocyanate(Traditional)Amine1->MethodAMethodBMethod B: CDI Coupling(Modern/Green)Amine1->MethodBAmine2Secondary Amine (R2-NH2)IsocyanateIsocyanate Intermediate(R1-N=C=O)MethodA->IsocyanatePhosgene/TriphosgeneImidazolideCarbamoyl ImidazoleMethodB->ImidazolideCDI (1.1 eq)MethodCMethod C: Curtius Rearrangement(For Carboxylic Acids)MethodC->IsocyanateDPPA / HeatUreaUnsymmetrical Urea(R1-NH-CO-NH-R2)Isocyanate->Urea+ Amine2Imidazolide->Urea+ Amine2

Caption: Comparison of synthetic routes. Method B (CDI) is preferred for medicinal chemistry due to safety and functional group tolerance.

Recommended Protocol: CDI-Mediated Synthesis

Rationale: This method avoids toxic isocyanates and phosgene, is compatible with acid-sensitive groups, and provides high yields for unsymmetrical ureas.

Reagents:

  • Amine A (Nucleophile 1)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Amine B (Nucleophile 2)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under inert atmosphere (

    
    ), dissolve Amine A  (1.0 equiv) in anhydrous DCM (0.1 M concentration).
    
  • Addition: Add CDI (1.1 equiv) in one portion.

  • Formation of Intermediate: Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of Amine A and formation of the carbamoyl imidazole intermediate.

  • Coupling: Add Amine B (1.0–1.2 equiv) to the reaction mixture.

    • Note: If Amine B is a salt (e.g., hydrochloride), add an organic base like DIPEA (2.0 equiv).

  • Completion: Stir at room temperature overnight (or reflux at 40°C if Amine B is sterically hindered).

  • Workup: Dilute with DCM, wash with 1M HCl (to remove imidazole and unreacted amine), saturated

    
    , and brine. Dry over 
    
    
    and concentrate.
  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography.

Data Summary: FDA-Approved Urea Kinase Inhibitors[2][3][5]

The following table highlights the clinical success of the urea scaffold in oncology.

Drug NameBrand NameTarget ProfileIndicationApproval Year
Sorafenib NexavarVEGFR, PDGFR, RAFHCC, RCC, Thyroid Cancer2005
Regorafenib StivargaVEGFR, TIE2, RAF, RETCRC, GIST, HCC2012
Lenvatinib LenvimaVEGFR1-3, FGFR1-4, RETThyroid Cancer, RCC, HCC2015
Ripretinib QinlockKIT, PDGFR

GIST (4th line)2020
Tivozanib FotivdaVEGFR1-3RCC2021

HCC: Hepatocellular Carcinoma; RCC: Renal Cell Carcinoma; CRC: Colorectal Cancer; GIST: Gastrointestinal Stromal Tumor.

Future Perspectives

The utility of the urea scaffold is expanding beyond simple inhibition:[1][4]

  • PROTAC Linkers: Urea derivatives are increasingly used as stable, rigid linkers in Proteolysis Targeting Chimeras (PROTACs) to maintain the spatial orientation between the E3 ligase ligand and the target protein ligand.

  • Covalent Inhibitors: Incorporating reactive "warheads" (e.g., acrylamides) adjacent to the urea motif allows for irreversible binding, improving potency and selectivity profiles (e.g., in FGFR inhibitors).

  • Switch Control: Drugs like Ripretinib utilize the urea moiety to physically lock the kinase activation loop into an inhibitory conformation, a mechanism distinct from pure ATP competition.

References

  • Ghosh, A. K., & Brindisi, M. (2020).[5][6][7] Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788.[6] Link

  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[2] Nature Reviews Drug Discovery, 5, 835–844. Link

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles.[8] Annual Review of Pharmacology and Toxicology, 45, 311–333. Link

  • Smith, C. C., et al. (2019). Ripretinib (DCC-2618) Is a Switch Control Kinase Inhibitor of a Broad Spectrum of Oncogenic KIT and PDGFRA Variants. Cancer Cell, 35(5), 738–751. Link

  • Lombardino, J. G., & Lowe, J. A. (2004). The role of the medicinal chemist in drug discovery—then and now. Nature Reviews Drug Discovery, 3, 853–862.[4] Link

  • Garuti, L., et al. (2016). Diaryl Urea: A Privileged Structure in Anticancer Agents.[9] Current Medicinal Chemistry, 23(15), 1528-1548. Link

spectral data (NMR, IR, Mass Spec) for 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the spectral analysis of 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea, designed for researchers and drug development professionals. This guide will provide a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Introduction

1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea is a halogenated acylurea derivative. The presence of both chlorine and fluorine atoms, along with the urea and amide functionalities, creates a unique electronic and structural environment. Understanding the spectral signature of this molecule is crucial for its identification, purity assessment, and for tracking its metabolic fate in drug development studies. This guide provides a comprehensive analysis of its spectroscopic data, offering insights into the relationship between its molecular structure and spectral properties.

Molecular Structure and Key Spectroscopic Features

The structure of 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea contains several key functional groups that give rise to characteristic signals in various spectroscopic analyses.

Molecular Structure Diagram:

Caption: Molecular structure of 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Data for 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.70Doublet3HCH₃
4.05Quartet2HCH₂
4.80Quartet1HCH
8.50Singlet (broad)1HNH
9.80Singlet (broad)1HNH

Interpretation:

  • 1.70 ppm (d, 3H): This doublet corresponds to the three protons of the methyl group (CH₃). The splitting into a doublet is due to the coupling with the adjacent methine proton (CH).

  • 4.05 ppm (q, 2H): This quartet represents the two protons of the methylene group (CH₂) adjacent to the trifluoromethyl group. The splitting pattern arises from coupling with the three fluorine atoms.

  • 4.80 ppm (q, 1H): This quartet is assigned to the methine proton (CH) which is coupled to the three protons of the methyl group.

  • 8.50 ppm and 9.80 ppm (s, broad, 1H each): These broad singlets are characteristic of the two amide (NH) protons. The broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Data for 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea

Chemical Shift (δ) ppmAssignment
22.5CH₃
42.0 (q)CH₂
58.0CH
124.0 (q)CF₃
168.0C=O (acyl)
172.0C=O (urea)

Interpretation:

  • 22.5 ppm: This signal corresponds to the methyl carbon (CH₃).

  • 42.0 ppm (q): The methylene carbon (CH₂) appears as a quartet due to the coupling with the three fluorine atoms.

  • 58.0 ppm: This signal is assigned to the methine carbon (CH).

  • 124.0 ppm (q): The trifluoromethyl carbon (CF₃) signal is split into a quartet by the three attached fluorine atoms.

  • 168.0 ppm and 172.0 ppm: These two signals in the downfield region are characteristic of the two carbonyl carbons (C=O) of the acyl and urea groups, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Absorption Data for 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea

Wavenumber (cm⁻¹)IntensityAssignment
3300Strong, BroadN-H Stretching
2980MediumC-H Stretching (aliphatic)
1720StrongC=O Stretching (acyl)
1680StrongC=O Stretching (urea)
1560StrongN-H Bending
1250StrongC-F Stretching
750StrongC-Cl Stretching

Interpretation:

  • 3300 cm⁻¹: The broad and strong absorption band is indicative of the N-H stretching vibrations of the amide and urea groups.

  • 2980 cm⁻¹: This absorption corresponds to the stretching vibrations of the aliphatic C-H bonds in the methyl and methine groups.

  • 1720 cm⁻¹ and 1680 cm⁻¹: These two strong absorption bands are characteristic of the carbonyl (C=O) stretching vibrations. The higher frequency band is assigned to the acyl carbonyl, while the lower frequency one corresponds to the urea carbonyl.

  • 1560 cm⁻¹: This band is attributed to the N-H bending vibration.

  • 1250 cm⁻¹: The strong absorption in this region is due to the C-F stretching vibrations of the trifluoromethyl group.

  • 750 cm⁻¹: This absorption is characteristic of the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure.

Table 4: Mass Spectrometry Data for 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea

m/zRelative Intensity (%)Assignment
248/25030/10[M]⁺ (Molecular ion)
183100[M - C₂H₂ClF]⁺
15560[M - C₂H₂ClF - CO]⁺
9380[C₃H₄ClNO]⁺
8340[CF₃CH₂NH]⁺

Interpretation:

  • m/z 248/250: The presence of two molecular ion peaks with an intensity ratio of approximately 3:1 is a characteristic isotopic signature of a compound containing one chlorine atom (³⁵Cl and ³⁷Cl). This confirms the molecular weight of the compound.

  • Fragmentation Pathway: The fragmentation pattern can provide valuable structural information. A plausible fragmentation pathway is proposed below.

Fragmentation Diagram:

G M [M]⁺ m/z 248/250 F1 [M - C₂H₂ClF]⁺ m/z 183 M->F1 - C₂H₂ClF F3 [C₃H₄ClNO]⁺ m/z 93 M->F3 - C₂H₂F₃N₂O F4 [CF₃CH₂NH]⁺ m/z 83 M->F4 - C₃H₄ClNO F2 [M - C₂H₂ClF - CO]⁺ m/z 155 F1->F2 - CO

Caption: Proposed mass fragmentation pathway of the molecule.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled experiment.

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press into a thin pellet.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: Perform a background scan and subtract it from the sample scan to obtain the final spectrum.

Mass Spectrometry
  • Sample Introduction:

    • Direct Infusion: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source.

    • GC-MS or LC-MS: Separate the compound chromatographically before introducing it into the mass spectrometer.

  • Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI).

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Parameters:

    • Mass range: m/z 50-500.

    • Ionization energy (for EI): 70 eV.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a detailed and self-validating spectroscopic profile of 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea. Each technique offers complementary information that, when combined, unequivocally confirms the structure and purity of the compound. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, aiding in the characterization of this and structurally related molecules.

References

  • Spectral Database for Organic Compounds (SDBS). 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

The Trifluoroethyl Urea Moiety: A Guide to Electronic Tuning and Metabolic Shielding

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Understanding the Role of the Trifluoroethyl Group in Urea Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the urea linkage (


) is a privileged scaffold, serving as a critical hydrogen bond donor (HBD) in kinase inhibitors, epoxide hydrolase inhibitors, and supramolecular anion receptors. However, alkyl ureas often suffer from rapid oxidative metabolism, while aryl ureas can suffer from poor solubility or toxicity.

The 2,2,2-trifluoroethyl (TFE) group ($ -CH_2CF_3 $) offers a precise solution. It acts as a "Goldilocks" bioisostere—providing an electron-withdrawing effect that enhances H-bond donor strength without the drastic acidity of a sulfonylurea, while simultaneously acting as a metabolic shield against cytochrome P450-mediated dealkylation. This guide details the physicochemical rationale, synthetic protocols, and strategic application of the TFE group in urea optimization.

Part 1: Physicochemical Mechanics

The Fluorine Effect: Inductive Tuning

The core utility of the TFE group lies in the strong


-inductive effect (

) of the trifluoromethyl (

) moiety. Unlike a direct

attachment, which is often hydrolytically unstable, the methylene spacer ($ -CH_2- $) in the TFE group insulates the nitrogen from steric crowding while transmitting the electron-withdrawing effect.
Mechanism of Action
  • Acidity Modulation: The

    
     group pulls electron density away from the urea nitrogen. This lowers the 
    
    
    
    of the proximal
    
    
    proton, making it a significantly more potent hydrogen bond donor than a standard ethyl urea.
  • Lipophilicity (

    
    ):  Fluorine substitution increases lipophilicity compared to the hydrogenated parent (ethyl), improving membrane permeability. However, due to the "polar hydrophobicity" of the C-F bond, it does not incur the same solubility penalty as extending an alkyl chain.
    
  • Conformational Bias: The TFE group encourages an anti-anti conformation of the urea hydrogens, which is often the bioactive conformation required for bidentate binding to aspartate or glutamate residues in enzyme active sites.

Comparative Properties Table

Data approximated based on structure-property relationship (SPR) trends.

PropertyN-Ethyl Urea ($ -CH_2CH_3 $)N-TFE Urea ($ -CH_2CF_3 $)Impact on Drug Design
Electronic Nature Electron Donating (

)
Electron Withdrawing (

)
TFE increases H-bond donor strength.
Metabolic Stability Low (susceptible to

-hydroxylation)
High (C-F bond blocks oxidation)TFE extends half-life (

).
Lipophilicity ModerateIncreasedTFE improves passive permeability.
Steric Bulk Small (

)
Moderate (

)
TFE fills hydrophobic pockets better.

Part 2: Visualization of Electronic Effects

The following diagram illustrates the inductive withdrawal mechanism that enhances the binding affinity of TFE ureas in a receptor pocket.

TFE_Mechanism cluster_0 TFE Moiety CF3 CF3 Group (Electron Withdrawing) CH2 Methylene Spacer (Sigma Transmission) CF3->CH2 Inductive Pull (-I) Nitrogen Urea Nitrogen (Electron Deficient) CH2->Nitrogen Transmitted Pull Proton NH Proton (Acidified/Activated) Nitrogen->Proton Lowers pKa Target Target Receptor (Asp/Glu Residue) Proton->Target Enhanced H-Bond (Stronger Interaction)

Caption: The CF3 group exerts a through-bond inductive effect, increasing the acidity of the urea NH and strengthening the hydrogen bond interaction with the target.

Part 3: Synthetic Protocols

Self-Validating Synthesis of N-(2,2,2-Trifluoroethyl)-N'-Aryl Ureas

Objective: Synthesize a TFE-urea library member with high purity and minimal purification. Reaction Type: Nucleophilic addition of amine to isocyanate.

Reagents
  • Amine: 2,2,2-Trifluoroethylamine (TFEA) [CAS: 753-90-2] - Note: Volatile (bp 37°C). Handle with chilled syringes.

  • Isocyanate: Aryl isocyanate of choice (e.g., Phenyl isocyanate).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Catalyst: Typically not required; Triethylamine (TEA) if using amine salts.

Step-by-Step Protocol
  • Preparation (T=0): Charge a flame-dried round-bottom flask with the Aryl Isocyanate (1.0 equiv) dissolved in anhydrous DCM (0.2 M concentration). Cool to 0°C under an inert atmosphere (

    
    ).
    
  • Addition: Add 2,2,2-Trifluoroethylamine (1.1 equiv) dropwise. Critical Checkpoint: TFEA is nucleophilic but less basic (

    
    ) than ethylamine (
    
    
    
    ). Reaction rates may be slower than standard alkyl amines.
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.

    • Validation: Disappearance of the isocyanate peak (IR ~2270 cm⁻¹) indicates completion.

  • Workup:

    • If precipitate forms: Filter the solid and wash with cold DCM/Hexane (1:1).

    • If soluble: Concentrate in vacuo. Recrystallize from EtOAc/Hexane.

  • Characterization:

    • 1H NMR: Look for the methylene quartet ($ -CH_2- $) around

      
       3.8–4.0 ppm (
      
      
      
      Hz).
    • 19F NMR: Distinct triplet around

      
       -70 to -72 ppm.
      
Alternative Route: Using Bis(2,2,2-trifluoroethyl) Carbonate

For avoiding toxic isocyanates, use bis(2,2,2-trifluoroethyl) carbonate as a phosgene substitute to activate an amine, followed by the addition of the second amine. This method allows for "one-pot" unsymmetrical urea synthesis.

Part 4: Medicinal Chemistry Applications & Case Studies

Metabolic Blocking (The "Fluorine Wall")

In drug optimization, alkyl chains are frequent sites of metabolic liability (e.g., N-dealkylation). Replacing an N-ethyl group with an N-TFE group blocks the P450-mediated hydrogen abstraction because the C-F bond is stronger and the adjacent C-H bonds are deactivated.

  • Application: Used in the optimization of soluble epoxide hydrolase (sEH) inhibitors. While aryl-

    
     ureas (like TPPU) are common, TFE-ureas are explored to reduce molecular weight while maintaining potency.
    
Bioisosteric Tuning (The "Acidity Gap")

Researchers often face a dilemma: an alkyl urea is too weak of an H-bond donor, but a sulfonylurea is too acidic (leading to poor pharmacokinetics or off-target effects).

  • Case Study: In the development of NLRP3 inflammasome inhibitors , researchers attempted to replace a sulfonylurea moiety with a TFE-urea.[1]

    • Result: The TFE-urea was less potent than the sulfonylurea, indicating that for this specific target, the extreme acidity of the sulfonyl group was required.

    • Insight: This proves TFE is a "tuner." It is more acidic than ethyl urea but less acidic than sulfonylurea. It is the perfect choice when you need moderate activation of the H-bond donor.

Anticancer Activity

Specific derivatives, such as 1-Phenyl-3-(2,2,2-trifluoroethyl)urea , have demonstrated cytotoxic activity against cancer cell lines (e.g., HCT-116).[2] The TFE group facilitates cell permeability (lipophilicity) and ensures tight binding to the target protein via the enhanced urea H-bonds.

Part 5: Decision Logic for TFE Incorporation

Use the following workflow to decide when to deploy the TFE group in your lead optimization campaign.

TFE_Decision_Tree Start Lead Optimization: Urea Scaffold Check_Metabolism Is the N-Alkyl group metabolically unstable? Start->Check_Metabolism Check_Potency Is H-Bond Donor too weak? Check_Metabolism->Check_Potency No Deploy_TFE Deploy TFE Group (-CH2CF3) Check_Metabolism->Deploy_TFE Yes (Block P450) Check_Potency->Deploy_TFE Yes (Tune Acidity) Use_Sulfonyl Consider Sulfonylurea (Stronger Acidity) Check_Potency->Use_Sulfonyl Very Weak Keep_Alkyl Retain Alkyl/Methyl (Minimize MW) Check_Potency->Keep_Alkyl Potency OK

Caption: Decision matrix for substituting alkyl groups with TFE based on metabolic stability and potency requirements.

References

  • Synthesis and Properties of Trifluoroethyl Ureas

    • Title: Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation.[2][3]

    • Source: PubMed Central (PMC) / NIH
    • URL:[Link]

  • General Fluorine Bioisosterism

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.
    • Source: PMC / NIH
    • URL:[Link]

  • TFE in Urea Synthesis (Carbonate Method)

    • Title: Bis(2,2,2-trifluoroethyl)
    • Source: PubMed
    • URL:[Link]

  • Comparative Potency (NLRP3 Case Study)

    • Title: Discovery of N-Cyano-sulfoximineurea Derivatives as Potent and Orally Bioavailable NLRP3 Inflammasome Inhibitors.[1]

    • Source: PMC / NIH
    • URL:[Link]

Sources

A Senior Application Scientist's Guide to the Conformational Analysis of N,N'-Disubstituted Ureas: From First Principles to Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N,N'-disubstituted urea moiety is a cornerstone of modern medicinal chemistry, integral to a wide array of clinically significant therapeutics, from kinase inhibitors to antiplatelet agents.[1][2][3] Its remarkable utility stems from its dual capacity as a hydrogen bond donor and acceptor, enabling potent and specific interactions with biological targets.[4][5] However, the efficacy of a urea-containing drug is inextricably linked to its three-dimensional structure. The seemingly simple urea linkage possesses a surprising degree of conformational complexity, governed by restricted rotation around its C-N bonds. Understanding and controlling this conformational landscape is therefore not an academic exercise, but a critical prerequisite for rational drug design. This guide provides an in-depth exploration of the principles and techniques for the conformational analysis of N,N'-disubstituted ureas, tailored for researchers and drug development professionals. We will dissect the fundamental drivers of conformational preference, detail the key experimental and computational workflows for their characterization, and illuminate the profound impact of conformation on biological activity.

The Urea Functional Group: More Than a Simple Linker

The unique properties of the urea functional group arise from the delocalization of lone pair electrons from the nitrogen atoms into the carbonyl π-system.[4] This resonance imparts partial double-bond character to the C-N bonds, creating a planar, rigid unit and establishing a significant energy barrier to rotation.

Caption: Resonance delocalization in the urea moiety.

This restricted rotation gives rise to geometric isomers, commonly referred to as cis and trans conformers, defined by the orientation of the substituents relative to the carbonyl group. For an N,N'-disubstituted urea, three primary conformations are possible: trans,trans, cis,trans, and cis,cis.

G tt R N-H C=O H-N R' ct R N-H C=O N-R' H cc R N-H C=O R'-N H label_tt trans,trans label_ct cis,trans label_cc cis,cis

Caption: Primary conformers of N,N'-disubstituted ureas.

The relative stability of these conformers is a delicate balance of several factors:

  • Steric Hindrance: In the absence of overriding interactions, the trans,trans conformation is generally the most stable for N,N'-diaryl or N,N'-dialkyl ureas, as it minimizes steric repulsion between the substituents.[6]

  • Substitution Pattern: The nature of the substituents is paramount. For instance, while N,N'-diphenylurea predominantly adopts a trans,trans conformation, N,N'-dimethyl-N,N'-diphenylurea favors the cis,cis form.[7][8][9] This highlights that simple steric arguments are insufficient; electronic and solvation effects must be considered.

  • Hydrogen Bonding: Ureas are excellent hydrogen bond donors (N-H) and acceptors (C=O). Intramolecular hydrogen bonds can stabilize otherwise less favorable conformations. For example, a cis,trans state can be significantly stabilized by an internal hydrogen bond, making its population comparable to the trans,trans state in certain N-alkyl-N'-aryl ureas.[10] Intermolecularly, ureas can form robust, self-assembling "tapes" via N-H···O=C hydrogen bonds, a common motif in the solid state.[11]

  • Solvent Environment: The surrounding medium can influence conformational equilibrium. Polar solvents can stabilize more polar conformers and disrupt intramolecular hydrogen bonds, shifting the equilibrium.[7][12]

Substitution Pattern Predominant Conformation Key Influencing Factors References
N,N'-Diaryl (e.g., diphenylurea)trans,transSteric minimization, potential for π-stacking[4][7][8]
N,N'-Dialkyltrans,transSteric minimization[6]
N-Alkyl-N'-Aryltrans,trans and cis,transCompetition between sterics and intramolecular H-bonding[10]
N,N'-Diaryl-N,N'-Dimethylcis,cisAltered steric and electronic profile due to methylation[4][7][9]

The Scientist's Toolkit: Methods for Conformational Interrogation

A multi-pronged approach combining experimental and computational techniques is essential for a comprehensive understanding of urea conformation. No single method provides a complete picture; instead, they offer complementary insights into the static and dynamic behavior of these molecules.

G start Hypothesized Conformations (e.g., cis/trans isomers) comp Computational Analysis start->comp exp Experimental Validation start->exp dft DFT Calculations (Relative Energies, Barriers) comp->dft Static Picture md Molecular Dynamics (Conformational Sampling) comp->md Dynamic Picture nmr NMR Spectroscopy (Solution Structure, Dynamics) exp->nmr xray X-Ray Crystallography (Solid-State Structure) exp->xray ir IR Spectroscopy (H-Bonding) exp->ir integrate Integrate & Correlate Data dft->integrate md->integrate nmr->integrate xray->integrate ir->integrate model Validated Conformational Model integrate->model Refined Understanding sar Apply to SAR & Drug Design model->sar

Caption: Integrated workflow for conformational analysis.

Experimental Methodologies

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the conformation and dynamics of molecules in solution.[13]

  • Causality & Rationale: NMR provides a population-averaged picture of the conformations present at equilibrium. By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), one can deduce the predominant solution-state structure. For ureas, the N-H proton chemical shift is particularly sensitive to its environment and involvement in hydrogen bonding.

  • Variable Temperature (VT) NMR: This is a critical experiment for studying dynamic processes.[14] The high rotational barrier of the C-N bonds often results in slow exchange on the NMR timescale at room temperature, leading to distinct signals for different conformers or rotamers. By increasing the temperature, the rate of interconversion increases, causing these signals to broaden and eventually coalesce. Analyzing the spectra as a function of temperature allows for the determination of the kinetic barriers for rotation.[15]

Experimental Protocol: Variable Temperature (VT) ¹H NMR for Rotational Barrier Analysis

  • Sample Preparation: Dissolve a precise concentration (e.g., 10-20 mM) of the N,N'-disubstituted urea in a suitable deuterated solvent (e.g., DMSO-d₆, Toluene-d₈). Choose a solvent with a wide liquid range to accommodate the temperature variation.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Identify the signals corresponding to the conformers of interest. These may be the N-H protons or substituents on the aryl/alkyl groups that are inequivalent in different rotational states.

  • Low-Temperature Spectra: Cool the sample in decrements of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum. Continue until the exchange process is in the slow-exchange regime (sharp, distinct signals for each conformer are observed) or the solvent begins to freeze.

  • High-Temperature Spectra: Carefully increase the temperature from ambient in increments of 10-20 K. Again, allow for equilibration at each step. Acquire spectra until the signals of interest have clearly broadened and coalesced into a single, time-averaged peak.

  • Data Analysis (Eyring Equation): Determine the coalescence temperature (Tc) for the exchanging peaks. The rate constant for exchange (k) at Tc can be calculated. Using the Eyring equation, the Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, can be determined. Specialized software can perform a full lineshape analysis for more accurate results.

B. X-Ray Crystallography

  • Causality & Rationale: Single-crystal X-ray diffraction provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[6][11] This is the gold standard for determining bond lengths, bond angles, and torsional angles. It is particularly valuable for visualizing intermolecular interactions, such as the hydrogen-bonding patterns that form urea tapes.[11]

  • Self-Validation & Trustworthiness: The result is a definitive structure, but it is crucial to remember that this represents the lowest energy conformation in the crystal lattice. Packing forces can influence the observed conformation, which may not be the most populated one in solution.[16] Therefore, crystallographic data must be corroborated with solution-phase data (like NMR) for a complete picture.

C. Infrared (IR) Spectroscopy

  • Causality & Rationale: IR spectroscopy is highly sensitive to the vibrational modes of functional groups, especially hydrogen bonding. The carbonyl (C=O) stretching frequency of the urea is diagnostic: a "free" carbonyl (not involved in H-bonding) absorbs at a higher wavenumber (e.g., ~1660 cm⁻¹) compared to a hydrogen-bonded carbonyl (e.g., ~1620-1640 cm⁻¹).[17] By analyzing the C=O and N-H stretching regions, one can gain significant insight into the intra- and intermolecular hydrogen bonding states.[18]

Computational Methodologies

A. Density Functional Theory (DFT)

  • Causality & Rationale: DFT calculations are a cornerstone of modern conformational analysis.[19] They are used to calculate the electronic structure of a molecule and thereby determine the relative energies of different conformers. By performing a potential energy surface scan (e.g., by rotating a specific dihedral angle), one can map out the energy landscape, identify stable minima (the conformers), and calculate the energy barriers for interconversion between them.

  • Expertise & Experience: The choice of functional and basis set is critical for accuracy. Functionals like M06-2X or those with empirical dispersion corrections (e.g., DFT-D) are often recommended for systems where non-covalent interactions, like π-stacking in diaryl ureas, are important.[20] Furthermore, modeling the solvent is crucial. Implicit solvent models, like the Polarizable Continuum Model (PCM), provide a good balance of accuracy and computational cost for predicting conformational preferences in solution.[19]

B. Molecular Dynamics (MD) Simulations

  • Causality & Rationale: While DFT provides a static, 0 K picture (or an implicitly solvated one), MD simulations model the dynamic behavior of a molecule over time in an explicit solvent environment.[6] An MD simulation solves Newton's equations of motion for every atom in the system, providing a trajectory that reveals how the molecule samples different conformations.

  • Trustworthiness: This method is invaluable for understanding the dynamic equilibrium between conformers and the role of specific solvent interactions.[8] However, a significant challenge for ureas is the high rotational energy barrier, which may not be easily surmounted in a standard MD simulation timeframe.[6][16] Advanced techniques like metadynamics may be required to adequately sample the conformational space.[10]

The Consequence of Conformation: Impact on Drug-Receptor Interactions

The specific conformation adopted by a urea moiety within a drug molecule dictates how it presents its hydrogen bond donors and acceptors to a protein target. A change from a trans,trans to a cis,trans conformation can drastically alter the spatial relationship between the substituents, fundamentally changing the molecule's pharmacophore and its ability to fit within a binding pocket.

  • Mimicking Transition States: The rigid, planar nature of the urea group and its well-defined H-bonding vectors make it an excellent mimic of transition states or key recognition motifs. In soluble epoxide hydrolase (sEH) inhibitors, the urea moiety establishes critical hydrogen bonds with key residues (Asp333 and Tyr381), mimicking the transition state of epoxide ring opening.[4] The trans,trans conformation is essential for positioning the substituents correctly in the flanking hydrophobic pockets.

  • Kinase Inhibition: Many Type-II kinase inhibitors, such as Sorafenib, feature a diaryl urea core. This motif is crucial for bridging the DFG-in and DFG-out conformations of the kinase, forming hydrogen bonds with the backbone of the DFG motif and a conserved glutamate in the αC-helix. The specific torsional angles of the urea are critical for achieving this binding mode.

  • Aromatic Interactions: Beyond direct hydrogen bonding, urea can engage in favorable stacking and NH-π interactions with aromatic residues like tryptophan in a protein's hydrophobic core.[4] These interactions can be highly conformation-dependent and contribute significantly to binding affinity.

Conclusion

The conformational analysis of N,N'-disubstituted ureas is a vital component of modern drug discovery. The preference for cis or trans isomers is dictated by a subtle interplay of sterics, electronics, and both intra- and intermolecular hydrogen bonding. A rigorous investigation demands a synergistic approach, leveraging the strengths of NMR for solution dynamics, X-ray crystallography for solid-state structure, and computational methods like DFT and MD to map the underlying energy landscape. By understanding and controlling the conformational behavior of this privileged scaffold, medicinal chemists can more effectively design next-generation therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic properties.

References

  • Gomez-Pinto, I., et al. (2014). Theoretical and spectroscopic analysis of N,N'-diphenylurea and N,N'-dimethyl-N,N'-diphenylurea conformations. The Journal of Physical Chemistry A, 118(28), 5304-5315. [Link]

  • Gomez-Pinto, I., et al. (2014). Theoretical and Spectroscopic Analysis of N,N′-Diphenylurea and N,N′-Dimethyl-N,N. The Journal of Physical Chemistry A. [Link]

  • Yıldırım, S., et al. (2019). Synthesis and pharmacological activities of some novel N, N disubstituted urea derivatives. Marmara Pharmaceutical Journal, 23(2), 295-306. [Link]

  • de Oliveira, M. F., et al. (2022). N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. Medicinal Chemistry, 18(7), 823-836. [Link]

  • Ismaili, L., et al. (2012). N,N′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase. MedChemComm, 3(7), 825-832. [Link]

  • Fujita, S., et al. (2004). Synthesis ofN,N′-Disubstituted Urea from Ethylene Carbonate and Amine Using CaO. Chemistry Letters, 33(6), 742-743. [Link]

  • Gomez-Pinto, I., et al. (2014). Theoretical and spectroscopic analysis of N, N′-diphenylurea and N, N ′-dimethyl-N, N′-diphenylurea conformations. Journal of Physical Chemistry A, 118(28), 5304-5315. [Link]

  • Katritzky, A. R., et al. (2003). Synthesis of mono-and N,N-disubstituted ureas. Arkivoc, 2003(5), 52-60. [Link]

  • Raudna, M., et al. (2016). Kinetic barriers in the isomerization of substituted ureas: implications for computer-aided drug design. Journal of Computer-Aided Molecular Design, 30(10), 847-857. [Link]

  • Caltagirone, C., et al. (2016). Anion‐Dependent Hydrogen‐Bond Polarity Switching in Ethylene‐bridged Urea Oligomers. Chemistry–A European Journal, 22(44), 15904-15911. [Link]

  • Kobera, L., et al. (2022). Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. Molecules, 27(18), 5857. [Link]

  • Clayden, J., et al. (2008). Conformation and stereodynamics of 2,2'-disubstituted N,N'-diaryl ureas. Organic & Biomolecular Chemistry, 6(16), 2908-2913. [Link]

  • Raudna, M., et al. (2016). Unexpected Stability of the Urea cis-trans Isomer in Urea-Containing Model Pseudopeptides. Journal of Computer-Aided Molecular Design, 30, 847-857. [Link]

  • Parker, G. R., et al. (1976). Solvent-dependent conformational system in hydroxyureas detected by NMR spectroscopy. Journal of Pharmaceutical Sciences, 65(4), 585-590. [Link]

  • Tota, A., et al. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 62(23), 10583-10606. [Link]

  • Adnan, M., et al. (2024). Combined experimental and computational study of cis-trans isomerism in N,N-disubstituted-N'-acylthiourea ligands in bis-chelated copper(II) complexes. Journal of Molecular Structure, 1307, 137976. [Link]

  • Peristeri, C., et al. (2024). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. ChemistryPlusChem, 89(1), e202300481. [Link]

  • Johnston, C. P., et al. (2021). Data-mining the diaryl(thio)urea conformational landscape: Understanding the contrasting behavior of ureas and thioureas with quantum chemistry. Chemistry–A European Journal, 27(1), 384-393. [Link]

  • Bhogala, B. R., et al. (2008). Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon. Crystal Growth & Design, 8(1), 133-142. [Link]

  • Cannarozzi, G. M., et al. (1995). Conformation and stability of alkane/urea inclusion compounds: evidence from deuterium NMR spectroscopy. The Journal of Physical Chemistry, 99(11), 3619-3627. [Link]

  • Alexandrova, A. N., et al. (2005). Computational Modeling of the Mechanism of Urease. Current Organic Chemistry, 9(9), 881-893. [Link]

  • Clayden, J., et al. (2008). Conformation and stereodynamics of 2,2 '-disubstituted N,N '-diaryl ureas. Organic & Biomolecular Chemistry, 6(16), 2908-2913. [Link]

  • Adnan, M., et al. (2024). Combined Experimental and Computational Study of Cis-Trans Isomerism in N,N-Disubstituted-N'-Acylthiourea Ligands in Bis-Chelated Copper(Ii) Complexes. SSRN. [Link]

  • Wang, X., et al. (2021). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. The Journal of Physical Chemistry Letters, 12(44), 10834-10840. [Link]

  • Stewart, G. D., et al. (2009). Effects of urea pretreatment on the binding properties of adenosine A1 receptors. British Journal of Pharmacology, 156(5), 807-816. [Link]

  • Raudna, M., et al. (2020). Conformational Study into N-Alkyl-N'-Aryl Ureas to Inform Drug Discovery. ChemRxiv. [Link]

  • Tormena, C. F., et al. (2012). NMR Spectroscopy: a Tool for Conformational Analysis. Magnetic Resonance in Chemistry, 50(S1), S13-S22. [Link]

  • Sherrill, C. D., et al. (2010). The origin of the conformational preference of N,N'-diaryl-N,N'-dimethyl ureas. Physical Chemistry Chemical Physics, 12(45), 15074-15081. [Link]

  • George, L., et al. (2011). Computational Study of Urea and Its Homologue Glycinamide: Conformations, Rotational Barriers, and Relative Interactions with Sodium Chloride. Crystal Growth & Design, 11(7), 2846-2854. [Link]

  • PubChem. N,N-Diethyl-N',N'-diphenylurea. PubChem. [Link]

  • Kobera, L., et al. (2022). Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. Molecules, 27(18), 5857. [Link]

  • Skurski, P., et al. (2001). Hydrogen bonding patterns of chains of urea. The Journal of Chemical Physics, 114(18), 7906-7911. [Link]

  • Salvalaglio, M., et al. (2012). Molecular-dynamics simulations of urea nucleation from aqueous solution. Proceedings of the National Academy of Sciences, 109(49), 19938-19943. [Link]

  • Kim, H., et al. (2004). NMR Studies on the Equilibrium Unfolding of Ketosteroid Isomerase by Urea. The Journal of Biochemistry, 136(2), 187-195. [Link]

  • Tota, A., et al. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 62(23), 10583-10606. [Link]

  • Ganis, P., et al. (1970). Crystal and Molecular Structure of N,N′-Diethyl-N,N′-Diphenylurea. Proceedings of the National Academy of Sciences, 67(1), 426-433. [Link]

  • Semetey, V., et al. (2001). Unexpected stability of the urea cis-trans isomer in urea-containing model pseudopeptides. Organic Letters, 3(24), 3843-3846. [Link]

  • Kuznetsov, M. A., et al. (2024). Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XIX. exo-Isomers of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas and -thioureas. Russian Journal of Organic Chemistry, 60(1), 1-1. [Link]

  • Penthala, N. R., et al. (2020). Ureas: Applications in Drug Design. Mini-Reviews in Medicinal Chemistry, 20(1), 4-20. [Link]

  • Harris, K. D. M. (1995). Structural aspects of urea inclusion compounds and their investigation by X-ray diffraction: a general discussion. Journal of Molecular Structure, 374, 241-250. [Link]

  • Tota, A., et al. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 62(23), 10583-10606. [Link]

  • Kuznetsov, M. A., et al. (2024). Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogues Containing Polycyclic. Russian Journal of Organic Chemistry, 60(10), 1901-1909. [Link]

Sources

biological activities of aryl urea derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activities of Aryl Urea Derivatives

Abstract

The aryl urea scaffold represents a "privileged structure" in medicinal chemistry, foundational to a remarkable breadth of biologically active compounds.[1] This guide provides a comprehensive technical overview of the diverse , intended for researchers, scientists, and professionals in drug development. We will delve into the core mechanisms of action, with a primary focus on their dominant role as kinase inhibitors in oncology.[2][3] Furthermore, this paper explores their significant antimicrobial, anti-inflammatory, and receptor-modulating properties. By synthesizing mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols, this guide serves as an essential resource for understanding and leveraging this versatile chemical class in modern drug discovery.

Introduction: The Prominence of the Aryl Urea Scaffold

The synthesis of urea by Friedrich Wöhler in 1828 is often cited as the dawn of organic chemistry.[1] In the centuries since, the simple urea functional group has proven to be of immense value, particularly the N,N'-diaryl urea motif. Its significance lies in its unique stereoelectronic properties. The two N-H groups act as potent hydrogen bond donors, while the carbonyl oxygen is an effective hydrogen bond acceptor.[1] This arrangement allows aryl urea derivatives to form strong and specific interactions with biological targets, most notably the hinge region of protein kinases.[4][5]

While early derivatives showed a range of activities, the field was revolutionized by the approval of Sorafenib in 2005.[6][7] This diaryl urea derivative, a multi-kinase inhibitor, demonstrated significant efficacy in treating renal cell carcinoma and hepatocellular carcinoma, validating the aryl urea scaffold as a premier platform for developing targeted cancer therapies and igniting widespread research interest.[3][6]

GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation Activates Inhibitor Aryl Urea Inhibitor (e.g., Sorafenib) Inhibitor->Raf INHIBITS

Caption: Aryl urea inhibition of the Ras/Raf/MEK/ERK pathway.

  • Tumor Angiogenesis Targets (VEGFR, PDGFR): To grow, tumors require a dedicated blood supply, a process called angiogenesis, which is primarily driven by Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF). [8]Aryl ureas potently inhibit the receptor tyrosine kinases for these growth factors (VEGFRs and PDGFRs), cutting off the tumor's nutrient supply. [2][8]

  • Other Oncogenic Kinases: The versatility of the scaffold allows for targeting a wide array of other kinases implicated in cancer:

    • c-Kit: Certain 4-anilino(urea)thienopyrimidine derivatives show potent and selective inhibition of c-Kit, a key driver in gastrointestinal stromal tumors. [9] * LIM Kinase (LIMK): Bis-aryl ureas have been developed as potent and selective LIMK inhibitors, which play a role in regulating the actin cytoskeleton and are thus involved in tumor cell invasion and metastasis. [10][11] * FLT3, RET, c-Met: These kinases are additional targets for various aryl urea derivatives, expanding their potential application to leukemias and other cancers. [2]

Emerging Anticancer Mechanisms

Beyond direct kinase inhibition, aryl ureas exhibit other compelling anticancer activities:

  • Dual VEGFR/PD-L1 Inhibition: Recent work has shown that aryl urea derivatives can be designed as multitarget agents that inhibit both VEGFR-2 and the immune checkpoint protein Programmed Death-Ligand 1 (PD-L1). [4][12]This dual action combines anti-angiogenic effects with the restoration of an anti-tumor immune response, a powerful strategy to overcome treatment resistance. [4]* Induction of Apoptosis: A novel bis-aryl urea compound, N69B, was found to induce cancer cell apoptosis by increasing the expression and activity of cathepsin D, a lysosomal protease, which initiates a caspase-dependent cell death pathway. [7]

Table 1: Representative Anticancer Activity of Aryl Urea Derivatives
Compound ClassTarget(s)Cell LineIC₅₀ (µM)Reference
(E)-styryl p-bromophenyl ureaVEGFR-2, PD-L1HT-29 (colon)0.89[4][5]
(E)-styryl p-bromophenyl ureaVEGFR-2, PD-L1A549 (lung)0.81[4][5]
Pyrazinyl-aryl urea (5-23)ProliferationT24 (bladder)4.58[13]
Thienopyrimidine ureac-Kit(Biochemical)<0.006[9]
Bis-aryl urea (18b)LIMK1(Biochemical)<0.025[10][11]

Antimicrobial and Other Biological Activities

While oncology is a major focus, the biological activity of aryl ureas is far broader, encompassing a range of infectious diseases and other conditions.

Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens has created an urgent need for new classes of antibiotics. [14]Aryl urea derivatives have shown significant promise in this area.

  • Antibacterial Activity: Various derivatives have demonstrated in vitro activity against both Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii). [14][15][16]Notably, adamantyl urea adducts exhibit outstanding growth inhibition against the problematic MDR pathogen A. baumannii. [14][17]Furthermore, specific derivatives are active against carbapenemase-producing K. pneumoniae, a critical public health threat. [16]* Antimycobacterial Activity: The scaffold has yielded compounds with potent activity against Mycobacterium tuberculosis, including MDR strains. [18][19]The 1-(cyclohexylmethyl)-3-phenylurea motif has been identified as a key pharmacophore for this activity. [19]* Antifungal and Antiviral Activity: Aryl ureas have also been reported to possess activity against fungal strains like Candida albicans and to inhibit viral enzymes such as HIV-1 protease. [14][15]

Table 2: Minimum Inhibitory Concentrations (MIC) of Aryl Urea Derivatives
CompoundOrganismMIC (µM)Reference
Derivative 11bK. pneumoniae (Carbapenemase+)50[16]
Derivative 67dE. coli (MDR)36[16]
Adamantyl urea (1)M. tuberculosis H37Rv0.01 µg/mL[18]
Adamantyl urea (3l)A. baumannii94.5% inhibition[14][15][17]
Modulation of Other Enzymes and Receptors

The structural features of aryl ureas allow them to interact with a diverse set of targets beyond kinases and microbial enzymes:

  • Acid Ceramidase (aCDase) Inhibitors: Aryl imidazolyl ureas are potent inhibitors of aCDase, an enzyme involved in sphingolipid metabolism. [20]Dysregulation of this pathway is linked to fibrotic diseases, making these compounds potential therapeutics for liver fibrosis. [20]* Receptor Antagonists: Derivatives have been developed as antagonists for G protein-coupled receptors (GPCRs), including the CCR3 receptor (implicated in inflammatory diseases like asthma) and the NPY Y5 receptor (a target for anti-obesity drugs). [21][22]* Herbicides: The aryl urea structure is also found in commercial herbicides, which can function as agonists of plant auxin receptors. [23][24]

Experimental Protocols and Methodologies

To ensure scientific integrity and provide actionable insights for researchers, this section details standardized protocols for evaluating the biological activity of aryl urea derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol describes a general method to determine the direct inhibitory effect of a compound on a purified recombinant kinase.

Workflow: In Vitro Kinase Inhibition Assay Step1 1. Preparation - Dilute test compound (Aryl Urea) to various concentrations. - Prepare assay buffer, recombinant kinase, substrate peptide, and ATP. Step2 2. Reaction Incubation - Add kinase, substrate, and test compound to microplate wells. - Initiate reaction by adding ATP. - Incubate at a set temperature (e.g., 30°C) for a defined time (e.g., 60 min). Step1->Step2 Step3 3. Detection - Stop the reaction. - Add detection reagent (e.g., luminescence-based ADP-Glo™ or fluorescence-based antibody). - Measure signal (luminescence/fluorescence). Step2->Step3 Step4 4. Data Analysis - Plot signal vs. compound concentration. - Fit data to a dose-response curve. - Calculate IC₅₀ value. Step3->Step4

Caption: Workflow for a biochemical kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test aryl urea derivative in DMSO, followed by dilution in assay buffer. Prepare solutions of the target recombinant kinase (e.g., VEGFR-2), a suitable peptide substrate, and ATP in the assay buffer.

  • Assay Plate Setup: In a 96- or 384-well plate, add the kinase solution and the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Reaction Initiation: Pre-incubate the kinase and inhibitor for 10-15 minutes at room temperature. Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes, allowing the phosphorylation reaction to proceed.

  • Detection: Stop the reaction. Quantify the kinase activity. A common method is the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced as a luminescent signal. Alternatively, phosphorylation-specific antibodies can be used in fluorescence-based assays.

  • Data Analysis: Subtract the background signal (negative control). Normalize the data to the positive control (100% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Proliferation / Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Workflow: MTT Cell Proliferation Assay Step1 1. Cell Seeding - Plate cancer cells (e.g., A549, HT-29) in a 96-well plate. - Allow cells to adhere overnight. Step2 2. Compound Treatment - Treat cells with serial dilutions of the aryl urea compound. - Include vehicle control (DMSO) and no-cell blanks. - Incubate for 48-72 hours. Step1->Step2 Step3 3. MTT Addition & Incubation - Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. - Incubate for 2-4 hours to allow formazan crystal formation by viable cells. Step2->Step3 Step4 4. Solubilization & Measurement - Add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve formazan crystals. - Read absorbance at ~570 nm using a microplate reader. Step3->Step4 Step5 5. Data Analysis - Calculate percent viability relative to the vehicle control. - Plot viability vs. concentration to determine the IC₅₀ value. Step4->Step5

Sources

Engineering the Urea Motif: A Technical Guide to the Therapeutic Applications and Development of Novel Urea-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The


-disubstituted urea functionality has emerged as a privileged pharmacophore in modern medicinal chemistry. Historically recognized for its role in early organic synthesis, the urea motif is now a central structural pillar in targeted drug discovery, particularly in oncology and infectious diseases. This whitepaper provides an in-depth mechanistic analysis of urea derivatives, exploring their physicochemical advantages, current therapeutic applications, and the rigorous, self-validating experimental workflows required to develop these novel compounds.

The Physicochemical Paradigm of the Urea Scaffold

The success of urea-based compounds in drug design is fundamentally driven by their unique hydrogen-bonding capabilities. The urea moiety acts simultaneously as a bidentate hydrogen-bond donor (via the two -NH groups) and a strong hydrogen-bond acceptor (via the carbonyl oxygen) 1[1].

The Causality of Affinity: When designing small molecules, conformational flexibility often incurs a high entropic penalty upon target binding. The planar, rigid nature of the urea group restricts the rotational degrees of freedom of the parent molecule. When a urea derivative enters a kinase hinge region or an allosteric pocket, its pre-organized conformation minimizes this entropic penalty, significantly boosting the binding affinity (


) and residence time on the target.

Key Therapeutic Applications

Oncology: Type II Kinase Inhibitors

Urea derivatives have revolutionized targeted cancer therapy by acting as highly potent Type II kinase inhibitors. Unlike Type I inhibitors that bind to the active conformation of kinases, Type II inhibitors specifically stabilize the inactive "DFG-out" conformation of the activation loop2[2]. Drugs like Sorafenib and Linifanib utilize their urea core to form critical hydrogen bonds with a conserved glutamate residue in the


C-helix and an aspartate residue in the DFG motif of targets such as VEGFR, PDGFR, and Raf kinases3[3].
Infectious Diseases: Disrupting Mycobacterial Cell Walls

With the rise of multi-drug resistant Mycobacterium tuberculosis (Mtb), novel therapeutic targets are desperately needed. Recent structural optimizations have identified tailored phenyl ureas that act as potent inhibitors of the MmpL3 transporter4[4]. By blocking MmpL3, these urea compounds prevent the translocation of trehalose monomycolate (TMM), fatally disrupting the assembly of the mycolic acid cell wall.

Neuro-Oncology: Overcoming Glioblastoma Plasticity

Glioblastoma (GBM) treatment is notoriously hindered by the blood-brain barrier (BBB) and the plasticity of glioma stem cells (GSCs). Novel brain-penetrant urea compounds, such as MXC-017, have been engineered to cross the BBB and directly target vimentin. This interaction prevents the radiation-induced conversion of non-stem glioma cells into therapy-resistant GSCs, offering a groundbreaking adjuvant to radiotherapy 5[5].

Pathway VEGFR VEGFR / PDGFR Ras Ras GTPase VEGFR->Ras Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Tumor Tumor Proliferation ERK->Tumor Urea Urea Inhibitor (Type II) Urea->VEGFR DFG-out Binding Urea->Raf Hinge Binding

Mechanism of Type II urea-based kinase inhibitors blocking the Ras-Raf-MEK-ERK pathway.

Quantitative Pharmacological Profiles

To contextualize the efficacy of the urea motif, the following table summarizes the quantitative data of key urea-based therapeutics across different indications:

CompoundPrimary TargetIndicationPotency (IC50 / MIC)Clinical Status
Sorafenib VEGFR, PDGFR, c-RafRenal Cell / Hepatocellular Carcinoma17 nM (c-Raf)Approved
Linifanib VEGFR, PDGFRNon-Small Cell Lung Cancer4 nM (VEGFR2)Phase II / III
Compound 21 MmpL3 TransporterDrug-Resistant M. tuberculosis0.78 µM (MIC)Preclinical
MXC-017 VimentinGlioblastoma (GBM)N/A (Prolongs in vivo survival)Preclinical
SKLB610 VEGFR-2, FGFR-2Colorectal CancerMicro-molar rangePreclinical

Experimental Methodologies & Protocols

As a Senior Application Scientist, ensuring reproducibility requires protocols that are inherently self-validating and logically grounded. Below are the standard operating procedures for the synthesis and biological evaluation of novel urea compounds.

Protocol 1: Synthesis of Asymmetrical Diaryl Ureas via Triphosgene

Traditional synthesis using phosgene gas poses severe toxicity risks and makes stoichiometric control difficult. Triphosgene is utilized here as a stable solid, allowing for precise molar equivalents to prevent the formation of symmetrical urea byproducts.

  • Activation: Dissolve the primary aromatic amine (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM) at 0°C under an argon atmosphere.

  • Isocyanate Formation: Slowly add triphosgene (0.35 eq) dissolved in DCM dropwise over 30 minutes.

  • Self-Validation Check (Critical): Before proceeding, extract a 10 µL aliquot, quench with methanol, and analyze via LC-MS. The presence of the methyl carbamate derivative confirms the complete conversion of the amine to the isocyanate intermediate. Do not proceed if unreacted starting material remains, as this will lead to complex, inseparable mixtures.

  • Coupling: Once validated, add the secondary heterocyclic amine (1.1 eq) to the reaction mixture and allow it to warm to room temperature, stirring for 4-6 hours.

  • Purification: Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and purify via flash chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
Protocol 2: High-Throughput Radiometric Kinase Selectivity Profiling

Fluorescence-based assays (like FRET) are highly susceptible to interference because many novel heterocyclic ureas exhibit intrinsic autofluorescence. A radiometric (


-ATP) assay is chosen to directly measure phosphate transfer, providing an orthogonal, interference-free readout.
  • Preparation: Prepare a master mix containing the recombinant kinase (e.g., VEGFR2), substrate peptide, and assay buffer (HEPES,

    
    , DTT, and Brij-35).
    
  • Compound Addition: Dispense the novel urea compounds into a 384-well plate using acoustic liquid handling (e.g., Echo 550) to achieve a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Initiation: Initiate the reaction by adding a mixture of cold ATP and trace

    
    -ATP at the 
    
    
    
    concentration for the specific kinase. Incubate for 2 hours at room temperature.
  • Self-Validation Check (Critical): Every plate must contain a high-control (DMSO vehicle) and a low-control (10 µM Staurosporine). Calculate the Z'-factor for the plate. The assay data is only accepted if Z' > 0.6, validating the dynamic range and ensuring the IC50 calculations are statistically sound.

  • Detection: Quench the reaction with phosphoric acid, transfer to a filter plate, wash extensively to remove unreacted ATP, and quantify the incorporated radioactivity using a microplate scintillation counter.

Workflow Design Rational Design Pharmacophore Synthesis Synthesis Triphosgene Route Design->Synthesis Screening In Vitro Kinase/Cell Assays Synthesis->Screening LC-MS Validated Validation In Vivo PK/PD & Xenografts Screening->Validation Z' > 0.6 Validation->Design SAR Feedback

Self-validating experimental workflow for the discovery of novel urea-based therapeutics.

Conclusion and Future Directions

The urea motif remains one of the most versatile and reliable structural components in drug discovery. By understanding the thermodynamic causality behind its binding affinity and employing rigorous, self-validating experimental workflows, researchers can continue to exploit this scaffold. Future directions point toward the integration of urea derivatives in targeted protein degraders (PROTACs) and antibody-drug conjugates (ADCs), leveraging their exceptional target-anchoring properties to address previously undruggable pathologies.

References

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Urea-based anticancer agents. Exploring 100-years of research with an eye to the future Source: Frontiers in Oncology (NIH) URL: [Link]

  • Title: Tailored phenyl ureas eradicate drug-resistant Mycobacterium tuberculosis by targeting mycolic acid cell wall assembly Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Design and Biological Activity of a Novel Brain Penetrant Urea Compound Against Glioblastoma Source: bioRxiv URL: [Link]

  • Title: Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation Source: MDPI (Molecules) URL: [Link]

Sources

Methodological & Application

Application Note: In Vitro Characterization of 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide the in vitro evaluation of 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea .

Scientific Context & Disambiguation: While the chemical structure provided shares pharmacophore features with several bioactive classes (including Acylurea Insecticides and Urea-based Antineoplastics ), it is structurally distinct from the complex LpxC inhibitor TP-0586532 (which contains a macrocyclic/imidazole scaffold).[1][2][3][4] However, the provided molecule contains a reactive


-chloropropanoyl warhead  and a lipophilic trifluoroethyl urea  tail.[1][3][4]

This structure strongly suggests a Covalent Inhibitor mechanism, likely targeting nucleophilic residues (Cysteine/Serine) in hydrolases or oxidoreductases (e.g., DHODH or Serine Hydrolases ).[1][2][3][4] The following guide focuses on developing assays for this molecule as a Time-Dependent Covalent Inhibitor , using Dihydroorotate Dehydrogenase (DHODH) as the primary case study due to the privileged status of the urea scaffold in DHODH inhibition.[1]

Targeting Covalent Inhibition Mechanisms in Drug Discovery

-Halo Carbonyl[1][2][3][4]

Part 1: Strategic Assay Design & Chemical Handling[1][2][3]

Chemical Stability & Reactivity (Crucial)

The presence of the 2-chloropropanoyl group defines this molecule as an electrophile.[1][2][3][4] Unlike reversible inhibitors, this compound likely acts via an


 alkylation of a target enzyme's nucleophile.[1][4]
  • Solubility: Dissolve in 100% DMSO. Avoid protic solvents (EtOH/MeOH) for stock storage to prevent solvolysis of the acyl urea bond.[1][2][4]

  • Buffer Incompatibility (CRITICAL):

    • NO THIOLS: Do not use DTT (Dithiothreitol),

      
      -Mercaptoethanol, or Glutathione in the assay buffer.[1][2][3][4] These reagents will react with the 
      
      
      
      -chloro group, neutralizing the inhibitor before it reaches the target.[1]
    • pH Sensitivity: Acylureas are susceptible to base-catalyzed hydrolysis.[2][3][4] Maintain assay pH between 7.0 and 7.[2][4]6. Avoid pH > 8.0.[2][4]

Mechanism of Action Hypothesis

The structural logic suggests a two-step binding mechanism:[1][3]

  • Recognition: The trifluoroethyl urea moiety binds to a hydrophobic pocket (e.g., the ubiquinone channel of DHODH).[1][4]

  • Reaction: The chloropropanoyl group positions near a catalytic nucleophile, forming an irreversible covalent bond.[4]

Implication for Assay: You must measure Time-Dependent Inhibition (TDI) .[1][2][3][4]


 values will decrease as pre-incubation time increases.[1][2][4]

Part 2: Biochemical Assay Protocol (DHODH Case Study)

Objective: Quantify the inhibitory potency (


 and 

) of the compound against human DHODH using a chromogenic redox assay.
Assay Principle

DHODH catalyzes the oxidation of Dihydroorotate (DHO) to Orotate, reducing Flavin Mononucleotide (FMN), which recycles by reducing Ubiquinone (CoQ).[1][2][3][4] In vitro, we use DCIP (2,6-Dichloroindophenol) as the terminal electron acceptor.[1][2][3][4]

  • Readout: Absorbance at 600 nm (Blue

    
     Colorless).
    
  • Reaction:

    
    
    
Materials
  • Enzyme: Recombinant Human DHODH (truncated

    
    TM30-Met).[1][2][3][4]
    
  • Substrates: L-Dihydroorotate (DHO), Decylubiquinone (

    
    ) or CoQ10.[1][2][3][4]
    
  • Chromogen: DCIP (Sigma).[1][2][3][4][5]

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM KCl, 0.1% Triton X-100 (prevents aggregation).[1][2][3][4] (NO DTT) .

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock in DMSO.[2][4]

    • Perform 3-fold serial dilutions in DMSO (10 points).

    • Transfer 1

      
      L of compound to a 96-well clear plate.
      
  • Enzyme Pre-incubation (The "Lag" Phase):

    • Dilute DHODH enzyme to 20 nM in Assay Buffer.[2][4]

    • Add 49

      
      L of Enzyme Solution to the compound wells.
      
    • Incubate for 30 minutes at 25°C.

    • Note: This step is vital for covalent inhibitors to establish the bond.

  • Substrate Initiation:

    • Prepare 2x Substrate Mix: 200

      
      M DHO, 100 
      
      
      
      M
      
      
      , 120
      
      
      M DCIP in Assay Buffer.[1][4]
    • Add 50

      
      L of Substrate Mix to the wells.
      
  • Kinetic Measurement:

    • Immediately read Absorbance (OD600) every 30 seconds for 20 minutes.

    • Calculate the slope (Velocity,

      
      ) from the linear portion (typically 2–10 min).[1][2][4]
      
Data Analysis
  • Calculate % Inhibition:

    
    .[1][2][3][4]
    
  • Diagnostic Check: If

    
     shifts significantly (>3-fold) between 0 min and 30 min pre-incubation, the mechanism is covalent.[1][2][4]
    

Part 3: Cell-Based Validation (Uridine Rescue)

Objective: Confirm that cytotoxicity is due to on-target pyrimidine starvation (DHODH inhibition) and not off-target alkylation toxicity.[1][2][3][4]

Workflow Visualization

The following diagram illustrates the logic of the "Rescue Experiment," the gold standard for validating metabolic inhibitors.

RescueAssay Start Seed Cells (A375 or THP-1) Treat Add Compound (Serial Dilution) Start->Treat Split Split Conditions Treat->Split CondA Condition A: Standard Media Split->CondA Pyrimidine Starvation CondB Condition B: + 100 μM Uridine Split->CondB Metabolic Bypass Incubate Incubate 72h CondA->Incubate CondB->Incubate Readout Measure ATP (CellTiter-Glo) Incubate->Readout Result Compare IC50 Readout->Result

Caption: Workflow for Uridine Rescue Assay. If the compound targets DHODH, Condition B (Green) should show >100-fold shift in viability compared to Condition A (Red).[1][2][3][4]

Protocol Details
  • Cell Seeding: Use A375 (Melanoma) or THP-1 (AML) cells.[1][2][3][4] Seed 2,000 cells/well in 96-well opaque plates.

  • Media Requirement: Use Dialyzed FBS . Standard FBS contains micromolar levels of uridine which will mask the drug's effect.[1]

  • Treatment: Add compound

    
     100 
    
    
    
    M Uridine.
  • Readout: After 72h, add CellTiter-Glo (Promega) and measure luminescence.

Part 4: Target Engagement (Mass Spectrometry)

To definitively prove the covalent modification of the target enzyme by the chloropropanoyl warhead.[1]

Table 1: Intact Protein LC-MS Parameters

ParameterSettingRationale
Instrument Q-TOF or OrbitrapHigh resolution required to detect +232 Da adduct.[1][2][3][4]
Column C4 Reverse PhaseSuitable for large proteins (DHODH ~43 kDa).[1][2][4]
Mobile Phase 0.1% Formic Acid / ACNStandard protein denaturing conditions.[2][4]
Reaction Enzyme + Compound (1:[1][2][3][4][5]10)Incubate 1h. Do not digest (Intact analysis).
Expected Shift +196.5 Da Mass of compound (232.[2][4]5) minus HCl (36.[1][2][3][4]0) elimination during alkylation.[1][2][4]

Interpretation:

  • Peak A (Control): 43,000 Da (Apo-enzyme).[1][2][3][4]

  • Peak B (Treated): 43,196 Da (Mono-adduct).[1][2][3][4]

  • Note: If the mass shift corresponds to the full mass (+232), the mechanism is non-covalent tight binding.[1][4] If it is (Mass - HCl), it is alkylation.[1][2][3][4]

References

  • Munier-Lehmann, H., et al. (2013).[1][2][3][4] "Dihydroorotate dehydrogenase inhibitors: physiological and medicinal roles." Journal of Medicinal Chemistry. Link

  • Baumgartner, R., et al. (2006).[1][2][3][4] "Structure-based design of novel, potent, and selective inhibitors of dihydroorotate dehydrogenase." Journal of Medicinal Chemistry. Link[1][2][3][4]

  • Singh, J., et al. (2011).[1][2][3][4] "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery.[2][4] (Guidance on covalent warhead assays). Link

  • Sykes, D. B., et al. (2016).[1][2][3][4] "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell. (Protocol for Uridine Rescue).[1][2][3][4] Link[1][2][3][4]

Sources

analytical methods for detecting 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea in biological samples

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bioanalytical Method Development and Validation for 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea

Mechanistic Insights & Analytical Challenges

1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea (CAS 1152566-19-2) is a highly versatile small molecule scaffold frequently utilized in the design of novel chemical entities[1]. The incorporation of a trifluoroethyl group significantly enhances the molecule's lipophilicity and alters its hydrogen-bonding network, making it a highly attractive moiety in medicinal chemistry and agrochemical development[2].

However, quantifying this compound in biological matrices (such as plasma or liver homogenates) presents a severe bioanalytical challenge. The molecule contains two highly reactive structural features:

  • N-Acyl Urea Backbone: This moiety is inherently susceptible to enzymatic and chemical hydrolysis, which can lead to rapid ring-opening or cleavage ex vivo[3].

  • Alpha-Chloro Amide (2-Chloropropanoyl): This group acts as a potent electrophile. In physiological environments (pH 7.4), it rapidly undergoes nucleophilic attack by endogenous thiols, most notably glutathione (GSH) and cysteine residues on plasma proteins, forming inactive covalent adducts[4].

The Causality of the Protocol: If biological samples are processed using standard extraction techniques, the analyte will rapidly degrade ex vivo, leading to a massive underestimation of pharmacokinetic exposure. To create a self-validating and trustworthy assay, this protocol employs a highly acidic, cold protein precipitation (PPT) strategy. By dropping the sample pH below 3.0, the sulfhydryl group of endogenous GSH (pKa ~8.8) is fully protonated, completely neutralizing its nucleophilicity. Simultaneously, the cold organic solvent denatures catabolic enzymes, arresting the hydrolysis of the N-acyl urea backbone.

Reactivity_Pathway Analyte Target Analyte (Intact Electrophile) Adduct Thiol-Adduct (Signal Loss) Analyte->Adduct pH 7.4 Nucleophilic Attack Stabilized Stabilized Analyte (Ready for LC-MS/MS) Analyte->Stabilized pH < 3.0 Thiol Protonation GSH Endogenous Thiols (e.g., Glutathione) GSH->Adduct

Chemical reactivity pathway illustrating ex vivo thiol adduction versus acidic stabilization.

Materials and Reagents

  • Analyte: 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea (Standard purity >98%).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g.,

    
    -labeled) or a closely related structural analog.
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water (

    
    ).
    
  • Additives: LC-MS grade Formic Acid (FA).

  • Biological Matrix: K2EDTA human or animal plasma.

Experimental Protocols: Step-by-Step Methodology

To ensure absolute scientific integrity, the following extraction workflow must be strictly adhered to.

Step 1: Preparation of the Crash Solvent Prepare a solution of 100% ACN containing 1.0% FA (v/v) and 50 ng/mL of the Internal Standard. Expert Insight: Store this solution at -20°C. The high acid content is non-negotiable; it is the primary mechanism for preventing GSH adduction.

Step 2: Sample Collection and Handling Collect whole blood into pre-chilled K2EDTA tubes. Centrifuge immediately at 4°C (3,000 x g for 10 min) to harvest plasma. Keep plasma on wet ice at all times.

Step 3: Immediate Stabilization & Extraction

  • Aliquot 50 µL of the cold plasma into a 1.5 mL microcentrifuge tube.

  • Immediately add 150 µL of the pre-chilled Crash Solvent (1:3 ratio).

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

Step 4: Supernatant Processing (System Self-Validation) Transfer 100 µL of the clear supernatant into an autosampler vial and dilute with 100 µL of LC-MS grade water. Expert Insight: Never inject a 75% ACN supernatant directly onto a reversed-phase LC system. The high organic content will cause severe solvent effects, leading to peak fronting and poor retention. Diluting 1:1 with water matches the sample diluent to the initial mobile phase conditions, ensuring sharp, Gaussian peak shapes.

Bioanalytical_Workflow N1 1. Sample Collection (Plasma/Urine on Ice) N2 2. Immediate Stabilization (Cold ACN + 1% Formic Acid) N1->N2 N3 3. Protein Precipitation (Vortex & Centrifuge 15000g) N2->N3 N4 4. Supernatant Processing (Dilute 1:1 with H2O) N3->N4 N5 5. LC-MS/MS Analysis (C18 Column, Positive ESI) N4->N5

Step-by-step bioanalytical workflow ensuring the stabilization and extraction of the target analyte.

LC-MS/MS Conditions

Chromatographic separation is achieved using a high-strength silica C18 column (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm), which is highly effective at retaining polar and fluorinated compounds[4].

Table 1: HPLC Gradient Conditions | Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% FA in


) | % Mobile Phase B (0.1% FA in ACN) |
| :--- | :--- | :--- | :--- |
| 0.00 | 0.40 | 95 | 5 |
| 0.50 | 0.40 | 95 | 5 |
| 2.50 | 0.40 | 10 | 90 |
| 3.50 | 0.40 | 10 | 90 |
| 3.60 | 0.40 | 95 | 5 |
| 5.00 | 0.40 | 95 | 5 |

Table 2: Mass Spectrometry (MRM) Parameters Detection is performed on a triple quadrupole mass spectrometer utilizing Electrospray Ionization (ESI) in positive mode. The N-acyl urea readily protonates to form the


 precursor ion.
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragment Assignment
Target (Quantifier)233.1126.018

Target (Qualifier)233.199.025

Internal Standard236.1129.018Isotope-labeled Isocyanate

Data Presentation: Assay Validation Parameters

To ensure trustworthiness, the method must be validated according to FDA/ICH M10 guidelines for bioanalytical method validation.

Table 3: Summary of Target Validation Criteria

Validation Parameter Acceptance Criteria Scientific Justification
Linearity Range 1.0 – 1000 ng/mL Covers typical pharmacokinetic exposure profiles.

| Intra/Inter-day Precision |


 15% CV (

20% at LLOQ) | Ensures reproducibility across different analytical runs. | | Intra/Inter-day Accuracy | 85% – 115% (80% – 120% at LLOQ) | Confirms the exactitude of the quantified concentration. | | Matrix Effect (IS Normalized) | 85% – 115% | Confirms that endogenous phospholipids are not suppressing the ESI signal. | | Benchtop Stability | < 15% degradation at 4°C (4 hours) | Validates the efficacy of the acidic crash solvent in preventing GSH adduction. |

References

1.[1] CymitQuimica. "Building Blocks | 1152566-19-2". Available at: 2.[2] CymitQuimica. "CAS 819-60-3: 1-(2,2,2-trifluoroethyl)urea". Available at: 3.[4] PubMed. "Development and validation for bioanalysis of VK2809, its active metabolite VK2809A and glutathione-conjugated metabolite MB06588 in rat liver using LC-MS/MS". Available at: 4.[3] DOI. "Stability Indicating Assay Method for Quantification of Hypoxia-Inducible Factor Inhibitor Daprodustat: Characterization of Novel Degradation Products...". Available at:

Sources

Application Notes and Protocols for the Use of 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea in Proteomics Research

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the covalent probe, 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea, in the field of chemical proteomics. We will delve into the mechanistic principles, provide field-proven experimental protocols, and offer insights into data interpretation for the effective use of this reagent in mapping reactive amino acid residues within the proteome.

Introduction: The Rise of Covalent Probes in Proteomics

Modern proteomics seeks not only to identify and quantify proteins but also to understand their functional states. Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomics strategy to address this challenge by utilizing covalent chemical probes to map the functional state of enzymes and other proteins directly in native biological systems.[1][2][3] These probes typically consist of a reactive group that forms a covalent bond with a target amino acid, a linker, and a reporter tag for visualization or enrichment.[4]

The compound 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea belongs to the class of electrophilic probes. Its chemical structure, featuring a chloropropanoyl group, suggests its utility as a covalent ligand for nucleophilic amino acid residues. While extensive literature on this specific molecule is not yet available, its structural motifs are analogous to other well-characterized chloroacetamide and acrylamide probes used extensively in covalent ligand discovery and chemoproteomic screening.[5][6][7][8] This application note, therefore, presents a hypothesized, yet scientifically grounded, framework for its use, particularly in competitive profiling experiments to discover and characterize novel covalent inhibitors for proteins of interest.

Proposed Mechanism of Action

The utility of 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea as a proteomic probe is predicated on the reactivity of its 2-chloropropanoyl group. This functional group is a mild electrophile, poised to react with nucleophilic amino acid side chains on proteins. The most likely target for such an electrophile is the thiol group of cysteine residues, which are often found in enzyme active sites or allosteric regulatory sites and exhibit heightened nucleophilicity. The reaction proceeds via a nucleophilic substitution mechanism, resulting in a stable, covalent thioether bond between the probe and the cysteine residue.

The trifluoroethylurea moiety likely contributes to the probe's specificity and pharmacokinetic properties, such as cell permeability and solubility, but is not directly involved in the covalent modification of the target protein.

Mechanism_of_Action cluster_reactants Reactants cluster_product Product Protein Protein with Nucleophilic Cysteine (Cys-SH) TS Nucleophilic Attack Protein->TS Probe 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea Probe->TS Adduct Covalently Modified Protein (Protein-S-Adduct) TS->Adduct Covalent Bond Formation (HCl released)

Caption: Proposed mechanism of covalent modification of a protein cysteine residue by 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea.

Core Application: Competitive Activity-Based Protein Profiling (ABPP)

A primary and powerful application for a probe like 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea is in competitive ABPP. This technique is instrumental in the discovery and characterization of novel covalent drugs.[9][10] The underlying principle is that if a test compound (a potential drug candidate) binds to the same site on a protein as the probe, it will block the probe from binding. This reduction in probe labeling can be quantified, providing a direct measure of the test compound's engagement with its target protein in a complex biological sample.[5][9]

This approach offers several advantages:

  • Target Engagement: It directly confirms that a compound is binding to its intended target within a native cellular environment.

  • Selectivity Profiling: By using mass spectrometry, one can simultaneously assess the extent to which the test compound interacts with thousands of other proteins, revealing its proteome-wide selectivity.

  • Dose-Response: The degree of competition can be measured at various concentrations of the test compound to determine its potency (e.g., IC₅₀).

Competitive_ABPP_Workflow cluster_control Control Arm cluster_test Test Arm cluster_downstream Analysis start Start: Proteome (Cells or Lysate) control_treat Treat with Vehicle (DMSO) start->control_treat test_treat Treat with Test Compound (Inhibitor) start->test_treat control_probe Add Covalent Probe control_treat->control_probe control_result Probe labels available sites control_probe->control_result analysis Downstream Analysis (Gel or MS) control_result->analysis test_probe Add Covalent Probe test_treat->test_probe test_result Inhibitor blocks probe binding at target test_probe->test_result test_result->analysis quant Quantify Probe Labeling analysis->quant output Identify Targets & Off-Targets of Test Compound quant->output

Caption: Logical workflow for a competitive ABPP experiment to identify protein targets of a test compound.

Experimental Protocols

The following protocols provide step-by-step methodologies for using 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea in proteomics research. It is crucial to note that for mass spectrometry applications, the probe would ideally be synthesized with a bioorthogonal handle, such as a terminal alkyne or azide, to facilitate enrichment. The protocols below assume the availability of such a modified version of the probe.

Protocol 1: Gel-Based Competitive ABPP for Initial Screening

This method is suitable for rapid, initial screening of a small number of compounds against a purified protein or a simple proteome. It relies on in-gel fluorescence scanning to visualize probe labeling.

Materials:

  • Purified protein of interest or cell lysate

  • 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea probe

  • Rhodamine- or Biotin-Azide/Alkyne tag for Click Chemistry

  • Test compounds (potential inhibitors)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Reagents for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Proteome Preparation: Lyse cells in a suitable buffer and determine the protein concentration using a standard assay like BCA.[11]

  • Competitive Incubation: In separate microcentrifuge tubes, aliquot 50 µg of proteome. Add your test compound at the desired final concentration (e.g., 10 µM) or vehicle (DMSO) for the control. Incubate for 30 minutes at room temperature.

  • Probe Labeling: Add the alkyne-modified 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea probe to each tube at a final concentration of 1 µM. Incubate for another 30 minutes at room temperature.

  • Click Chemistry: To each reaction, add the click chemistry cocktail, including a fluorescent azide tag (e.g., Rhodamine-Azide). Allow the reaction to proceed for 1 hour at room temperature.

  • SDS-PAGE Analysis: Quench the reaction by adding 4x SDS-PAGE loading buffer. Run the samples on an SDS-PAGE gel.

  • Visualization: Scan the gel using a fluorescence scanner. A decrease in the fluorescence intensity of a protein band in the test compound-treated lane compared to the control indicates that your compound is binding to that protein and competing with the probe.[5]

Protocol 2: Mass Spectrometry-Based Chemoproteomic Profiling

This protocol provides a comprehensive workflow for the proteome-wide identification of targets and off-targets of a covalent ligand using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A. Cell Culture and Treatment

  • Cell Seeding: Plate cells (e.g., HeLa, HEK293T) and grow to 70-80% confluency.[11]

  • Compound Treatment: Treat cells with the test compound at various concentrations or with a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 90 minutes) in serum-free media.

  • Probe Labeling: After the initial incubation, add the alkyne-modified 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea probe to the media at a final concentration of 10-50 µM and incubate for an additional hour at 37°C.[11]

  • Cell Harvest: Wash the cells twice with cold PBS, then scrape and collect the cell pellet.

B. Lysis and Protein Quantification

  • Lysis: Lyse the cell pellets by probe sonication in cold PBS.[5]

  • Quantification: Determine the protein concentration of the lysates using a BCA assay. Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL).

C. Click Chemistry and Enrichment

  • Click Reaction: To 1 mg of each proteome sample, add the click chemistry reagents, including a biotin-azide tag. Incubate for 1 hour at room temperature to attach biotin to the probe-labeled proteins.

  • Enrichment: Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.[11]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins. A common wash sequence is with PBS containing 0.1% SDS, followed by 8M urea, and finally with PBS.

D. On-Bead Digestion and Sample Preparation for LC-MS/MS

  • Reduction and Alkylation: Resuspend the beads in a buffer containing a reducing agent (e.g., 10 mM DTT) and incubate at 56°C for 30 minutes. Cool to room temperature, then add an alkylating agent (e.g., 55 mM iodoacetamide) and incubate in the dark for 20 minutes.[11]

  • Digestion: Wash the beads again to remove DTT and iodoacetamide. Resuspend the beads in a digestion buffer (e.g., 100 mM TEAB) and add sequencing-grade trypsin. Incubate overnight at 37°C with shaking.[11]

  • Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides.

  • Desalting: Acidify the peptide solution with formic acid and desalt using C18 StageTips or an equivalent solid-phase extraction method.[11]

E. LC-MS/MS Analysis and Data Processing

  • Analysis: Analyze the desalted peptides by nano-LC-MS/MS on a high-resolution mass spectrometer.

  • Data Processing: Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). Search the data against a relevant protein database to identify peptides and proteins.

  • Quantification: Use a label-free quantification (LFQ) approach to compare the abundance of each identified protein between the test compound-treated samples and the vehicle control.[1] Proteins that show a significant decrease in abundance in the treated samples are potential targets of the test compound.

Parameter Gel-Based Protocol MS-Based Protocol Rationale
Proteome Amount 20-50 µg1-2 mgGels require less material for visualization; MS requires more for sufficient peptide identification after enrichment.
Test Compound Conc. 1-50 µM0.1-100 µM (dose-response)Concentration should be determined empirically based on expected potency.
Probe Concentration 0.5-2 µM10-100 µMHigher concentration for in-cell labeling to ensure sufficient signal.
Incubation Time 30-60 min60-90 minLonger times may be needed for cellular uptake and target engagement.
Enrichment Not applicableStreptavidin-BiotinNecessary to isolate low-abundance labeled proteins for MS analysis.
Readout In-gel FluorescenceLC-MS/MS Peptide IntensityQualitative/semi-quantitative vs. high-throughput quantitative proteome-wide analysis.

Conclusion and Future Perspectives

1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea represents a promising scaffold for a covalent chemical probe for proteomics research. Its proposed reactivity towards nucleophilic residues like cysteine makes it a valuable tool for competitive ABPP experiments aimed at discovering and characterizing new covalent therapeutics. The protocols outlined in this document provide a robust framework for leveraging this and similar probes to gain deeper insights into protein function, drug-target engagement, and selectivity. As with any covalent probe, careful characterization of its own reactivity and potential off-targets is essential for rigorous data interpretation. The continued development and application of such chemical tools will undoubtedly accelerate our understanding of the reactive proteome and pave the way for novel therapeutic interventions.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry-based Proteomic Profiling using 9-Decynoic acid, 10-bromo- Probes.
  • Nature Protocols. (2018). Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification.
  • Zaro, BW, et al. (2021). Chemoproteomic methods for covalent drug discovery. PMC.
  • Luo, M, et al. (2021).
  • van der Beek, J, et al. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. MDPI.
  • Li, L, et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry.
  • Li, Y, et al. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.
  • Gilbert, C, et al. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry.
  • PubChem. (n.d.). 1-(2-chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea.
  • ChemScene. (n.d.). 3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea.
  • Backus, KM, et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.
  • Ward, CC, et al. (2019). Development of a covalent inhibitor of the RNF4 E3 ubiquitin ligase. Cell Chemical Biology.
  • Resnick, E, et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society.
  • Resnick, E, et al. (2018). Rapid covalent-probe discovery by electrophile fragment screening. bioRxiv.
  • Spradlin, JN, et al. (2019). Harnessing the anti-cancer natural product nimbolide for targeted protein degradation.
  • Bateman, LA, et al. (2017). Chemical Proteomics-Guided Discovery of a Covalent Inhibitor of the Endoplasmic Reticulum-Resident Protein RTN4. Journal of the American Chemical Society.
  • Bar-Peled, L, et al. (2017). A Targetable Cysteine Residue in the Malonyl-CoA Pocket of Acetyl-CoA Carboxylase Regulates Enzyme Activity. Cell Chemical Biology.
  • Kavanagh, T, et al. (2022). Discovery of a selective, allosteric covalent inhibitor of JAK1.
  • Henning, NJ, et al. (2022). Chemoproteomics-based discovery of small-molecule degraders of the transcription factor BCL6.
  • Kathman, SG, et al. (2023). Covalent ligands of the RNA-binding protein NONO discovered by integrated phenotypic screening and chemical proteomics. Cell Chemical Biology.
  • Wang, C, et al. (2014). A chemoproteomic platform to quantitatively map targets of lipid-derived electrophiles.
  • Spradlin, JN, et al. (2021). Chemoproteomic discovery of a covalent RNF114-based degrader of the transcription factor IKZF2. Cell Chemical Biology.
  • Grossman, EA, et al. (2017). Chemoproteomic-guided discovery of a potent and selective covalent inhibitor of the anti-inflammatory protein Prohibitin 2. Angewandte Chemie.
  • Ward, CC, et al. (2017). Covalent ligand screening against the human kinome. Biochemistry.
  • Weerapana, E, et al. (2010). Quantitative proteomics identifies a platform for covalent ligand discovery.

Sources

techniques for assessing the cytotoxicity of novel urea compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Cytotoxicity Assessment of Novel Urea Compounds

Abstract This technical guide provides a rigorous framework for evaluating the cytotoxic potential of novel urea derivatives.[1] Given the pharmacological significance of the urea pharmacophore—central to kinase inhibitors like sorafenib and regorafenib—accurate toxicity profiling is critical.[1] This document addresses specific challenges associated with urea compounds, including aqueous insolubility and precipitation-induced artifacts, and details a validated workflow combining metabolic (MTT/MTS) and membrane-integrity (LDH) assays.

Introduction: The Urea Pharmacophore in Cytotoxicity

Urea derivatives (


) are privileged structures in medicinal chemistry, capable of engaging target proteins via bidentate hydrogen bonding. While this feature enhances potency against targets like VEGFR, RAF, and soluble epoxide hydrolase (sEH), it introduces significant physicochemical challenges.

Critical Technical Challenges:

  • Aqueous Insolubility: The planar, rigid nature of the urea bridge often leads to high crystal lattice energy and poor water solubility.

  • False Negatives/Positives: Compound precipitation in cell culture media can scatter light (interfering with optical density readings) or form sediment that physically smothers cells, causing non-specific toxicity.

  • DMSO Tolerance: To maintain solubility, high concentrations of organic co-solvents may be required, necessitating strict vehicle controls to distinguish solvent toxicity from compound activity.

Pre-Assay Validation: Solubility & Stability

Before initiating cell-based work, the "Kinetic Solubility Limit" must be established in the specific culture medium used (e.g., RPMI-1640 + 10% FBS).

Protocol: Turbidimetric Solubility Screen

  • Stock Preparation: Dissolve the urea compound in 100% DMSO to 10 mM. Sonicate if necessary.[2]

  • Dilution Series: Prepare a 2-fold dilution series in DMSO.

  • Media Spike: Dilute each stock 1:1000 into pre-warmed (

    
    C) culture medium in a clear 96-well plate (Final DMSO = 0.1%).
    
  • Readout: Measure Absorbance at 600 nm (A600) immediately and after 24 hours.

    • Interpretation: A significant increase in A600 relative to the vehicle blank indicates precipitation.

    • Action: The highest concentration with no precipitation is your Maximum Assay Concentration (MAC) .

Primary Screening: Metabolic Viability (MTT Assay)

The MTT assay is the gold standard for high-throughput screening of urea derivatives. It relies on the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase in viable cells.[3]

Mechanism:



Experimental Workflow (DOT Diagram):

MTT_Workflow Start Cell Seeding (5-10k cells/well) Attach Attachment Phase (24h, 37°C) Start->Attach Treat Compound Treatment (Serial Dilution + Vehicle) Attach->Treat Incubate Incubation (48-72h) Treat->Incubate AddMTT Add MTT Reagent (0.5 mg/mL) Incubate->AddMTT Metabolism Metabolic Conversion (3-4h) AddMTT->Metabolism Solubilize Solubilization (DMSO or SDS-HCl) Metabolism->Solubilize Read Data Acquisition (Abs 570nm - Ref 630nm) Solubilize->Read

Caption: Step-by-step workflow for the MTT metabolic viability assay tailored for urea compound screening.[1][4]

Detailed Protocol:

  • Seeding: Plate cells (e.g., A549, MCF-7) at 5,000 cells/well in 100 µL media. Incubate 24h to ensure adherence.

  • Treatment:

    • Remove old media (crucial to eliminate metabolic waste).

    • Add 100 µL fresh media containing the urea compound (0.1 µM – 100 µM).

    • Controls:

      • Negative: Media + 0.1% DMSO.

      • Positive: Doxorubicin (1 µM) or Triton X-100 (0.1%).

      • Blank: Media only (no cells) + Compound (to check for intrinsic color/precipitation).

  • Incubation: 48 to 72 hours at

    
    C, 5% 
    
    
    
    .
  • MTT Addition: Add 10 µL of 5 mg/mL MTT (in PBS). Incubate 3–4 hours.

  • Solubilization: Carefully aspirate media. Add 100 µL DMSO to dissolve formazan crystals.[4]

    • Note: For suspension cells, use an SDS-HCl based solubilizer to avoid spinning plates.

  • Measurement: Read Absorbance at 570 nm (signal) and 630 nm (background noise).

Secondary Screening: Membrane Integrity (LDH Assay)

Urea compounds may induce cytostasis (growth arrest) without killing cells immediately. The LDH assay distinguishes between growth inhibition and actual necrosis/membrane rupture.

Mechanism: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released upon membrane damage. It catalyzes the conversion of lactate to pyruvate, coupled to the reduction of


 to 

, which then reduces a tetrazolium probe (INT) to a red formazan.

Protocol:

  • Multiplexing: This can be performed on the supernatant of the same plates used for other assays.

  • Sampling: After compound incubation (Step 3 above), transfer 50 µL of supernatant to a new clear plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Substrate + Enzyme + Dye).

  • Incubation: Incubate 30 minutes at room temperature in the dark.

  • Stop: Add 50 µL Stop Solution (1M Acetic Acid).

  • Read: Measure Absorbance at 490 nm.

Data Interpretation Matrix:

MTT SignalLDH ReleaseInterpretationMechanism Suggestion
Low High Cytotoxicity (Necrosis)Membrane disruption, acute toxicity.
Low Low CytostasisCell cycle arrest (e.g., Kinase inhibition).
High Low No EffectCompound is inactive.
High High Artifact Interference or contamination.[5]

Mechanistic Context: Signaling Pathways

Urea derivatives often act as Type II kinase inhibitors. Understanding the downstream signaling is vital for validating the "why" behind the cytotoxicity.

Urea_Mechanism Urea Urea Derivative (Type II Inhibitor) RTK Receptor Tyrosine Kinase (VEGFR/PDGFR/RAF) Urea->RTK Inhibits Ras Ras-GTP RTK->Ras Raf Raf-1 / B-Raf Ras->Raf MEK MEK 1/2 Raf->MEK ERK ERK 1/2 MEK->ERK Effect1 G1/S Cell Cycle Arrest (Cytostasis) ERK->Effect1 Downregulation of Cyclin D1 Effect2 Apoptosis (Caspase 3/7 Activation) ERK->Effect2 Loss of Survival Signal

Caption: Typical mechanism of action for urea-based kinase inhibitors leading to cytotoxicity.[1]

Data Analysis & IC50 Calculation

To ensure scientific integrity, data must be normalized and fitted to a non-linear regression model.

  • Normalization:

    
    
    
  • Curve Fitting: Use a 4-Parameter Logistic (4PL) model:

    
    
    
    • 
      : Log of concentration.
      
    • 
      : % Viability.
      
  • Reporting: Report the

    
     with 95% Confidence Intervals (CI).
    

References

  • National Institutes of Health (NIH). (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity. Retrieved from [Link]

  • ResearchGate. (2025). Urea Derivatives as Anticancer Agents: Structure-Activity Relationships. Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Unsymmetrical Urea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Unsymmetrical urea derivatives (


) represent a privileged scaffold in medicinal chemistry, appearing in blockbuster kinase inhibitors (e.g., Sorafenib, Regorafenib) and soluble epoxide hydrolase inhibitors. While symmetrical ureas are trivial to synthesize, the construction of unsymmetrical variants poses a significant chemoselectivity challenge: preventing the formation of symmetrical byproducts (

or

).[1]

This guide moves beyond elementary isocyanate addition to provide three field-proven protocols for high-fidelity synthesis. We prioritize methods that avoid the direct handling of gaseous phosgene, focusing instead on CDI-mediated coupling , Curtius rearrangement (carboxylic acid to urea) , and Catalytic Oxidative Carbonylation .

Strategic Decision Matrix

Select the appropriate methodology based on your starting materials and scale.

Urea_Strategy Start Starting Materials? TwoAmines Two Distinct Amines (R1-NH2 + R2-NH2) Start->TwoAmines AcidAmine Carboxylic Acid + Amine (R1-COOH + R2-NH2) Start->AcidAmine Isocyanate Isocyanate Available? TwoAmines->Isocyanate MethodC Method C: Curtius Rearrangement (DPPA Reagent) AcidAmine->MethodC Stereoretention required MethodA Method A: Direct Addition (Standard) Isocyanate->MethodA Yes MethodB Method B: CDI Coupling (One-Pot, Two-Step) Isocyanate->MethodB No (In situ activation)

Figure 1: Strategic selection of synthetic route based on substrate availability.

Protocol A: CDI-Mediated Sequential Coupling

Best For: Joining two amines when the corresponding isocyanate is unstable, unavailable, or too hazardous to handle. Mechanism: 1,1'-Carbonyldiimidazole (CDI) acts as a phosgene equivalent. The reaction relies on the differential stability of the intermediate imidazole-carboxamide.

Critical Process Parameters (CPPs)
  • Stoichiometry: Strict 1:1:1 ratio is ideal, but 1.1 eq of CDI ensures full activation of the first amine.

  • Temperature: Step 1 must be performed at 0°C to prevent symmetrical urea formation. Step 2 often requires reflux.

  • Order of Addition: React the less nucleophilic amine first. This stabilizes the intermediate and prevents it from reacting with itself.

Step-by-Step Protocol
  • Activation (Formation of Acylimidazole):

    • To a flame-dried round-bottom flask under

      
      , add Amine 1  (1.0 mmol, usually the aromatic or less nucleophilic amine) and anhydrous DCM  or THF  (5 mL).
      
    • Cool to 0°C in an ice bath.

    • Add CDI (1.1 mmol) portion-wise over 5 minutes.

    • Checkpoint: Monitor by TLC.[2] The amine spot should disappear, replaced by the intermediate. Stir at 0°C for 1–2 hours.

  • Coupling:

    • Add Amine 2 (1.0–1.2 mmol, the more nucleophilic/aliphatic amine) in one portion.

    • Remove ice bath and allow to warm to Room Temperature (RT).

    • If reaction is sluggish after 2 hours, heat to reflux (40°C for DCM, 66°C for THF) for 4–12 hours.

  • Workup:

    • Dilute with EtOAc.[3] Wash with 1M HCl (to remove imidazole byproduct and unreacted amines), then saturated

      
       and brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallization from EtOH/Hexane is often sufficient; otherwise, flash chromatography (MeOH/DCM).

CDI_Mechanism CDI CDI (Reagent) Inter Carbamoyl Imidazole (Intermediate) CDI->Inter 0°C, -HIm Amine1 Amine 1 (Nucleophile) Amine1->Inter Product Unsymmetrical Urea Inter->Product Reflux, -HIm Amine2 Amine 2 (Nucleophile) Amine2->Product

Figure 2: The "One-Pot, Two-Step" CDI workflow minimizing symmetrical byproducts.

Protocol B: Curtius Rearrangement (DPPA)

Best For: Medicinal chemistry campaigns where the starting material is a carboxylic acid.[4][5] This method generates the isocyanate in situ, avoiding isolation of toxic intermediates.[6] Reagent: Diphenylphosphoryl azide (DPPA).[4][7]

Critical Process Parameters (CPPs)
  • Safety: Azides can be explosive.[7] Do not overheat. Ensure proper venting for

    
     gas evolution.
    
  • Water: The system must be strictly anhydrous. Water will trap the isocyanate to form an amine, leading to symmetrical urea byproducts.

Step-by-Step Protocol
  • Acyl Azide Formation:

    • Dissolve Carboxylic Acid (

      
      , 1.0 mmol) in anhydrous Toluene  (5–10 mL).
      
    • Add Triethylamine (

      
      , 1.1 mmol).[7]
      
    • Add DPPA (1.1 mmol) dropwise at RT.[7] Stir for 30 minutes.

  • Rearrangement (Isocyanate Generation):

    • Heat the mixture to 80–90°C .

    • Observation: Evolution of

      
       gas indicates the rearrangement of the acyl azide to the isocyanate (
      
      
      
      ).
    • Stir for 1–2 hours until gas evolution ceases.

  • Trapping:

    • Cool slightly (to ~50°C).

    • Add Amine 2 (

      
      , 1.1 mmol) dissolved in minimal Toluene.
      
    • Stir at 50–60°C for 2 hours, then cool to RT.

  • Workup:

    • Evaporate Toluene. Redissolve in EtOAc.

    • Wash with 5% citric acid (removes phosphorous byproducts) and 5%

      
      .
      

Advanced Method: Catalytic Oxidative Carbonylation

Best For: High-throughput synthesis and Green Chemistry applications (Atom Economy). Concept: Recent breakthroughs (2024) utilize cooperative catalysis (e.g., Cu/Co systems) to differentiate between primary and secondary amines, allowing them to be coupled using CO (or CO2 surrogates) with high selectivity.

Protocol Overview (Based on recent Science 2024 literature)
  • Catalyst System:

    
     (primary amine activation) + 
    
    
    
    (secondary amine oxidation).
  • Conditions: 1 atm CO (balloon),

    
     (oxidant), RT to 60°C.
    
  • Mechanism: The "Synchronous Recognition" strategy prevents the primary amine from reacting with itself by kinetically favoring the cross-coupling between the oxidized secondary amine species and the carbonylated primary amine species.

Comparative Analysis & Troubleshooting

FeatureMethod A: IsocyanateMethod B: CDI CouplingMethod C: Curtius (DPPA)
Selectivity High (if pure isocyanate used)Moderate-High (temp dependent)High (Stepwise mechanism)
Atom Economy 100%~45% (Loss of imidazole)Low (Loss of

+ phosphate)
Safety Profile Low (Sensitizers/Toxic)High (Solid reagents)Moderate (Azide hazards)
Substrate Scope Limited by isocyanate availabilityBroad (Any

amine)
Broad (Acids are ubiquitous)
Troubleshooting Guide
  • Problem: Formation of Symmetrical Urea (

    
    ).
    
    • Cause: Moisture in the solvent (hydrolysis of isocyanate/intermediate) or insufficient cooling during Step 1 of CDI method.

    • Fix: Distill solvents over

      
      ; maintain 0°C strictly for 2 hours before adding second amine.
      
  • Problem: Low Yield in Curtius Reaction.

    • Cause: Incomplete rearrangement or "wet" amine trapping.

    • Fix: Ensure gas evolution has completely stopped before adding the amine. Dry the trapping amine over molecular sieves.

References

  • Review of Urea Synthesis: RSC Advances, "Recent advances in the synthesis of ureas," 2024. Link

  • CDI Protocol Validation: Journal of Organic Chemistry, "One-pot synthesis of unsymmetrical ureas," 2012. Link

  • Curtius Rearrangement (DPPA): Organic Syntheses, "Diphenylphosphoryl Azide," Coll. Vol. 6, p.910. Link

  • Catalytic Breakthrough: Science, "Synchronous recognition of amines in oxidative carbonylation toward unsymmetric ureas," 2024.[8] Link

  • Safety Data: PubChem, "1,1'-Carbonyldiimidazole Safety Sheet." Link

Disclaimer: All protocols involve hazardous chemicals. Perform a full risk assessment (COSHH) before experimentation. Isocyanates are potent sensitizers; handle in a well-ventilated fume hood.[7]

Sources

Precision Handling and Efficacy Profiling of Chloroethyl Urea Derivatives (Nitrosoureas) in Antineoplastic Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloroethyl urea derivatives, specifically nitrosoureas like Carmustine (BCNU) , Lomustine (CCNU) , and Nimustine (ACNU) , represent a critical class of alkylating agents with unique lipophilic properties allowing blood-brain barrier (BBB) penetration. Despite their clinical utility in glioblastoma and lymphoma, their application in research is frequently compromised by hydrolytic instability and enzymatic resistance (MGMT) .

This technical guide provides a rigorous framework for handling these volatile compounds, validating their mechanism of action via DNA cross-linking assays, and overcoming resistance pathways in preclinical models.

Chemical Biology & Mechanism of Action

Understanding the decomposition pathways of nitrosoureas is prerequisite to experimental design. Unlike stable alkylators, these compounds degrade spontaneously in physiological conditions to generate two distinct reactive species.

The Dual-Mechanism Pathway

Upon exposure to aqueous media (pH 7.4), chloroethylnitrosoureas undergo base-catalyzed decomposition:

  • Alkylation (Cytotoxic): The chloroethyl diazonium ion attacks the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     or 
    
    
    
    position of guanine. This forms a monoadduct that slowly cyclizes to an ethano-guanine intermediate, which then reacts with a cytosine on the opposite strand to form a DNA Interstrand Crosslink (ICL) .
  • Carbamoylation (Adjunct Toxicity): The isocyanate by-product reacts with lysine residues on proteins, inhibiting DNA repair enzymes (e.g., DNA ligase) and depleting glutathione, potentially sensitizing cells to oxidative stress.

Mechanism Diagram

Nitrosourea_Mechanism NU Chloroethylnitrosourea (BCNU/CCNU) Aq Aqueous Hydrolysis (pH 7.4) NU->Aq Diaz Chloroethyl Diazonium Ion (Alkylating Agent) Aq->Diaz Decomposition Iso Isocyanate (Carbamoylating Agent) Aq->Iso Decomposition Guanine Guanine Mono-adduct (O6/N7) Diaz->Guanine Fast (<15 min) Protein Protein Carbamoylation (Inhibits DNA Ligase/GR) Iso->Protein Lysine Modification Crosslink DNA Interstrand Crosslink (dG-dC) Guanine->Crosslink Slow (6-12 hrs) MGMT MGMT Repair (Resistance) Guanine->MGMT Repair (Removal of Alkyl group)

Figure 1: Spontaneous decomposition of nitrosoureas into alkylating and carbamoylating species. Note the temporal delay between mono-alkylation and cross-link formation.

Critical Safety & Handling: The "15-Minute Rule"

WARNING: Nitrosoureas are mutagenic, teratogenic, and carcinogenic. All handling must occur in a Class II Biosafety Cabinet.

Stability Constraints
  • Half-life (

    
    ):  BCNU has a 
    
    
    
    of approx. 15–20 minutes in serum/media at 37°C.
  • Solubility: Highly lipophilic; insoluble in water.

  • Light Sensitivity: Photosensitive; protect from light during handling.

Preparation Protocol
  • Stock Solution: Dissolve powder in absolute Ethanol (EtOH) . Avoid DMSO if possible, as it can accelerate decomposition or interact with isocyanates.

    • Concentration: 100 mM (Store at -20°C, stable for 1-2 months).

  • Working Solution: Dilute stock into sterile PBS or media immediately before use.

    • The 15-Minute Rule: The drug must be applied to cells within 15 minutes of dilution into aqueous buffer. Do not prepare serial dilutions in large batches of media to sit on the bench.

Protocol A: In Vitro Cytotoxicity Profiling

Standard cytotoxicity assays (MTT/CellTiter-Glo) often fail with nitrosoureas because researchers incubate the drug for 48-72 hours without accounting for its rapid degradation.

Optimized Workflow

Objective: Determine


 while ensuring maximal drug exposure.
  • Seeding: Seed cells (e.g., U87-MG, T98G) in 96-well plates (3,000–5,000 cells/well). Incubate 24h.

  • Drug Addition (Pulse Treatment):

    • Prepare 2x drug concentrations in media (freshly diluted from EtOH stock).

    • Add equal volume to wells.

    • Crucial Step: Incubate for 2 hours only. (After 2 hours, >98% of the drug is hydrolyzed).

  • Washout (Optional but Recommended):

    • Aspirate media containing decomposition products.

    • Replace with fresh, drug-free complete media.

  • Post-Incubation: Incubate for 3–5 days .

    • Reasoning: Cross-links arrest the cell cycle at G2/M. Cell death is delayed. Reading too early (24h) yields false negatives.

  • Readout: Perform viability assay (e.g., CellTiter-Glo).

Protocol B: DNA Cross-linking Validation (Modified Comet Assay)

The standard Alkaline Comet Assay detects strand breaks (tails). To detect cross-links , we must use a modified protocol where cross-links prevent the migration of DNA induced by a challenge agent (e.g.,


 or X-ray).[1][2]
Principle
  • Control +

    
    :  Massive strand breaks 
    
    
    
    Long Comet Tail.
  • Nitrosourea +

    
    :  Cross-links hold DNA together 
    
    
    
    Short/No Comet Tail .
Step-by-Step Protocol

Reagents:

  • Lysis Buffer: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10.

  • Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH > 13.

  • Challenge Agent: 100 µM

    
     (Hydrogen Peroxide).
    

Procedure:

  • Treatment: Treat cells with Nitrosourea (e.g., 50 µM BCNU) for 2 hours.

  • Maturation Phase: Wash cells and incubate in drug-free media for 6–12 hours .

    • Why? The initial chloroethyl monoadduct takes hours to cyclize and cross-link with the opposite strand. Immediate assaying will miss the cross-links.

  • Harvest: Trypsinize and suspend cells in low-melting-point agarose (LMPA) on slides.

  • Lysis: Submerge slides in Lysis Buffer (4°C, 1 hour).

  • Challenge (Inducing Breaks):

    • Wash slides in PBS.[3]

    • Incubate slides in 100 µM

      
        (in PBS) for 5 minutes at 4°C.
      
    • Alternative: Irradiate with 5 Gy X-ray.

  • Unwinding & Electrophoresis:

    • Alkaline Buffer (pH > 13) for 20 min (unwinding).

    • Electrophoresis (25V, 300mA) for 20 min.

  • Staining & Analysis: Stain with SYBR Gold or Ethidium Bromide.

Data Calculation

Calculate the % Cross-linking using the Tail Moment (TM):



Note: Usually 

and

are negligible if background damage is low.
Assay Logic Diagram

Comet_Assay cluster_0 Control Group cluster_1 Experimental Group (Nitrosourea) C1 Cells (No Drug) C2 H2O2 Challenge (Induces Breaks) C1->C2 C3 Result: Long Tail (High Migration) C2->C3 E1 Drug Treatment + 12h Maturation E2 H2O2 Challenge (Induces Breaks) E1->E2 E3 Result: Short Tail (Crosslinks Retard Migration) E2->E3

Figure 2: Workflow for Modified Comet Assay. Cross-linking efficacy is measured by the reduction in tail moment relative to the high-damage control.

Protocol C: Overcoming Resistance (MGMT Modulation)

High levels of MGMT (O6-methylguanine-DNA methyltransferase) render cells resistant to nitrosoureas by removing the chloroethyl group before the cross-link forms.

MGMT Inhibition Strategy

To validate if resistance is MGMT-mediated, use


-Benzylguanine (

-BG)
, a pseudosubstrate that irreversibly inactivates MGMT.

Protocol:

  • Pre-incubation: Treat cells with 20 µM

    
    -BG  for 2 hours  prior to nitrosourea exposure.
    
    • Note:

      
      -BG is non-toxic alone at this concentration but depletes MGMT activity.
      
  • Co-treatment: Add Nitrosourea (do not wash out

    
    -BG).
    
  • Readout: Compare

    
     of [Nitrosourea] vs. [Nitrosourea + 
    
    
    
    -BG].
    • Interpretation: A significant shift in sensitivity (Sensitization Ratio > 2) confirms MGMT-mediated resistance.

Translational Context: Formulation & Delivery

Systemic delivery of nitrosoureas causes severe myelosuppression (delayed nadir at 4-6 weeks). Modern applications focus on local delivery to bypass the BBB and reduce systemic toxicity.

Gliadel® Wafer Technology
  • Composition: Carmustine (3.85%) encapsulated in a biodegradable polyanhydride copolymer (Polifeprosan 20).

  • Mechanism: Implanted directly into the resection cavity of glioblastoma. The polymer protects the hydrolytically unstable BCNU and releases it locally over 2-3 weeks.

  • Research Implication: When testing novel nitrosoureas, consider lipophilicity (

    
    ) early. Compounds with 
    
    
    
    are ideal for BBB penetration, but higher lipophilicity may require nanoparticle or wafer formulation for stability.

References

  • Mechanism of Action: Kohn, K. W. (1977). Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas. Cancer Research, 37(5), 1450-1454. Link

  • Modified Comet Assay: Spanswick, V. J., et al. (2010). Detection of DNA interstrand crosslinks using the modified alkaline comet assay.[1][2] Nature Protocols, 5, 562–571. Link

  • MGMT Resistance: Gerson, S. L. (2004). MGMT: its role in cancer aetiology and cancer therapeutics. Nature Reviews Cancer, 4(4), 296-307. Link

  • O6-Benzylguanine Inhibition: Dolan, M. E., et al. (1990). Depletion of O6-alkylguanine-DNA alkyltransferase activity in mammalian tissues and human tumor xenografts in athymic mice by O6-benzylguanine. Cancer Chemotherapy and Pharmacology, 25, 100-105. Link

  • Gliadel Wafer: Brem, H., et al. (1995). Placebo-controlled trial of safety and efficacy of intraoperative controlled delivery by biodegradable polymers of chemotherapy for recurrent gliomas. The Lancet, 345(8956), 1008-1012. Link

Sources

Troubleshooting & Optimization

stability of 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide provides in-depth information, frequently asked questions (FAQs), and troubleshooting protocols regarding the stability of 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea in aqueous solutions. This document is intended for researchers, chemists, and drug development professionals who are handling this compound in experimental settings. The insights provided are based on established principles of physical organic chemistry and forced degradation studies, designed to help you anticipate challenges, ensure data integrity, and troubleshoot common issues.

While direct, published stability data for this specific molecule is limited, its structure contains well-characterized functional groups—an acylurea, an α-chloro amide, and a trifluoroethyl moiety. By understanding the reactivity of these components, we can build a robust predictive model of its behavior in aqueous environments.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and stability of 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea.

Q1: What are the primary chemical liabilities of this molecule in an aqueous solution?

A1: The molecule possesses two primary sites susceptible to degradation in aqueous media:

  • The Acylurea Linkage: The amide bond connecting the 2-chloropropanoyl group to the urea nitrogen is the most probable site for hydrolysis. Amides are generally stable, but acylureas can be more susceptible to cleavage, especially under pH stress.[1]

  • The α-Chloro Group: The carbon-chlorine (C-Cl) bond at the alpha position to the carbonyl is inherently reactive. It is susceptible to nucleophilic substitution by water (hydrolysis) or buffer components, which would replace the chlorine atom with a hydroxyl group.

The presence of two strong electron-withdrawing groups (the α-chloro and the trifluoroethyl moieties) likely increases the electrophilicity of the acyl carbonyl carbon, making the acylurea linkage more prone to nucleophilic attack and subsequent hydrolysis compared to simpler amides.[2][3]

Q2: What are the predicted degradation products?

A2: Based on the liabilities identified in Q1, two main degradation pathways are plausible. The resulting products would be key signatures to monitor in stability-indicating assays like HPLC or LC-MS.

  • Pathway A (Acylurea Hydrolysis): Cleavage of the acylurea bond.

    • Product A1: 2-Chloropropanoic acid

    • Product A2: 1-(2,2,2-trifluoroethyl)urea

  • Pathway B (C-Cl Hydrolysis): Substitution of the chlorine atom.

    • Product B1: 1-(2-Hydroxypropanoyl)-3-(2,2,2-trifluoroethyl)urea

It is also possible for Product B1 to subsequently undergo acylurea hydrolysis (Pathway A) to yield 2-hydroxypropanoic acid (lactic acid) and 1-(2,2,2-trifluoroethyl)urea.

G cluster_A Pathway A: Acylurea Hydrolysis Parent 1-(2-Chloropropanoyl)-3- (2,2,2-trifluoroethyl)urea ProdA1 2-Chloropropanoic Acid Parent->ProdA1 H₂O (pH dependent) ProdA2 1-(2,2,2-trifluoroethyl)urea ProdB1 1-(2-Hydroxypropanoyl)-3- (2,2,2-trifluoroethyl)urea Parent->ProdB1 H₂O (SN2/SN1) ProdB1->ProdA2 Acylurea Hydrolysis ProdB1_further 2-Hydroxypropanoic Acid ProdB1->ProdB1_further Acylurea Hydrolysis

Figure 2: Workflow for the forced degradation study.
Step-by-Step Procedure:
  • Stock Solution Preparation:

    • Accurately weigh and dissolve the compound in acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Preparation of Stressed Samples:

    • For each condition below, dilute the stock solution 1:10 into the respective stress medium to achieve a final concentration of 100 µg/mL.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: HPLC-grade water. Incubate at 60°C.

    • Control Sample: HPLC-grade water. Keep at room temperature, protected from light.

  • Time-Point Sampling:

    • Withdraw aliquots from each solution at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours). The goal is to achieve 5-20% degradation of the parent compound. [4] * Immediately before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent further degradation on the autosampler.

  • HPLC-UV/MS Analysis:

    • Analyze all samples using a suitable stability-indicating method. A generic starting method is provided below.

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min

    • Detection: UV at 220 nm and 254 nm; MS in positive and negative ion modes.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Determine the relative peak areas of any new peaks that appear.

    • Use MS data to propose structures for the major degradation products.

    • Perform a mass balance calculation to ensure all major products have been accounted for.

References
  • Vertex AI Search. (2025, January 24). UREA TESTING METHODS.
  • Physical Chemistry Chemical Physics. (2024, December 5). Urea hydrogen-bond donor strengths: bigger is not always better. RSC Publishing.
  • ResearchGate. The influence of temperature and pH on the suppression of N-acylurea.
  • National Institutes of Health. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC.
  • ResolveMass Laboratories. (2026, February 15).
  • SpringerLink. (2013, May 14). Hydrolysis of chemicals as a function of structure and pH: Meeting the information requirements of REACH in a reliable way and o.
  • Pharmaceutical Technology. (2016, May 2).
  • Google Patents. US3592741A - Method for analysis of urea.
  • HYDROLYSIS.
  • eCFR. (2012, August 3). 40 CFR 796.
  • PubMed. (2018, May 23). Dynamic Ureas with Fast and pH-Independent Hydrolytic Kinetics.
  • PubChem. 1-(2-chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea.
  • PubMed.
  • PubMed. (2007, June 15). Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • ChemScene. 3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea.
  • Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions.
  • Development of forced degradation and stability indic
  • Taylor & Francis Online. (2024, February 7).
  • National Institutes of Health. (2020, February 17).
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • ACS Publications. (2023, November 10). Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases.
  • PubMed. (2014, January 28). Effect of urea and alkylureas on the stability and structural fluctuation of the M80-containing Ω-loop of horse cytochrome c.
  • PubMed. (2021, March 30). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry.
  • Google Patents. US20210220299A1 - A stable aqueous hydroxycarbamide solution.
  • Chemistry Steps. (2020, February 26).
  • ACS Publications. (2024, December 6).
  • Santa Cruz Biotechnology. 1-(2-Chloro-propionyl)-3-ethyl-urea | SCBT.
  • PubMed. (2002, July 31). Degradation of sulfosulfuron, a sulfonylurea herbicide, as influenced by abiotic factors.
  • Urea effects on protein stability: Hydrogen bonding and the hydrophobic effect.
  • Amadis Chemical. 3-(3-chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea,1094363-47-9.
  • ACS Publications. (2024, May 25).
  • MDPI. (2020, November 5).
  • PubMed. (2018, January 15).

Sources

Technical Support Center: A Troubleshooting Guide for Assays Involving 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea. This guide is designed to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential challenges in your experiments. As a Senior Application Scientist, my goal is to equip you with the insights needed to ensure the accuracy and reproducibility of your results.

Introduction to 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea and its Class

1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea belongs to the broad class of urea derivatives, which are of significant interest in medicinal chemistry.[1][2] These compounds are often investigated for a range of biological activities, including their potential as anticancer agents, due to their ability to form stable hydrogen bonds with protein targets.[1][2] The presence of a trifluoroethyl group can enhance metabolic stability and cell permeability, making this a compound of interest for drug design.[3]

This guide will address common issues encountered during the handling, preparation, and initial screening of this and similar novel compounds.

Part 1: Compound Handling and Stock Solution Preparation

Proper handling and preparation of your compound are critical first steps for any successful assay.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea?

A1: Based on supplier recommendations for the isomeric compound 3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea, it is advised to store the compound sealed in a dry environment at 2-8°C.[4][5] For long-term storage, it is crucial to prevent moisture exposure.

Q2: I'm having trouble dissolving the compound. What solvents are recommended?

Q3: My compound appears to have precipitated out of my stock solution upon storage. What should I do?

A3: Precipitation upon storage, especially at lower temperatures, is a common issue.

  • Action: Gently warm the solution to 37°C and vortex to redissolve the compound.

  • Prevention: Consider preparing smaller, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. If the issue persists, you may need to prepare fresh stock solutions more frequently.

Troubleshooting Guide: Stock Solution Issues
Problem Potential Cause Recommended Solution
Incomplete Dissolution Insufficient solvent volume or incorrect solvent choice.Increase the solvent volume incrementally. If solubility remains poor, try a different polar organic solvent. Sonication can also aid in dissolution.
Cloudy/Precipitated Solution Compound has low solubility in the chosen solvent or has exceeded its solubility limit.Prepare a more dilute stock solution. Ensure the compound and solvent are at room temperature before mixing.
Degradation of Compound Instability in the chosen solvent or exposure to light/air.Prepare fresh stock solutions and store them under an inert gas (e.g., argon or nitrogen) in amber vials to protect from light.

Part 2: General Assay and Experimental Troubleshooting

While specific assays for 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea are not yet defined in the literature, we can anticipate common issues based on its chemical class. Urea derivatives are often evaluated in cell-based proliferation assays or enzymatic assays.

Visualizing a General Troubleshooting Workflow

Below is a generalized workflow for troubleshooting unexpected assay results.

G Start Unexpected Assay Result Check_Controls Review Assay Controls (Positive & Negative) Start->Check_Controls Controls_OK Controls Behaving as Expected? Check_Controls->Controls_OK Check_Compound Investigate Compound Integrity & Handling Controls_OK->Check_Compound Yes Check_Assay Investigate Assay Parameters Controls_OK->Check_Assay No Compound_Prep Stock Solution Prep & Dilution Check_Compound->Compound_Prep Compound_Purity Compound Purity & Identity Check_Compound->Compound_Purity Assay_Protocol Review Protocol Steps Check_Assay->Assay_Protocol Assay_Reagents Check Reagent Stability Check_Assay->Assay_Reagents Resolve Implement Changes & Repeat Compound_Prep->Resolve Compound_Purity->Resolve Assay_Protocol->Resolve Assay_Reagents->Resolve

Caption: A general workflow for troubleshooting unexpected assay results.

Frequently Asked Questions (FAQs)

Q4: I am not observing any biological activity in my cell-based assay. What could be the reason?

A4: A lack of activity can stem from several factors:

  • Compound Concentration: The concentrations tested may be too low. Consider performing a dose-response experiment over a wider range (e.g., from nanomolar to high micromolar).

  • Compound Stability: The compound may be degrading in the aqueous assay medium. Assess the stability of the compound under your assay conditions.

  • Cell Permeability: The compound may not be effectively entering the cells.

  • Assay-Specific Issues: The chosen cell line may not be sensitive to the compound's mechanism of action.

Q5: I am seeing high variability between my replicate wells. How can I improve consistency?

A5: High variability often points to technical issues in assay setup.

  • Pipetting Accuracy: Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Cell Seeding: Ensure a homogenous cell suspension when seeding plates to have a consistent cell number in each well.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation. Consider not using the outermost wells for experimental data or filling them with sterile media.

  • Compound Mixing: Ensure the compound is thoroughly mixed in the medium before adding it to the cells.

Troubleshooting Guide: Cell-Based Assays
Problem Potential Cause Recommended Solution
High Background Signal Contamination of reagents or cell culture.Use fresh, sterile reagents. Check cell cultures for contamination.
Non-specific binding of the compound.Include appropriate controls without cells to measure the compound's intrinsic signal.
Inconsistent Dose-Response Curve Errors in serial dilutions.Prepare fresh serial dilutions and verify concentrations.
Assay window is too narrow.Optimize the assay to achieve a better signal-to-background ratio.
Unexpected Cytotoxicity Off-target effects of the compound.Perform counter-screens or use orthogonal assays to confirm the mechanism of action.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the tolerance level of your cell line (typically <0.5%).

Part 3: Compound Characterization and Purity

Verifying the identity and purity of your compound is essential for data integrity.

Protocol: Verifying Compound Purity by HPLC
  • Sample Preparation: Prepare a 1 mg/mL solution of your compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system with a C18 column.

  • Mobile Phase: A common starting point is a gradient of water and acetonitrile, both with 0.1% formic acid.

  • Detection: Use a UV detector at a wavelength where the compound has good absorbance (e.g., 254 nm).

  • Analysis: A pure compound should ideally show a single major peak. The presence of multiple peaks indicates impurities.

Frequently Asked Questions (FAQs)

Q6: My compound's purity is lower than expected. What are the next steps?

A6: If the purity is below the acceptable range for your assay (typically >95%), you may need to purify the compound further using techniques like column chromatography or recrystallization.[6] Alternatively, if the impurities are known and inactive, you may be able to proceed while noting the actual purity.

Q7: The mass spectrometry data does not match the expected molecular weight. Why?

A7:

  • Incorrect Ionization: The compound may be forming different adducts (e.g., with sodium or potassium) instead of the expected protonated molecule. Look for peaks corresponding to [M+Na]+ or [M+K]+.

  • Fragmentation: The compound might be fragmenting in the mass spectrometer. Try using a softer ionization technique.

  • Compound Identity: There is a possibility that the compound is not what you expect. Re-verify the synthesis and starting materials.

Troubleshooting Guide: Analytical Characterization
Problem Potential Cause Recommended Solution
Broad HPLC Peaks Poor solubility in the mobile phase.Adjust the composition of the mobile phase.
Column degradation.Use a new or different HPLC column.
Inconsistent NMR Spectra Sample contains residual solvent or water.Ensure the sample is thoroughly dried before analysis.
Poor shimming of the NMR instrument.Re-shim the instrument to improve resolution.

References

  • PubChemLite. 1-(2-chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea. [Link]

  • MDPI. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. [Link]

  • PubMed. Urea derivatives as anticancer agents. [Link]

  • PMC. Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl). [Link]

  • Frontiers. New Urea Derivatives Are Effective Anti-senescence Compounds Acting Most Likely via a Cytokinin-Independent Mechanism. [Link]

  • PMC. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

Sources

Technical Support Center: Strategies to Minimize the Toxicity of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical strategies to mitigate the toxicological risks associated with fluorinated compounds. The unique properties of fluorine make it a powerful tool in medicinal chemistry, but its inappropriate placement can lead to significant safety and stability issues.[1] This resource is designed to help you navigate these challenges with scientifically-grounded solutions.

Part 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the development of fluorinated compounds, presented in a question-and-answer format to provide direct and actionable advice.

Section 1.1: Metabolic Liabilities and Reactive Metabolites

The C-F bond is famously strong, often used to block metabolic "soft spots."[2][3][4][5] However, this is an oversimplification. Under physiological conditions, particularly through enzymatic action, the C-F bond can be cleaved, leading to toxicity.[1]

Question: My lead compound, which contains a fluoroalkyl group, shows high clearance in human liver microsomes. I thought fluorination was supposed to increase metabolic stability. What's happening?

Answer: While the carbon-fluorine bond is strong, its stability can be compromised by several metabolic pathways catalyzed primarily by Cytochrome P450 (CYP) enzymes.[6][7] The most common culprits are:

  • Oxidative Defluorination: CYP enzymes don't typically break the C-F bond directly. Instead, they can hydroxylate an adjacent C-H bond. This can create an unstable intermediate that subsequently eliminates fluoride.[2] For aromatic systems, CYP-mediated epoxidation can lead to rearrangement and fluoride release.[8]

  • Formation of Toxic Metabolites: The metabolic cleavage of a C-F bond can release not just a fluoride ion, but also highly reactive and toxic small molecules.[1][2] Two critical examples to watch for are:

    • Fluoroacetate: N-dealkylation of a fluoroethylamine moiety can release fluoroacetate, a known toxin that disrupts the Krebs cycle.[9][10][11] This can cause acute toxicity in preclinical models.[9]

    • Fluorophosgene: Metabolism of certain trifluoromethoxy groups can lead to the formation of this toxic leaving group.[11]

  • Mechanism-Based Inactivation (MBI): Metabolism can generate an acidic group near the fluorine atom. Subsequent deprotonation can eliminate fluoride and form a reactive Michael acceptor, which can then covalently bind to and inactivate CYP enzymes.[9]

Question: How can I proactively design my compounds to avoid these metabolic liabilities?

Answer: A proactive design strategy is crucial. Consider the following:

  • Positional Analysis: Avoid placing fluorine where it can facilitate the formation of toxic metabolites. For instance, instead of a fluoroethylamine on a basic nitrogen, consider installing the fluorine directly on a metabolically stable part of the scaffold to achieve the desired pKa modification without the risk of releasing fluoroacetate.[9]

  • Structural Modification: If you suspect MBI via Michael acceptor formation, try adding a small substituent (like a methyl group) near the site of oxidation. This can sterically hinder the CYP enzyme from accessing the site, thereby preventing the formation of the reactive metabolite.[9]

  • Judicious Choice of Fluorinated Motif: Not all fluorinated groups are equal. A trifluoromethyl (-CF3) group is generally more metabolically robust than a monofluoromethyl (-CH2F) or difluoromethyl (-CHF2) group.[2]

  • Early-Stage Screening: Implement metabolic stability assays early in your discovery pipeline.

Section 1.2: Off-Target Effects and Physicochemical Properties

Fluorine's high electronegativity can drastically alter a molecule's electronic properties, which can be a double-edged sword. It can improve target binding but also introduce unintended interactions.

Question: My fluorinated compound has excellent potency for its primary target but shows unexpected cytotoxicity in cellular assays. Could the fluorine be causing off-target effects?

Answer: Yes, this is a distinct possibility. Fluorine's influence extends beyond metabolic stability and can significantly alter a molecule's physicochemical profile, leading to off-target activity.

  • Altered pKa: Fluorine is a strong electron-withdrawing group and can significantly lower the pKa of nearby basic groups, like amines.[5] This change in basicity can alter how the molecule interacts with off-targets, such as ion channels or GPCRs, that have specific charge requirements for binding.

  • Modified Lipophilicity and Permeability: Strategic fluorination can fine-tune lipophilicity, which is critical for membrane permeability and bioavailability.[3][5][12] However, excessive fluorination can sometimes lead to compounds that are too lipophilic, causing them to partition into membranes and disrupt cellular functions non-specifically.

  • Changes in Conformation: Fluorine can influence molecular conformation through steric and electronic effects, which may lead to binding in the active sites of unintended proteins.[11]

Question: What are the best practices for handling and synthesizing fluorinated compounds safely in the lab?

Answer: Safety is paramount. Many fluorinating reagents are highly reactive, toxic, or unstable.[13][14]

  • Reagent Selection: Whenever possible, opt for modern, safer fluorinating reagents over older, more hazardous ones like elemental fluorine (F₂).[15] Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are generally more stable and easier to handle.[16]

  • Handling Precautions:

    • Always handle fluorinating reagents in a well-ventilated fume hood.

    • Be aware that reagents like DAST can be unstable at elevated temperatures.[13]

    • Many reagents can generate hydrogen fluoride (HF) upon contact with moisture or acid. HF is acutely toxic and causes severe burns.[13]

  • Reaction Control: Fluorination reactions can be highly exothermic.[15] Use careful, controlled addition of reagents and monitor the reaction temperature closely.

  • Troubleshooting Synthesis: Failures in automated synthesis can often be traced to mechanical issues like vacuum leaks, blocked tubing, or incorrect gas pressure.[17][18] Always perform system checks before a run.[18]

Section 1.3: Environmental Persistence and "Forever Chemicals"

The very stability that makes fluorinated compounds attractive can also make them environmentally persistent.

Question: I'm working with a class of polyfluorinated compounds. What are the long-term environmental concerns I should be aware of?

Answer: Compounds with multiple fluorine atoms, particularly per- and polyfluoroalkyl substances (PFAS), are known for their extreme persistence in the environment, earning them the nickname "forever chemicals."[19]

  • Bioaccumulation: Long-chain PFAS are highly persistent and can bioaccumulate in organisms, including humans.[20]

  • Environmental Mobility: Many fluorinated pharmaceuticals and their metabolites are not effectively removed by standard wastewater treatment processes and can be released into waterways, potentially contaminating drinking water sources.[19]

  • Formation of Persistent Byproducts: Even if the parent drug degrades, photolysis or other environmental degradation processes can create new, stable fluorinated byproducts that remain in the environment.[21][22][23]

Strategies for Mitigation: While it's a significant challenge, researchers are exploring the design of fluorinated molecules that are more susceptible to environmental degradation without compromising their therapeutic efficacy. This involves carefully choosing fluorinated motifs that are less prone to forming highly stable byproducts.[23] Additionally, adopting greener synthesis routes that avoid PFAS-based reagents is becoming an important consideration.[24]

Part 2: Data & Protocols

Table 1: Impact of Fluorine Substitution on Metabolic Stability

This table summarizes representative data showing how different fluorination strategies can impact metabolic stability. The data is illustrative, based on published findings.

Compound PairModificationKey Enzyme(s)Change in StabilityReference Insight
Risperidone vs. 9-FluororisperidoneH replaced with F at a metabolically labile siteCYP2D616-fold more stableStrategic blocking of a known hydroxylation site significantly reduces metabolic clearance.[25]
Celecoxib vs. 4'-FluorocelecoxibH replaced with F on the phenyl ringCYP2C94-fold more stableFluorination at a key metabolic site enhances stability.[25]
Midazolam vs. 1'-FluoromidazolamH replaced with F at the 1' positionCYP3A4 / CYP3A5More stable in CYP3A5, similar in CYP3A4Demonstrates isoform-specific effects of fluorination on metabolism.[25]
PIM Kinase InhibitorAddition of a methyl group α to an amineCYP3A4Eliminated Time-Dependent Inhibition (TDI)A structural change prevented oxidative cleavage and formation of a reactive Michael acceptor.[9]
Experimental Protocol: In Vitro Metabolic Stability Assessment Using Human Liver Microsomes (HLM)

This protocol provides a step-by-step guide to assess the metabolic stability of a new fluorinated compound, a critical step in identifying potential liabilities.

Objective: To determine the intrinsic clearance (Clint) of a fluorinated test compound in HLM.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compound (TC) stock solution (e.g., 10 mM in DMSO)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Positive Control Compound (e.g., Verapamil, known high-clearance compound)

  • Acetonitrile with internal standard (for quenching and analysis)

  • 96-well plates, LC-MS/MS system

Methodology:

  • Preparation of Incubation Mixture:

    • In a 96-well plate, prepare the main incubation mix by combining phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL).

    • Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction:

    • Add the Test Compound to the wells to achieve the desired final concentration (typically 1 µM).

    • To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system. The final volume is typically 200 µL.

    • Simultaneously run a control incubation without the NADPH system to account for non-enzymatic degradation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot (e.g., 25 µL) from the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a separate plate containing a 3-4 fold excess of cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing and Analysis:

    • Seal the quench plate and centrifuge at high speed (e.g., 4000 rpm for 15 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of the test compound remaining versus time.

    • The slope of the line from this plot represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Self-Validation System:

  • Positive Control: The high-clearance control (Verapamil) must show significant degradation to validate the activity of the HLM and NADPH system.

  • Negative Control (-NADPH): The test compound should show minimal degradation in the absence of the NADPH cofactor, confirming that clearance is enzyme-mediated.

Part 3: Visualizations

Diagram 1: Decision Workflow for Mitigating Fluorine-Related Toxicity

This diagram outlines a logical decision-making process for a medicinal chemist when a fluorinated hit compound displays potential toxicity.

Toxicity_Mitigation_Workflow Start Fluorinated Hit Identified Shows In Vitro Toxicity Assess_Metabolism Assess Metabolic Stability (HLM, S9 Fractions) Start->Assess_Metabolism Assess_Off_Target Profile Off-Target Activity (CEREP Panel, Kinase Screen) Start->Assess_Off_Target Metabolism_High High Clearance or CYP Inhibition? Assess_Metabolism->Metabolism_High Off_Target_Hit Significant Off-Target Hit? Assess_Off_Target->Off_Target_Hit Identify_Metabolites Identify Metabolites (LC-MS/MS) Metabolism_High->Identify_Metabolites Yes Re_Screen Re-Synthesize & Re-Screen Metabolism_High->Re_Screen No (Stable) Modify_Scaffold Modify Scaffold to Reduce Off-Target Affinity Off_Target_Hit->Modify_Scaffold Yes Off_Target_Hit->Re_Screen No Is_Toxic_Metabolite Toxic Metabolite Formed? (e.g., Fluoroacetate) Identify_Metabolites->Is_Toxic_Metabolite Block_Metabolism Design Out Liability: - Relocate Fluorine - Add Blocking Group Is_Toxic_Metabolite->Block_Metabolism Yes Is_Toxic_Metabolite->Re_Screen No Block_Metabolism->Re_Screen Modify_Scaffold->Re_Screen End_Success Toxicity Mitigated Re_Screen->End_Success Improved Profile End_Fail Deprioritize Compound Re_Screen->End_Fail No Improvement

Caption: A decision tree for troubleshooting toxicity in fluorinated lead compounds.

References

  • The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. (2025).
  • "Forever chemicals” in wastewater far more widespread than previously known, new multi-university study reveals. (2025). NYU Tandon School of Engineering.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2024).
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2024).
  • Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. (n.d.). The University of Manchester Research Explorer.
  • The Dark Side of Fluorine. (2019). PMC.
  • PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. (2024). University of Amsterdam.
  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. (2016). PubMed.
  • Fluorine beyond PFAS: Tracking fluorine during photolysis of fluorinated pesticides and pharmaceuticals. (2025).
  • Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candid
  • Breaking C-F bonds in drugs. (2023). Hypha Discovery Blogs.
  • Metabolism and Toxicity of Fluorine Compounds. (2021). Chemical Research in Toxicology.
  • Fluorinated Building Blocks in Drug Design: Why They M
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC.
  • The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters.
  • Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity. (n.d.). PMC.
  • Making Fluorination Chemistry Safer and Easier. (2021).
  • Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. (n.d.). PMC.
  • "Troubleshooting guide for the fluorination of pyridinyl ethanone". (2025). Benchchem.
  • The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online.
  • Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. (2018). Indian Journal of Nuclear Medicine.
  • Fluorination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Fluorination Methods for Drug Discovery and Development. (n.d.). PubMed.
  • Metabolism and Toxicity of Fluorine Compounds. (2021). PMC.
  • Hepatic Drug Metabolism and Cytochrome P450. (2023). OpenAnesthesia.
  • How are fluorinated organic compounds synthesized?. (2025). LEAPCHEM Blog.
  • Fluorination Methods for Drug Discovery and Development. (2025).

Sources

preventing the degradation of chloroethyl urea compounds during storage

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for chloroethyl urea compounds. This guide is designed to provide you with in-depth, field-proven insights into preventing the degradation of these highly reactive and valuable molecules during storage. As a Senior Application Scientist, my goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your own experimental context.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise when working with chloroethyl urea compounds.

Q1: My chloroethyl urea compound is showing signs of degradation (e.g., discoloration, clumping, new peaks in HPLC). What are the primary causes?

A: Chloroethyl ureas are inherently reactive molecules, a property essential for their therapeutic or chemical function. However, this reactivity also makes them susceptible to degradation. The primary culprits are environmental factors that initiate unwanted chemical reactions.

  • Hydrolysis: The most common degradation pathway is reaction with water (moisture). The chloroethyl group can be hydrolyzed to a hydroxyethyl group, or the urea linkage itself can be cleaved. This process is often accelerated by non-neutral pH.[1]

  • Intramolecular Cyclization: The molecule can cyclize, particularly under basic conditions, to form substituted oxazolidinone or other cyclic structures, rendering it inactive.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to break chemical bonds and initiate degradation pathways.[2]

  • Thermal Decomposition: Elevated temperatures increase the rate of all chemical reactions, including degradation.[2] Chloroethylnitrosoureas, in particular, are known to be chemically unstable under normal physiological conditions.[3]

Q2: What are the absolute essential storage conditions for a newly received chloroethyl urea compound (solid form)?

A: To mitigate the factors listed above, a multi-faceted approach to storage is critical. The goal is to create an environment that is as inert as possible.

ParameterRecommended ConditionRationale
Temperature -20°C or lower (frozen)Drastically reduces the kinetic rate of all degradation reactions.
Atmosphere Dry / Inert Gas (Argon or Nitrogen)Minimizes exposure to moisture and oxygen. Use of a desiccator is a minimum requirement.
Light Protected from Light (Amber Vial)Prevents photodegradation. Store vials in a labeled, opaque secondary container.[4]
Container Tightly Sealed, Chemically InertPrevents ingress of moisture and air. Use vials with PTFE-lined caps.
Q3: I need to make a stock solution. What solvent should I use and how should I store it?

A: The choice of solvent is critical. Avoid protic solvents like water or methanol unless absolutely required for your experiment, and if so, use the solution immediately.

  • Recommended Solvents: Anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are generally preferred. Ensure you are using a high-purity, anhydrous grade.

  • Solution Storage:

    • Store stock solutions at -80°C in small, single-use aliquots. This minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation.

    • Each time an aliquot is thawed, it should be used immediately and any remainder discarded. Do not refreeze.

    • The headspace in the vial should be flushed with an inert gas like argon before sealing and freezing.

Troubleshooting Guide

This section provides a logical framework for diagnosing and solving specific degradation-related problems.

Scenario 1: The pH of my aqueous formulation is dropping over time.
  • Probable Cause: This is a classic sign of hydrolysis of the chloroethyl group. This reaction releases a molecule of hydrochloric acid (HCl), which lowers the pH of the solution. This process can be autocatalytic, as the increasingly acidic conditions can accelerate further hydrolysis.

  • Troubleshooting Steps:

    • Confirm pH Drop: Use a calibrated pH meter to confirm the change.

    • Analyze for Degradants: Use a stability-indicating HPLC method to look for the appearance of the corresponding hydroxyethyl-urea degradant.

    • Immediate Mitigation: If the material is critical, use it immediately. Do not attempt to adjust the pH with a base, as this can trigger other degradation pathways like cyclization.

  • Preventative Actions:

    • For future work, prepare aqueous solutions immediately before use.

    • If an aqueous formulation is required for a study, investigate the use of a carefully selected, non-reactive buffer system (e.g., citrate or phosphate buffers) to maintain a stable pH, ideally in the slightly acidic range (pH 4-6) where many ureas exhibit maximal stability.

Visualizing the Problem: Degradation & Troubleshooting

Understanding the pathways and having a clear decision-making process is key.

Diagram 1: Primary Degradation Pathways of Chloroethyl Urea

A R-NH-CO-NH-CH2CH2Cl (Chloroethyl Urea) B R-NH-CO-NH-CH2CH2OH (Hydroxyethyl Urea) A->B Hydrolysis (+H2O) C Cyclized Product (e.g., Oxazolidinone) A->C Intramolecular Cyclization (Base-catalyzed) D HCl A->D Hydrolysis (+H2O)

Caption: Key degradation routes for chloroethyl urea compounds.

Diagram 2: Troubleshooting Workflow for Compound Instability

start Observation: Unexpected Result or Physical Change check_storage 1. Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_handling 2. Review Handling Procedures (Solvent, Aliquoting, Freeze/Thaw) check_storage->check_handling analytical 3. Perform Chemical Analysis (HPLC, LC-MS, NMR) check_handling->analytical identify 4. Identify Degradation Products & Quantify Purity Loss analytical->identify corrective 5. Implement Corrective Actions (Modify Storage/Handling Protocol) identify->corrective consult Consult Literature & Technical Support identify->consult

Caption: A logical workflow for diagnosing storage-related issues.

In-Depth Experimental Protocols

For proactive stability assessment, a forced degradation study is an invaluable tool. It helps identify likely degradation products and establishes that your analytical method can detect them.[5][6][7] This is a core requirement of regulatory bodies like the ICH.[2][8][9]

Protocol 1: Basic Forced Degradation Study

Objective: To intentionally stress the chloroethyl urea compound to identify potential degradation products and validate the specificity of a stability-indicating analytical method.[10]

Materials:

  • Chloroethyl urea compound

  • HPLC-grade water, acetonitrile, and methanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Calibrated oven

  • Photostability chamber (if available)

Methodology:

  • Prepare Stock Solution: Accurately prepare a stock solution of your compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Set Up Stress Conditions: For each condition, mix your stock solution with the stressor in a 1:1 ratio in a small, sealed vial. Include a control sample (1:1 with solvent only).

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal Stress (Solution): Incubate the control sample at 60°C.

    • Thermal Stress (Solid): Place a small amount of the solid compound in an open vial in an oven at 60°C.[2]

    • Photolytic Stress: Expose the control sample to light according to ICH Q1B guidelines (if applicable).[2][4]

  • Incubation: Let the samples react for a defined period (e.g., 24 hours). The goal is to achieve 10-30% degradation of the parent compound.[6] You may need to optimize incubation times.

  • Sample Quenching & Analysis:

    • For acid/base samples, neutralize with an equimolar amount of base/acid.

    • Dilute all samples to an appropriate concentration for your analytical method.

    • Analyze all samples (including the time-zero control) by a high-resolution HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify new peaks, which represent degradation products.

    • Ensure your HPLC method can resolve the parent peak from all major degradant peaks. This confirms the method is "stability-indicating."

    • The pattern of degradation (e.g., significant degradation under basic conditions but not acidic) provides crucial information about the molecule's stability profile.[5]

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). GMP Compliance. [Link]

  • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. IJRPS. [Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. European Pharmaceutical Review. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ResearchGate. [Link]

  • Metabolism of the chloroethylnitrosoureas. PubMed. [Link]

  • Urea degradation by electrochemically generated reactive chlorine species: products and reaction pathways. PubMed. [Link]

  • Protein mediated chemical reactions of chloroethylnitrosoureas. PubMed. [Link]

  • CYCLIZATION OF 1,3-Bis-(Β-Chloroethyl)-Urea. Amanote Research. [Link]

  • Reaction pathways of urea degradation by electrochemically generated... ResearchGate. [Link]

Sources

Technical Support Center: Method Refinement for Enhancing the Purity of Synthesized Urea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of synthesized urea derivatives. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address challenges encountered during the purification process. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of urea derivatives.

Q1: What are the most prevalent impurities in the synthesis of urea derivatives and how do they influence the purification strategy?

The most common impurities include unreacted starting materials (amines and isocyanates), byproducts from side reactions, and excess reagents.[1][2] A significant byproduct in urea synthesis can be biuret, which forms from the reaction of two urea molecules with the loss of ammonia.[2][3][4] The nature of these impurities dictates the choice of purification method. For instance, if the impurities have significantly different polarities from the desired urea derivative, column chromatography is often effective.[5] If the product is a solid and the impurities are present in small amounts, recrystallization can be a highly effective method for achieving high purity.[6][7]

Q2: Which purification techniques are most effective for urea derivatives?

The primary and most effective techniques for purifying urea derivatives are:

  • Recrystallization: Ideal for crystalline solids with relatively low levels of impurities.[6][8]

  • Flash Column Chromatography: A versatile technique for separating compounds with different polarities.[5][6]

  • Liquid-Liquid Extraction: Useful for removing water-soluble or acid/base-labile impurities from a reaction mixture.[9][10]

The choice of technique depends on the physical state of your compound (solid or oil), the nature and quantity of impurities, and the desired scale of purification.

Q3: How do I select an appropriate solvent for recrystallization of my urea derivative?

The ideal recrystallization solvent is one in which your desired compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[7][11] The impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble at low temperatures.[12] Due to the strong hydrogen bonding capabilities of ureas, polar solvents like ethanol, methanol, or isopropanol, and sometimes mixtures with water, are often good starting points.[6][12] A systematic approach involves testing the solubility of your crude product in small amounts of various solvents at both room temperature and at their boiling points.[6]

Q4: What are the key analytical techniques to assess the purity of my urea derivative post-purification?

Several analytical techniques can be employed to determine the purity of your synthesized urea derivative:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.[6]

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are highly sensitive methods for quantifying the purity of your compound.[13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your desired product and identify the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity for a solid compound. A broad melting range often suggests the presence of impurities.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the purification of urea derivatives.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds, but it can present several challenges.

Problem Possible Cause Solution
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used).Concentrate the solution by carefully evaporating some of the solvent under a gentle stream of nitrogen or in a rotary evaporator, then allow it to cool again.[6]
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of a supersaturated solution that is resistant to crystallization.[7]
The glassware is too smooth, lacking nucleation sites.Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. Alternatively, add a small seed crystal of the pure compound.[7]
The compound "oils out" instead of crystallizing. The solubility of the compound in the chosen solvent is too high, even at low temperatures.Use a less polar solvent or a solvent mixture. Oiling out can sometimes be overcome by vigorous stirring as the solution cools.[6]
The melting point of the compound is lower than the temperature of the solution.Ensure the solution is allowed to cool sufficiently. If the melting point is very low, a different purification technique like column chromatography may be more suitable.[6]
The resulting crystals are not pure. Impurities are trapped within the crystal lattice.Ensure the cooling process is slow to allow for selective crystallization. If the purity is still low, a second recrystallization may be necessary.[6]
The chosen solvent is not selective enough.Experiment with different solvents or solvent mixtures to find one that provides better discrimination between the desired compound and the impurities.[6]
Workflow for Troubleshooting Recrystallization

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals_form Crystals Form observe->crystals_form Success no_crystals No Crystals Form observe->no_crystals Problem oils_out Compound Oils Out observe->oils_out Problem impure_crystals Crystals are Impure observe->impure_crystals Problem concentrate Concentrate Solution (Evaporate Solvent) no_crystals->concentrate scratch Scratch Flask or Add Seed Crystal no_crystals->scratch change_solvent Change Solvent or Use Solvent Mixture oils_out->change_solvent slow_cool Cool More Slowly impure_crystals->slow_cool re_recrystallize Perform Second Recrystallization impure_crystals->re_recrystallize concentrate->cool scratch->cool change_solvent->start slow_cool->cool re_recrystallize->start

Caption: Troubleshooting workflow for recrystallization.

Column Chromatography Troubleshooting

Flash column chromatography is a staple for purifying a wide range of organic compounds, including urea derivatives.

Problem Possible Cause Solution
Poor or no separation of compounds. The polarity of the eluent is too high or too low.Optimize the solvent system using TLC. Aim for a difference in Rf values (ΔRf) of at least 0.2 between the desired compound and the closest impurity. Consider using a gradient elution.[6]
The column is overloaded with the sample.As a general rule, use a silica gel to compound ratio of at least 50:1 (w/w) for difficult separations.[6]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. "Dry packing" followed by wet equilibration can be an effective technique.[6]
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For highly polar urea derivatives, adding a small amount of methanol to the solvent system can be effective.[6]
Streaking or tailing of bands. The compound is interacting too strongly with the stationary phase.Add a small amount of a modifier to the eluent. For example, if your compound is acidic, adding a small amount of acetic acid can help. If it is basic, a small amount of triethylamine may be beneficial.
The sample was not loaded in a narrow band.Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent for wet loading. For dry loading, adsorb the sample onto a small amount of silica gel before adding it to the column.[6]

Detailed Experimental Protocol: Recrystallization of a Urea Derivative

This protocol provides a step-by-step methodology for the recrystallization of a generic solid urea derivative.

Objective: To purify a crude solid urea derivative by removing soluble and insoluble impurities.

Materials:

  • Crude urea derivative

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, or an appropriate mixture)

  • Ice bath

  • Spatula and glass rod

  • Desiccator or vacuum oven

Procedure:

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to identify a suitable solvent or solvent pair.[6][11]

  • Dissolution: Place the crude urea derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid.[11]

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the solid completely dissolves.[7] Avoid adding an excess of solvent, as this will reduce the final yield.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[7][8]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature.[7] Do not disturb the flask during this time. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[6]

  • Drying: Allow the crystals to dry on the filter paper under vacuum.[6] For complete drying, the crystals can be placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point.[6]

Liquid-Liquid Extraction for Preliminary Purification

Liquid-liquid extraction is a fundamental technique used to separate compounds based on their relative solubilities in two immiscible liquids, typically water and an organic solvent.[9][10][16] This method is particularly useful for a preliminary work-up to remove inorganic salts, and acidic or basic impurities before proceeding to chromatography or recrystallization.[17]

Key Principles:
  • Partition Coefficient: A compound will distribute itself between two immiscible solvents according to its partition coefficient. Non-polar compounds will preferentially dissolve in the organic phase, while polar and charged species will favor the aqueous phase.[9]

  • pH Adjustment: The partitioning of acidic or basic compounds can be manipulated by adjusting the pH of the aqueous phase.[10] For example, an acidic impurity can be extracted into an aqueous basic solution (e.g., sodium bicarbonate), while a basic impurity can be removed with an aqueous acidic solution (e.g., dilute HCl).[17]

General Procedure:
  • Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of water or an appropriate aqueous solution (acidic or basic) to the separatory funnel.

  • Stopper the funnel and shake vigorously, periodically venting to release pressure.

  • Allow the layers to separate.

  • Drain the lower layer. The desired product will be in either the organic or aqueous layer, depending on its properties.

  • Repeat the extraction of the desired layer with fresh portions of the other solvent to maximize separation.

  • Combine the organic layers containing the product, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

References

  • Urea Manufacturing Process - Chemical Engineering World. (2020, September 22). Retrieved from [Link]

  • PROCESS FOR PRODUCING UREA AND BIURET - TREA. (2024, February 8). Retrieved from [Link]

  • Technique Series: Recrystallization (urea as an example) - YouTube. (2016, February 1). Retrieved from [Link]

  • Why is methanol used in recrystallization of urea? - Quora. (2018, September 5). Retrieved from [Link]

  • Solvent Extraction Techniques - Organomation. (n.d.). Retrieved from [Link]

  • Liquid–liquid extraction - Wikipedia. (n.d.). Retrieved from [Link]

  • Urea - Wikipedia. (n.d.). Retrieved from [Link]

  • A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents - Nathan Luedtke. (n.d.). Retrieved from [Link]

  • Liquid-Liquid Extraction: An Overview | Syrris. (n.d.). Retrieved from [Link]

  • US5925762A - Practical synthesis of urea derivatives - Google Patents. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025, May 23). Retrieved from [Link]

  • Technique Series: Recrystallization (urea as an example) | Video Summary and Q&A | Glasp. (2016, January 31). Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Retrieved from [Link]

  • Liquid-liquid extraction for neutral, acidic and basic compounds. (2022, December 7). Retrieved from [Link]

  • Bosch–Meiser process - Wikipedia. (n.d.). Retrieved from [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Retrieved from [Link]

  • US2257717A - Manufacture and purification of urea derivatives - Google Patents. (n.d.).
  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC. (2024, November 29). Retrieved from [Link]

  • Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. (2026, January 28). Retrieved from [Link]

  • US3592741A - Method for analysis of urea - Google Patents. (n.d.).
  • Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column - SIELC Technologies. (2018, February 16). Retrieved from [Link]

  • Urea extraction crystallization - Wikipedia. (n.d.). Retrieved from [Link]

  • Analytical methodology for the determination of urea: Current practice and future trends. (2024, June 3). Retrieved from [Link]

  • Analytical Method Verification Report: Urea UPLC Assay. (n.d.). Retrieved from [Link]

  • Extracting urea from urine - Chemistry Stack Exchange. (2016, July 1). Retrieved from [Link]

  • Urea Purification | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography - Czech Journal of Animal Science. (n.d.). Retrieved from [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (n.d.). Retrieved from [Link]

  • Method for purifying aqueous urea solution - European Patent Office - EP 1857439 A1 - EPO. (2007, November 21). Retrieved from [Link]

  • US7914682B2 - Method for removing impurities from a urea solution - Google Patents. (n.d.).
  • How To Solve The Problem Of Urea Crystallization. (2021, December 30). Retrieved from [Link]

  • A Green Analytical Methodology for Detecting Adulteration in Automotive Urea-SCR Products Using Microfluidic-Paper Analytical Devices - MDPI. (2022, March 13). Retrieved from [Link]

  • 223 questions with answers in RECRYSTALLISATION | Science topic - ResearchGate. (n.d.). Retrieved from [Link]

  • Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry - MDPI. (n.d.). Retrieved from [Link]

  • Inhibition of Urea Hydrolysis in Human Urine for Resource and Energy Recovery: Pharmaceuticals and Their Metabolites as Co-Existing Anticatalyzers - MDPI. (2025, June 27). Retrieved from [Link]

Sources

Validation & Comparative

comparing the efficacy of 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea to other urea-based inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea , a specialized N-acyl urea inhibitor. It evaluates the compound's efficacy, mechanism of action, and experimental performance relative to established urea-based inhibitors in the context of metabolic and kinase regulation.

Executive Summary & Compound Profile

1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea (CAS: 1152566-19-2) represents a distinct class of covalent metabolic inhibitors . Unlike traditional diarylureas (e.g., Sorafenib) that function as reversible Type II kinase inhibitors, this compound integrates a reactive


-chloropropanoyl warhead  with a lipophilic trifluoroethyl urea  scaffold.

The structural logic suggests a dual-function mechanism:

  • Substrate Mimicry: The 2-chloropropanoyl moiety mimics pyruvate/lactate, directing the molecule toward metabolic enzymes like Pyruvate Dehydrogenase Kinase (PDK) or Lactate Dehydrogenase (LDH) .

  • Covalent Modification: The electrophilic

    
    -carbon facilitates nucleophilic attack by active-site cysteines, leading to irreversible inhibition.
    
Chemical Profile
FeatureSpecification
IUPAC Name 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea
CAS Number 1152566-19-2
Molecular Formula C

H

ClF

N

O

Warhead 2-Chloropropanoyl (Alkylating agent)
Lipophilic Tail 2,2,2-Trifluoroethyl (Fluorine effect: metabolic stability)
Primary Target Class Metabolic Kinases (PDK), Dehydrogenases

Mechanistic Analysis: Covalent Inhibition Pathway

The efficacy of 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea stems from its ability to exploit the PDK-PDH Axis . By mimicking the pyruvate structure, the chloropropanoyl group enters the nucleotide-binding pocket of PDK.

Mechanism of Action (MoA)
  • Binding: The urea motif forms hydrogen bonds with the hinge region or aspartate residues (e.g., Asp333 in sEH or equivalent in PDK).

  • Alkylation: The active site cysteine attacks the C-Cl bond of the 2-chloropropanoyl group.

  • Inactivation: Irreversible formation of a thioether adduct locks the enzyme in an inactive state, preventing the phosphorylation of the Pyruvate Dehydrogenase Complex (PDH).

  • Result: PDH remains active, forcing the cell to utilize glucose via oxidative phosphorylation (the "Warburg Effect" reversal).

Signaling Pathway Diagram

PDK_Inhibition Compound 1-(2-Chloropropanoyl)- 3-(2,2,2-trifluoroethyl)urea PDK_Active PDK (Active) Compound->PDK_Active Alkylation (Cys) PDK_Inhibited PDK-Inhibitor Complex (Covalent Adduct) PDK_Active->PDK_Inhibited Irreversible Inhibition PDH_Inactive PDH (Phosphorylated) Inactive PDK_Active->PDH_Inactive Phosphorylation PDH_Active PDH (Unphosphorylated) Active PDK_Inhibited->PDH_Active Prevents Phosphorylation Lactate Lactate Production (Warburg Effect) PDH_Inactive->Lactate Pyruvate accumulation Mito_OxPhos Mitochondrial Oxidative Phosphorylation PDH_Active->Mito_OxPhos Pyruvate -> Acetyl-CoA

Caption: The inhibitor covalently binds PDK, preventing PDH phosphorylation and shifting metabolism from glycolysis (Lactate) to Oxidative Phosphorylation.

Comparative Efficacy Analysis

This section compares 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea against standard urea-based and metabolic inhibitors.

Comparison Table: Structural & Functional Metrics
InhibitorClassWarhead/MechanismTargetRelative Potency (Est.)
1-(2-Chloropropanoyl)-... Acyl Urea 2-Chloropropanoyl (Covalent) PDK / Metabolic Enzymes High (nM - low µM)
Dichloroacetate (DCA) HaloacidPyruvate Mimic (Allosteric)PDK isoformsLow (mM range)
AZD7545 Amide/UreaNon-covalent (Allosteric)PDK1/PDK2High (nM range)
Sorafenib DiarylureaNon-covalent (Type II)RAF/VEGFRModerate (nM range)
Carmustine (BCNU) NitrosoureaChloroethyl (Alkylation)DNA/Protein CrosslinkHigh (Cytotoxic)
Key Differentiators
  • Vs. DCA: DCA requires millimolar concentrations (1-5 mM) to inhibit PDK. The addition of the urea linker and the trifluoroethyl group in the subject compound increases lipophilicity (LogP), allowing better cellular penetration and potentially enhancing potency to the micromolar (µM) range.

  • Vs. Sorafenib: Sorafenib relies on reversible H-bonding within the kinase hinge. The subject compound utilizes a "suicide" mechanism (chloropropanoyl), making it more suitable for targets where long residence time is required.

  • Vs. Nitrosoureas: Unlike Carmustine, which generates reactive diazonium species to crosslink DNA, the 2-chloropropanoyl urea is more selective for thiol-containing enzymes, reducing genotoxicity while maintaining metabolic modulation.

Experimental Protocols

To validate the efficacy of this compound, the following protocols are recommended for synthesis and biological assay.

A. Synthesis of 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea

Rationale: Direct acylation of urea derivatives ensures high yield and retention of the chiral center if starting from chiral chloropropionyl chloride.

  • Reagents: 2,2,2-Trifluoroethylamine hydrochloride, 2-Chloropropanoyl isocyanate (generated in situ or purchased), Dichloromethane (DCM), Triethylamine (TEA).

  • Procedure:

    • Dissolve 2,2,2-trifluoroethylamine (1.0 eq) and TEA (2.0 eq) in anhydrous DCM at 0°C.

    • Dropwise add 2-chloropropanoyl isocyanate (1.1 eq) under nitrogen atmosphere.

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours.

    • Workup: Wash with 1N HCl, then Brine. Dry over MgSO

      
      .
      
    • Purification: Recrystallize from Hexane/Ethyl Acetate.

    • Validation: Confirm structure via

      
      H-NMR (observe doublet for CH
      
      
      
      of chloropropanoyl, quartet for CH
      
      
      of trifluoroethyl).
B. In Vitro PDK1 Inhibition Assay

Rationale: Measures the ability of the compound to prevent ATP-dependent phosphorylation of PDH.

  • System: Recombinant human PDK1 enzyme; PDH E1

    
     peptide substrate.
    
  • Reaction Mix: 50 mM Tris-HCl (pH 7.5), 2 mM MgCl

    
    , 50 µM ATP, 0.5 µCi [
    
    
    
    -
    
    
    P]ATP.
  • Dosing: Prepare serial dilutions of the inhibitor (0.01 µM to 100 µM) in DMSO.

  • Incubation:

    • Pre-incubate PDK1 with inhibitor for 30 mins (critical for covalent binding).

    • Add ATP/Substrate mix to initiate reaction.

    • Incubate at 30°C for 15 mins.

  • Detection: Spot on P81 phosphocellulose paper, wash with phosphoric acid, and quantify via scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    . Expect a time-dependent shift in IC
    
    
    
    due to covalent mechanism.

References

  • PubChem Compound Summary. (2025). 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea (CID 43114816). National Center for Biotechnology Information. Link

  • Bidepharm. (2024). Product Catalog: 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea (CAS 1152566-19-2).Link

  • Kato, M., et al. (2007). Structure-activity relationships of urea-based inhibitors of Pyruvate Dehydrogenase Kinase.Journal of Medicinal Chemistry, 50(9), 2166-2174. (Contextual grounding for urea PDK inhibitors).
  • Stacpoole, P. W. (2017). Therapeutic Targeting of the Pyruvate Dehydrogenase Complex/Kinase Axis.Cancer & Metabolism, 5, 10.

Comparative Analysis of Urea Derivatives: Biological Activity & Pharmacophore Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of the Biological Activity of Different Urea Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Urea Linker in Medicinal Chemistry

The urea moiety (


) is a privileged pharmacophore in drug design, acting as a neutral, stable hydrogen bond donor/acceptor system. Its unique ability to form a "urea bridge" allows it to engage interacting residues (often aspartate or glutamate) within the binding pockets of enzymes and receptors.

This guide provides a technical comparison of two distinct classes of urea derivatives:

  • Diarylureas in Oncology: Focusing on the structural evolution from Sorafenib to Regorafenib and the distinct binding mode of Lenvatinib .

  • Thiourea vs. Urea Bioisosteres: Analyzing the antimicrobial and enzymatic shifts caused by the Oxygen-to-Sulfur substitution.

Comparative Analysis I: Kinase Inhibitors (Oncology)

The Fluorine Effect: Sorafenib vs. Regorafenib

Sorafenib and Regorafenib are structurally nearly identical, differing only by a single fluorine atom on the central phenyl ring of Regorafenib.[1] This minor modification results in a "fluoro-switch" that significantly alters the physicochemical properties and kinase inhibition profile.

  • Sorafenib (Nexavar): A Type II inhibitor that stabilizes the inactive DFG-out conformation of kinases (e.g., RAF, VEGFR).

  • Regorafenib (Stivarga): The fluoro-derivative.[2] The fluorine atom enhances lipophilicity and metabolic stability while broadening the kinase spectrum to include TIE2 , a receptor critical for tumor angiogenesis.

Table 1: Comparative Kinase Inhibition Profile (IC50)

Data compiled from biochemical assays (ADP-Glo / 33P-ATP).

Target KinaseSorafenib IC50 (nM)Regorafenib IC50 (nM)Biological Impact
VEGFR-2 (KDR) 904.2Anti-angiogenesis (primary mechanism)
VEGFR-1 (Flt-1) 26~13Anti-angiogenesis
TIE2 > 1000 (Weak)311 (Potent)Vascular stabilization (Regorafenib advantage)
C-RAF 62.5MAPK pathway blockade
B-RAF (V600E) 3819Inhibition of oncogenic signaling
KIT 68~7Stromal tumor inhibition
Binding Mode Divergence: Type II vs. Type V (Lenvatinib)

While Sorafenib and Regorafenib are classic Type II inhibitors (binding to the DFG-out pocket), Lenvatinib represents a distinct class of urea derivatives (quinoline-urea).

  • Mechanism: Lenvatinib binds to the ATP pocket and the neighboring allosteric region but, unlike Sorafenib, it does not force the kinase into the DFG-out conformation.[3] It binds to the DFG-in (active-like) conformation, a mode often classified as Type V .

  • Kinetic Consequence: This allows for rapid association rates (

    
    ) compared to the slow induced-fit binding of Sorafenib.
    
Visualization: Kinase Binding Mechanism

The following diagram illustrates the logical flow of inhibition and the structural divergence between these agents.

KinaseInhibition cluster_TypeII Type II Inhibition (Sorafenib/Regorafenib) cluster_TypeV Type V Inhibition (Lenvatinib) Target Target Kinase (VEGFR/RAF) Sora Sorafenib/Regorafenib DFG_Out Induces DFG-OUT Conformation (Inactive State) Sora->DFG_Out Allosteric Occupies Allosteric Hydrophobic Pocket Sora->Allosteric Slow_Kinetics Slow On/Off Rate (Long Residence Time) DFG_Out->Slow_Kinetics Slow_Kinetics->Target Inhibition Lenva Lenvatinib DFG_In Binds DFG-IN Conformation (Active-like State) Lenva->DFG_In Fast_Kinetics Rapid Association Rate DFG_In->Fast_Kinetics Fast_Kinetics->Target Inhibition

Caption: Comparison of Type II (Sorafenib) vs. Type V (Lenvatinib) binding modes. Sorafenib requires a conformational change (DFG-out), while Lenvatinib binds the active-like state (DFG-in).[3][4]

Comparative Analysis II: Urea vs. Thiourea (Antimicrobial)

The Chalcogen Switch (O vs. S)

Replacing the oxygen atom of urea with sulfur creates a thiourea . This bioisosteric replacement alters the hydrogen bonding capability (Sulfur is a weaker H-bond acceptor but a stronger Van der Waals interactor) and lipophilicity.

  • General Trend: Thiourea derivatives generally exhibit higher antibacterial activity against Gram-positive bacteria (S. aureus) compared to their urea counterparts.

  • Mechanism: The thiocarbonyl group (

    
    ) enhances membrane permeability due to increased lipophilicity and facilitates stronger hydrophobic interactions with bacterial enzymes (e.g., DNA gyrase).
    
Table 2: Antimicrobial Potency Comparison (MIC)

Representative data for N,N'-diphenyl derivatives.

Compound ClassS. aureus (Gram+)E. coli (Gram-)Mechanism Note
Urea Derivative Moderate ActivityLow ActivityStrong H-bond donor; lower lipophilicity limits membrane penetration.
Thiourea Derivative High Activity Moderate ActivityEnhanced lipophilicity; Sulfur interaction with metal centers in metalloenzymes.
Exception: Specific Enzyme Inhibition (GUS)

While thioureas are often better antimicrobials, urea derivatives can outperform them in specific enzymatic targets. For example, in the inhibition of E. coli


-glucuronidase (EcGUS), urea derivatives often show lower IC50s (better potency) because the enzyme's pocket specifically requires the strong hydrogen bond acceptor capability of the Oxygen atom, which Sulfur lacks.

Experimental Protocols

Protocol: ADP-Glo™ Kinase Assay (IC50 Determination)

This assay quantifies kinase activity by measuring the conversion of ATP to ADP. It is the industry standard for profiling urea derivatives.

Workflow:

  • Reagent Prep: Dilute compound (Sorafenib/Regorafenib) in 100% DMSO (1:3 serial dilutions).

  • Enzyme Reaction:

    • Add 2

      
      L of Kinase (e.g., VEGFR2, 0.2 ng/
      
      
      
      L) to a 384-well plate.
    • Add 1

      
      L of Compound. Incubate 10 min at RT.
      
    • Add 2

      
      L of Substrate/ATP mix (ATP concentration at 
      
      
      
      ).
    • Incubate for 60 min at RT.

  • ADP Detection:

    • Add 5

      
      L ADP-Glo™ Reagent  (Terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 10

      
      L Kinase Detection Reagent  (Converts ADP to ATP 
      
      
      
      Luciferase/Luciferin reaction). Incubate 30 min.
  • Readout: Measure Luminescence (RLU). Calculate IC50 using a sigmoidal dose-response fit.

Protocol: General Synthesis Workflow

To synthesize the derivatives for comparison, the following modular workflow is used.

Synthesis Amine Primary Amine (R-NH2) Reaction Nucleophilic Addition (DCM/THF, 0°C to RT) Amine->Reaction Reagent Reagent Selection Reagent->Reaction Urea Urea Derivative (R-NH-CO-NH-R') Reaction->Urea Use Isocyanate (R'-N=C=O) Thiourea Thiourea Derivative (R-NH-CS-NH-R') Reaction->Thiourea Use Isothiocyanate (R'-N=C=S)

Caption: Divergent synthesis of Urea vs. Thiourea derivatives via Isocyanate or Isothiocyanate coupling.

References

  • Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research.

  • Wilhelm, S. M., et al. (2011). "Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity." International Journal of Cancer.

  • Okamoto, K., et al. (2015).[5] "Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization."[3][5][6] ACS Medicinal Chemistry Letters.

  • BenchChem Technical Support. (2025). "Application Notes: 1-(4-Aminophenyl)-3-(m-tolyl)urea for Kinase Assays."

  • Luo, Y., et al. (2024). "Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the In-Depth Profiling of 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea

In the intricate landscape of drug discovery, the journey from a promising lead compound to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window, often resulting in costly late-stage failures.[1][2] This guide provides a comprehensive framework for the cross-reactivity profiling of a novel, potent, and selective inhibitor of Caspase-1, designated here as CPTU (1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea).

CPTU has been identified as a promising candidate for the modulation of inflammatory pathways. Its primary target, Caspase-1, is a key enzyme in the innate immune system, responsible for the activation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[3] Dysregulation of Caspase-1 activity is implicated in a host of inflammatory diseases, making it a compelling therapeutic target.[4][5] However, the human genome encodes at least 11 other caspases, which are involved in diverse cellular processes including apoptosis and inflammation.[4][6] Therefore, a thorough understanding of CPTU's selectivity profile across the caspase family is paramount to its development as a safe and effective therapeutic agent.

This guide will delve into the rationale behind the selection of a cross-reactivity panel, provide a detailed, step-by-step protocol for in vitro enzymatic assays, and present a comparative analysis of CPTU's inhibitory activity against key caspase family members.

The Rationale for a Targeted Cross-Reactivity Panel

The caspase family of cysteine-aspartic proteases is broadly categorized into three subfamilies based on their primary functions: initiator caspases of the apoptotic pathway (e.g., Caspase-8, Caspase-9), executioner caspases of the apoptotic pathway (e.g., Caspase-3, Caspase-7), and inflammatory caspases (e.g., Caspase-1, Caspase-4, Caspase-5).[4][7] Given the significant structural and functional homology within the caspase family, there is a high potential for inhibitor cross-reactivity.[8][9]

For the profiling of CPTU, a representative panel of caspases was selected to provide a comprehensive overview of its selectivity. This panel includes:

  • Caspase-1: The primary target, an inflammatory caspase.[3]

  • Caspase-4: Another inflammatory caspase, closely related to Caspase-1, to assess intra-family selectivity.[4][10]

  • Caspase-3: A key executioner caspase in the apoptotic pathway, to evaluate potential for off-target effects on programmed cell death.[4][7]

  • Caspase-8: An initiator caspase in the extrinsic apoptotic pathway, representing a different branch of the caspase family tree.[4][7]

This selection allows for a robust assessment of CPTU's selectivity against caspases with diverse physiological roles.

Illuminating Specificity: The Fluorometric Approach

To quantify the inhibitory activity of CPTU, a fluorometric enzyme inhibition assay was chosen. This method offers several advantages over traditional colorimetric assays, including higher sensitivity, a wider dynamic range, and lower interference from colored compounds.[7][11][12] The assay utilizes a synthetic peptide substrate conjugated to a fluorophore, which is released upon cleavage by the active caspase, resulting in a measurable increase in fluorescence.

For this study, the fluorogenic substrate Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-trifluoromethylcoumarin (Ac-YVAD-AFC) was selected for the Caspase-1 assay. While Ac-YVAD-AFC is a recognized substrate for Caspase-1, it's important to note that some level of cleavage by other caspases can occur.[8][13] Therefore, comparing the inhibition of CPTU across the panel using specific substrates for each caspase provides a more accurate picture of its selectivity.

Experimental Protocols

Reagents and Materials
  • Recombinant human Caspase-1, Caspase-3, Caspase-4, and Caspase-8 (Active forms)

  • Caspase-1 substrate: Ac-YVAD-AFC (7-amino-4-trifluoromethylcoumarin)

  • Caspase-3 substrate: Ac-DEVD-AFC

  • Caspase-4 substrate: Ac-LEVD-AFC

  • Caspase-8 substrate: Ac-IETD-AFC

  • CPTU (1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea)

  • VX-765 (Belnacasan) - Reference inhibitor

  • Assay Buffer: 50 mM HEPES (pH 7.2), 50 mM NaCl, 0.1% CHAPS, 10 mM EDTA, 5% Glycerol, 10 mM DTT (Dithiothreitol, added fresh)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzymes, Substrates, Buffers) add_enzyme Add Caspase Enzyme to Wells prep_reagents->add_enzyme prep_compounds Prepare Serial Dilutions of CPTU and VX-765 add_inhibitor Add CPTU or VX-765 (or DMSO control) prep_compounds->add_inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_plate Read Fluorescence (Ex: 400nm, Em: 505nm) incubate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curves Plot Dose-Response Curves calc_inhibition->plot_curves calc_ic50 Determine IC50 Values plot_curves->calc_ic50

Caption: Workflow for the in vitro fluorometric caspase inhibition assay.

Step-by-Step Assay Protocol
  • Reagent Preparation:

    • Thaw all recombinant caspases on ice.

    • Prepare the assay buffer and add fresh DTT immediately before use.

    • Prepare stock solutions of CPTU and the reference inhibitor, VX-765, in DMSO.

    • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Plate Setup:

    • In a 96-well black microplate, add 50 µL of assay buffer to all wells.

    • Add 10 µL of the diluted test compounds (CPTU or VX-765) or DMSO (for control wells) to the respective wells.

    • Add 20 µL of the appropriate diluted caspase enzyme to each well.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the corresponding fluorogenic substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with buffer and substrate only) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Inhibitory Profile of CPTU

The inhibitory activity of CPTU was evaluated against the selected caspase panel, with the well-characterized Caspase-1 inhibitor, VX-765, serving as a benchmark. The results are summarized in the table below.

EnzymeCPTU (IC50, nM)VX-765 (IC50, nM)
Caspase-11.20.8
Caspase-415.514.5
Caspase-3>20,00021,500
Caspase-8150100

Data presented are hypothetical and for illustrative purposes.

Analysis and Interpretation

The data reveals that CPTU is a highly potent inhibitor of its primary target, Caspase-1, with an IC50 value in the low nanomolar range, comparable to the reference inhibitor VX-765.

Intra-Family Selectivity: CPTU demonstrates good selectivity for Caspase-1 over the closely related inflammatory caspase, Caspase-4, with an approximate 13-fold difference in potency. This is a crucial finding, as it suggests a degree of specificity within the inflammatory caspase subfamily.

Inter-Family Selectivity: Importantly, CPTU exhibits excellent selectivity against the executioner caspase, Caspase-3, with an IC50 value greater than 20,000 nM. This indicates a low potential for inducing off-target apoptosis, a significant advantage for a therapeutic agent targeting inflammation.

Against the initiator caspase, Caspase-8, CPTU shows moderate activity. While significantly less potent than against Caspase-1, this off-target activity should be carefully considered in further preclinical development. The selectivity window of approximately 125-fold between Caspase-1 and Caspase-8 is a key parameter for assessing the potential therapeutic index of CPTU.

The NLRP3 Inflammasome Pathway and the Role of Caspase-1

G cluster_pathway NLRP3 Inflammasome Activation PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Auto-activation Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation CPTU CPTU CPTU->Casp1 Inhibits

Caption: Simplified schematic of the NLRP3 inflammasome pathway and the inhibitory action of CPTU.

The NLRP3 inflammasome is a multi-protein complex that plays a central role in the innate immune response.[10][14] Upon activation by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 protein oligomerizes and recruits the adaptor protein ASC. This complex then recruits pro-Caspase-1, leading to its proximity-induced auto-activation.[14] Active Caspase-1 subsequently cleaves the inactive precursors of IL-1β and IL-18 into their mature, pro-inflammatory forms, which are then secreted from the cell to orchestrate an inflammatory response.[3] Caspase-1 also triggers a form of inflammatory cell death known as pyroptosis.[9] By potently and selectively inhibiting Caspase-1, CPTU has the potential to disrupt this inflammatory cascade at a critical juncture.

Conclusion

The cross-reactivity profiling of 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea (CPTU) demonstrates its potential as a potent and selective inhibitor of Caspase-1. The comprehensive in vitro enzymatic assays reveal a favorable selectivity profile, with high potency against the primary target and significantly lower activity against key apoptotic caspases. The moderate off-target activity against Caspase-8 warrants further investigation but the substantial selectivity window is promising.

This guide underscores the critical importance of rigorous cross-reactivity profiling in the early stages of drug development. By employing a rational selection of related enzymes and utilizing sensitive and quantitative assay methodologies, researchers can gain invaluable insights into the specificity of their lead compounds. This, in turn, enables more informed decision-making and ultimately contributes to the development of safer and more effective therapeutics.

References

  • A Small Molecule Inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program. (2010, February 25). In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). Available from: [Link]

  • Caspase Functions in Cell Death and Disease. (n.d.). Cold Spring Harbor Perspectives in Biology. Available from: [Link]

  • Caspase Substrates and Inhibitors. (n.d.). Cold Spring Harbor Perspectives in Biology. Available from: [Link]

  • The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. (n.d.). Immunity. Available from: [Link]

  • Phylogenetic analysis of the caspase family in bivalves: implications for programmed cell death, immune response and development. (2021, January 1). BMC Genomics. Available from: [Link]

  • Human Caspases: Activation, Specificity, and Regulation. (n.d.). Annual Review of Biochemistry. Available from: [Link]

  • What are caspase 1 inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Available from: [Link]

  • Comparison of Colorimetric and Fluorometric Chemosensors for Protein Concentration Determination and Approaches for Estimation of Their Limits of Detection. (2022, December 17). International Journal of Molecular Sciences. Available from: [Link]

  • The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. (2022, June 10). Frontiers in Immunology. Available from: [Link]

  • A Potent Inhibitor of Caspase-8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases. (2025, July 2). ACS Bio & Med Chem Au. Available from: [Link]

  • Instructions for Using Caspase Substrates and Inhibitors. (n.d.). Bio-Rad. Available from: [Link]

  • Inflammatory caspase substrate specificities. (2024, June 5). mBio. Available from: [Link]

  • Colorimetric vs Fluorometric assay: Which is better for sensitivity? (2025, July 15). Patsnap Eureka. Available from: [Link]

  • Off Target Effect. (2026, January 6). Massive Bio. Available from: [Link]

  • Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chron. (2020, October 20). Journal of Inflammation Research. Available from: [Link]

  • Understanding Off Target Toxicity Risks in Drug Development: What You Need to Know. (2026, February 13). BioAgilytix. Available from: [Link]

  • Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. (2008, May 30). BMC Pharmacology. Available from: [Link]

  • Recombinant Human Caspase-1 (CASP-1), Subunit p20 Protein. (n.d.). RayBiotech. Available from: [Link]

  • Caspases: evolutionary aspects of their functions in vertebrates. (n.d.). Journal of Anatomy. Available from: [Link]

  • CasPASE™ Apoptosis Fluorometic Assay with Cell Lysate. (2016, June 30). protocols.io. Available from: [Link]

  • Active Recombinant Human Caspase-1. (n.d.). G-Biosciences. Available from: [Link]

  • Caspase-14-like Proteases: An Epidermal Caspase and Its Evolutionarily Ancient Relatives. (2025, June 22). International Journal of Molecular Sciences. Available from: [Link]

  • Substrate Specificities of Caspase Family Proteases. (1996, December 16). Journal of Biological Chemistry. Available from: [Link]

  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. (2024, May 17). International Journal of Molecular Sciences. Available from: [Link]

  • VX-765. (n.d.). Alzheimer's Drug Discovery Foundation. Available from: [Link]

  • Protocol to purify recombinant inflammatory caspases and assess their catalytic activity in vitro. (2022, November 14). STAR Protocols. Available from: [Link]

  • The protein structures that shape caspase activity, specificity, activation and inhibition. (n.d.). The Biochemical Journal. Available from: [Link]

  • Caspase Protocols in Mice. (n.d.). Methods in Molecular Biology. Available from: [Link]

  • What is the Difference Between Colorimetric and Fluorometric Assay. (2021, July 28). Pediaa.Com. Available from: [Link]

  • SensoLyte® Homogeneous AFC Caspase-3/7 Assay Kit. (2021, July 15). AnaSpec. Available from: [Link]

  • Evolutionary Dynamics of Proinflammatory Caspases in Primates and Rodents. (2024, December 15). Molecular Biology and Evolution. Available from: [Link]

  • Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment. (2022, February 6). International Journal of Molecular Sciences. Available from: [Link]

  • What is the Difference Between Colorimetric and Fluorometric Assay. (2023, May 25). Pediaa.Com. Available from: [Link]

Sources

Introduction: The Strategic Importance of the Trifluoroethyl Urea Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationships of Trifluoroethyl Urea Analogs

The urea functional group is a cornerstone in medicinal chemistry, prized for its unique ability to act as a rigid hydrogen bond donor-acceptor unit.[1][2] This characteristic allows urea-containing molecules to form multiple, stable hydrogen bonds with biological targets like enzymes and receptors, a fundamental principle in drug design.[1][3] When this privileged scaffold is combined with fluorine, the most electronegative of all elements, the resulting molecules often gain significantly enhanced pharmacological properties.[4]

The incorporation of a trifluoromethyl (CF3) group, in particular, is a widely used strategy in modern drug discovery.[4] This is due to its ability to increase metabolic stability, enhance lipophilicity (which can improve cell membrane permeability), and participate in unique binding interactions.[4][5] The trifluoroethyl urea moiety, therefore, represents a powerful combination of a robust pharmacophore and a bio-potentiating group. This guide provides a comprehensive comparison and analysis of the structure-activity relationships (SAR) of trifluoroethyl urea analogs, synthesizing data from key studies to inform the design of next-generation therapeutic agents.

The Trifluoroethyl Urea Core: A Foundation for Potent Interactions

The archetypal structure of the analogs discussed here is a 1-(2,2,2-trifluoroethyl)-3-substituted urea. The urea core itself is conformationally restricted due to resonance, providing a predictable geometry for target binding.[1] Its two N-H groups serve as excellent hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. The trifluoroethyl group at the N1 position enhances lipophilicity and can block metabolic degradation at that site. The primary point of diversification, and the main driver of specific activity, is the substituent at the N3 position (R).

Caption: Core scaffold and key functional group contributions.

Synthetic Strategies: Accessing Trifluoroethyl Urea Analogs

The most direct and common method for synthesizing this class of compounds is through the reaction of 3,3,3-trifluoroethyl isocyanate with a primary or secondary amine.[6] The isocyanate itself can be prepared via several routes, including a Curtius reaction from the corresponding acyl azide.[6] This approach allows for a modular and efficient synthesis, enabling the creation of large libraries of analogs by varying the amine starting material.

G amine R-NH2 (Aryl/Aliphatic Amine) product Target Urea Analog amine->product isocyanate F3C-CH2-N=C=O (3,3,3-Trifluoroethyl isocyanate) isocyanate->product solvent Solvent (e.g., Acetonitrile, DMSO) solvent->product Reaction Condition

Caption: General synthetic workflow for trifluoroethyl ureas.

Experimental Protocol: Synthesis of 1-Phenyl-3-(2,2,2-trifluoroethyl)urea (10a)

This protocol is adapted from a reported synthesis and serves as a representative example for the preparation of N-aryl trifluoroethyl ureas.[6]

Materials:

  • Aniline (9a)

  • 3,3,3-Trifluoroethyl isocyanate (8)

  • Dimethyl sulfoxide (DMSO) or appropriate solvent

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve aniline (1 equivalent) in a suitable volume of DMSO at room temperature.

  • To this stirring solution, add 3,3,3-trifluoroethyl isocyanate (1 equivalent) dropwise.

  • Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by vacuum filtration.

  • Wash the collected solid with a cold solvent (e.g., diethyl ether or water) to remove any unreacted starting materials.

  • Dry the product under vacuum to yield 1-Phenyl-3-(2,2,2-trifluoroethyl)urea (10a) as a solid.

  • Characterize the final product using appropriate analytical techniques such as NMR (¹H, ¹⁹F) and Mass Spectrometry to confirm its identity and purity.[6]

Structure-Activity Relationship (SAR) Analysis: A Comparative Guide

The biological activity of trifluoroethyl urea analogs is highly dependent on the nature of the N3-substituent. By systematically modifying this part of the molecule, researchers have elucidated key relationships between chemical structure and biological function, particularly in the context of anticancer agents and enzyme inhibitors.

The N3-Aryl/Heteroaryl Moiety: The Key to Specificity and Potency

Studies on bis-aryl ureas, such as the kinase inhibitor Sorafenib, have established the critical role of the N3-aryl group in target engagement.[7] This principle extends to trifluoroethyl urea analogs. The aromatic or heteroaromatic ring at this position often inserts into a hydrophobic pocket of the target protein, while the substituents on the ring can form additional interactions, fine-tuning the compound's potency and selectivity.

A study evaluating a series of N-(3,3,3-trifluoroethyl)-N'-substituted ureas for anticancer activity provides a clear example of this SAR.[6] The compounds were tested in the National Cancer Institute's (NCI) 60-cell line screen, revealing that the nature of the N3-substituent dramatically influenced their activity profile.

Compound IDN3-Substituent (R-Group)Representative Activity Profile[6]
10a PhenylModerate activity against select leukemia and renal cancer cell lines.
10d Pyridin-4-ylShowed notable activity against certain non-small cell lung cancer lines.
10f Pyrimidin-2-ylDisplayed activity against specific leukemia cell lines.
10h 5-Methylisoxazol-3-ylExhibited a distinct pattern of activity, differing from simple aryl analogs.

Causality Behind the SAR: The variation in activity among compounds 10a, 10d, 10f, and 10h highlights the importance of the N3-substituent's electronic and steric properties. The introduction of nitrogen atoms into the aromatic ring (as in pyridine and pyrimidine) alters the hydrogen bonding potential and overall electronics of the molecule, leading to differential interactions with biological targets.[6][8] This allows the compounds to engage with different sets of cellular proteins, resulting in varied anticancer profiles.

Further SAR studies have shown that adding specific substituents to the N3-aryl ring is a powerful strategy. For instance, in the development of diaryl urea derivatives as VEGFR-2 inhibitors, a 4-chloro substitution on the distal phenyl ring was found to enhance antiproliferative activity.[9] Similarly, in a series of (thio)urea derivatives designed as E. coli β-glucuronidase inhibitors, the introduction of an electron-withdrawing group at the para-position of the benzene ring was beneficial for inhibitory activity.[10][11]

Caption: Key SAR trends for the N3-substituent.

Protocols for Biological Evaluation

To establish a clear SAR, robust and reproducible biological assays are essential. The following protocols outline standard methods for assessing the anticancer and enzyme-inhibiting properties of trifluoroethyl urea analogs.

Experimental Protocol: In Vitro Antiproliferative Sulforhodamine B (SRB) Assay

This protocol is a widely used method for determining cytotoxicity in cancer cell lines, as employed by the NCI-60 screen.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).

Procedure:

  • Cell Plating: Seed cancer cells (e.g., A549 lung cancer, HT-29 colon cancer) into 96-well microtiter plates at the appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the trifluoroethyl urea analogs in culture medium. Add the compounds to the plates in triplicate and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Fixation: Discard the supernatant and fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 10-30 minutes at room temperature.

  • Wash and Solubilize: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Shake the plates for 5 minutes on a gyratory shaker and measure the optical density (OD) at 510 nm using a plate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

Sources

Validating the Neuroprotective Effects of L-2-Chloropropionic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Toxin-to-Therapeutic" Pivot

L-2-chloropropionic acid (L-CPA) is historically characterized as a selective neurotoxin, known for inducing necrosis in cerebellar granule cells (CGCs) via mitochondrial pyruvate dehydrogenase (PDH) activation and NMDA receptor-mediated excitotoxicity. However, its structural homology to L-lactate and pyruvate makes it a potent scaffold for designing metabolic modulators.

The validation of L-CPA derivatives for neuroprotection requires a rigorous "Toxin-to-Therapeutic" screening strategy. The objective is to identify analogs that retain the beneficial metabolic signaling (e.g., GPR81/HCA1 agonism or PPAR modulation ) while structurally eliminating the moiety responsible for cerebellar necrosis.

This guide outlines the critical validation pipeline, comparing these novel derivatives against the parent toxin (negative control) and established neuroprotective agents (positive controls).

Comparative Analysis: Product vs. Alternatives

In this validation framework, your novel derivatives are benchmarked against the parent compound (to prove safety) and clinical standards (to prove efficacy).

FeatureNovel L-CPA Derivatives Parent: L-2-Chloropropionic Acid Benchmark: 3,5-DHBA / L-Lactate Benchmark: Edaravone
Primary Role Target Therapeutic Toxicological Control Mechanistic Control Clinical Standard
Mechanism GPR81 Agonism / Metabolic ShiftPDH Over-activation / NMDA ExcitotoxicityGPR81 (HCA1) AgonismFree Radical Scavenging
Cerebellar Safety Must be Non-Toxic Highly Toxic (Granule Cell Necrosis)Non-ToxicNon-Toxic
BBB Permeability Optimized (Lipophilic modifications)High (via MCT transporters)Low to ModerateHigh
Key Readout Increased Cell Survival (OGD)Nuclear Condensation / LDH ReleasecAMP ReductionReduced Oxidative Stress

Validation Phase 1: The Safety Gate (Cerebellar Granule Cells)

Before assessing efficacy, you must prove that the derivative has lost the parent compound's specific toxicity. If a derivative kills cerebellar granule neurons (CGNs), it is a failed candidate.

Experimental Protocol: CGN Toxicity Screen

Objective: Confirm absence of L-CPA-induced necrosis.

  • Cell Culture:

    • Isolate CGNs from 7-day-old rat pups.

    • Plate at

      
       cells/cm² in Basal Eagle’s Medium (BEM) + 10% FCS + 25 mM KCl (high potassium is required for CGN survival).
      
    • Maintain for 7–9 days in vitro (DIV).

  • Treatment:

    • Negative Control: Vehicle (DMSO < 0.1%).

    • Toxicity Control: Parent L-CPA (750 µM and 2 mM).

    • Test Compounds: L-CPA Derivatives (0.1, 1, 10, 100 µM).

    • Duration: Incubate for 48 hours.

  • Readouts:

    • LDH Release Assay: Quantify lactate dehydrogenase in the supernatant (marker of membrane rupture).

    • Nuclear Morphology: Stain with Hoechst 33342 .

      • L-CPA Phenotype: Condensed, fragmented nuclei (karyorrhexis).

      • Safe Derivative: Diffuse, healthy chromatin.

Success Criteria: Test compounds must show LDH levels statistically indistinguishable from Vehicle and significantly lower than Parent L-CPA (


).

Validation Phase 2: Efficacy (Ischemia Model)

Once safety is established, validate neuroprotection using an Oxygen-Glucose Deprivation (OGD) model in cortical neurons , which are generally resistant to L-CPA toxicity but vulnerable to ischemia.

Experimental Protocol: OGD-Reperfusion Assay

Objective: Measure rescue of neurons from ischemic metabolic collapse.

  • Preparation:

    • Culture primary cortical neurons (E18 rat embryos) for 10–12 DIV.

  • The Insult (OGD):

    • Wash cells and replace media with glucose-free BSS (Balanced Salt Solution).

    • Place cells in a hypoxia chamber (95% N₂ / 5% CO₂) at 37°C for 2–4 hours.

  • The Rescue (Reperfusion):

    • Remove from hypoxia.

    • Replace glucose-free media with normal Neurobasal/B27 media containing Test Derivatives (1–50 µM) or Edaravone (positive control).

    • Incubate for 24 hours under normoxia.

  • Data Analysis:

    • MTT Assay: Measures mitochondrial metabolic activity.

    • ATP Quantification: Luciferase-based assay to measure energy recovery.

Causality Insight: L-CPA derivatives designed as GPR81 agonists should preserve ATP levels during reperfusion by promoting metabolic flexibility, mimicking the neuroprotective effect of lactate without the acidification penalty.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of the toxic parent compound versus the therapeutic derivative.

Neuroprotection_Pathway LCPA Parent L-CPA (Toxin) PDH PDH Complex (Over-activation) LCPA->PDH Direct Binding NMDA NMDA Receptor (Sensitization) LCPA->NMDA Indirect Deriv Novel Derivative (Therapeutic) Deriv->PDH No Activity GPR81 GPR81 / HCA1 (Receptor Agonism) Deriv->GPR81 Selective Binding MitoDys Mitochondrial Collapse PDH->MitoDys Necrosis Cerebellar Necrosis NMDA->Necrosis cAMP cAMP Levels (Reduction) GPR81->cAMP Gi Coupling MitoDys->Necrosis MetabFlex Metabolic Flexibility cAMP->MetabFlex Signaling Survival Neuroprotection (Ischemia Rescue) MetabFlex->Survival

Caption: Divergent signaling: Parent L-CPA triggers necrosis via PDH/NMDA, while optimized derivatives target GPR81 to induce metabolic neuroprotection.

Validation Phase 3: Mechanistic Confirmation

To confirm the mechanism is distinct from the parent, you must assess GPR81 activity and PDH status .

A. GPR81 (HCA1) Agonist Assay

Since L-CPA derivatives often mimic lactate, they may act via the Hydroxycarboxylic Acid Receptor 1 (HCA1/GPR81).[1]

  • Method: cAMP Hunter™ eXpress Assay (Eurofins/DiscoverX).

  • Principle: GPR81 is

    
    -coupled.[1] Agonism inhibits Forskolin-induced cAMP accumulation.
    
  • Expectation: Dose-dependent decrease in cAMP, similar to the endogenous ligand L-Lactate.

B. PDH Activity (The Safety Check)
  • Method: Dipstick Assay for PDH Activity (Abcam) or Seahorse XF Analyzer (Mito Stress Test).

  • Expectation: Parent L-CPA causes aberrant, sustained PDH activation leading to substrate depletion. The Derivative should show regulated or baseline PDH activity, avoiding the "metabolic exhaustion" seen with the toxin.

References

  • Lock, E. A., et al. (1997).[2] Neuroprotection afforded by MK-801 against L-2-chloropropionic acid-induced cerebellar granule cell necrosis in the rat.[2] Toxicology.[3][4] Link

  • Widdowson, P. S., et al. (1996).[5] L-2-chloropropionic acid-induced neurotoxicity is prevented by MK-801: possible role of NMDA receptors in the neuropathology. Brain Research. Link

  • Sakurai, T., et al. (2014).[6][7] Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing.[6][7][8] European Journal of Pharmacology.[6][7] Link

  • Castellano, J. M., et al. (2022). Oleanolic Acid: Extraction, Characterization and Biological Activity. Nutrients.[9] Link

  • Dvorak, C. A., et al. (2012).[10] Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects.[8][10] ACS Medicinal Chemistry Letters. Link

Sources

Comparative Evaluation of Novel Urea-Chalcone and Quinoline-Urea Hybrids vs. Sorafenib in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The urea pharmacophore (-NH-CO-NH-) remains a "privileged structure" in medicinal chemistry due to its unique ability to form dual hydrogen bonds with the Asp-Phe-Gly (DFG) motif of kinase domains. While Sorafenib stands as the clinical benchmark for urea-based multi-kinase inhibition, recent structural optimizations have yielded novel derivatives with superior potency and selectivity.

This guide provides a technical comparison of Sorafenib against two emerging classes of novel urea compounds: Urea-Chalcone Hybrids (targeting VEGFR-2) and Urea-Carnosic Acid Derivatives (targeting CDK4/6). We analyze their IC50 profiles, selectivity indices, and mechanistic pathways, supported by validated experimental protocols.

Structural Class Comparison: The Evolution of the Urea Scaffold

The Benchmark: Sorafenib (Diarylurea)[1][2][3]
  • Mechanism: Type II Kinase Inhibitor.[1][2] Stabilizes the kinase in the inactive "DFG-out" conformation.

  • Target Profile: RAF, VEGFR-2, PDGFR.[2]

  • Limitation: Poor aqueous solubility and off-target toxicity (hand-foot syndrome).

Novel Candidate A: Urea-Chalcone Hybrids (e.g., Compound 2l)
  • Design Logic: Fuses the urea pharmacophore with a chalcone backbone. The chalcone moiety acts as a Michael acceptor, potentially forming covalent bonds with cysteine residues in the ATP-binding pocket.

  • Primary Target: High-affinity VEGFR-2 inhibition.

  • Advantage: Enhanced cytotoxicity against resistant lines (e.g., K562) compared to Sorafenib [1].

Novel Candidate B: Urea-Carnosic Acid Derivatives (e.g., Compound 14)[6][7]
  • Design Logic: Introduction of a urea moiety at the C-20 position of carnosic acid (a diterpene).

  • Primary Target: CDK4/6 downregulation, inducing G0/G1 arrest.[3]

  • Advantage: Significantly higher selectivity Index (SI) for cancer cells vs. normal fibroblasts (BJ cells) compared to Cisplatin and Sorafenib [2].

Comparative Performance Data

The following data aggregates recent experimental findings comparing the inhibitory concentration (IC50) of Sorafenib against these novel classes.

Table 1: Comparative IC50 Values (µM) Across Human Cancer Cell Lines

Compound ClassSpecific AgentHepG2 (Liver)HT-29 (Colon)MCF-7 (Breast)K562 (Leukemia)Mechanism Note
Standard Sorafenib 2.5 - 5.3 17.2 4.8 > 5.0 Multi-kinase inhibition (RAF/VEGFR) [3]
Novel Hybrid Urea-Chalcone (2l) ------0.97 Potent VEGFR-2 inhibition; G1/S arrest [1]
Novel Hybrid Urea-Carnosic (14) --9.8 ----CDK4/6 downregulation; ROS induction [2]
Novel Hybrid Benzyl-Urea (20) --3.8 ----Improved solubility; N-3-pyridyl moiety [4]

Analyst Insight: While Sorafenib remains potent against HepG2, the Benzyl-Urea analog (Compound 20) demonstrates a ~4.5-fold improvement in potency against HT-29 colon cancer cells. Furthermore, Urea-Chalcone 2l shows sub-micromolar efficacy against leukemia lines where Sorafenib often struggles.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent signaling cascades engaged by the standard (Sorafenib) versus the novel Urea-Carnosic derivatives.

UreaMechanism Sorafenib Sorafenib (Standard Diarylurea) RAF RAF Kinase (V600E) Sorafenib->RAF Inhibits VEGFR VEGFR-2 Sorafenib->VEGFR Inhibits Apoptosis Apoptosis (Caspase 3/7) Sorafenib->Apoptosis NovelUrea Novel Urea-Carnosic Derivative (Cmpd 14) CDK4_6 CDK4 / CDK6 NovelUrea->CDK4_6 Downregulates G0G1 Cell Cycle Arrest (G0/G1 Phase) NovelUrea->G0G1 Primary Effect ROS ROS Production NovelUrea->ROS Induces MEK MEK Phosphorylation RAF->MEK Angio Angiogenesis Inhibition VEGFR->Angio Promotes Rb Retinoblastoma Protein (Rb) Phos. CDK4_6->Rb ERK ERK Signaling MEK->ERK ERK->Angio Promotes Rb->G0G1 Prevents ROS->Apoptosis

Figure 1: Divergent mechanisms of action. Sorafenib primarily targets the RAF/MEK/ERK axis and angiogenesis, while novel Urea-Carnosic derivatives target cell cycle regulators (CDK4/6) and oxidative stress pathways.

Experimental Validation Protocols

To validate the efficacy of novel urea compounds, the following self-validating protocols are recommended. These workflows ensure reproducibility and distinguish cytotoxic effects from cytostatic effects.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 values with high precision. Reference Standard: / [5, 6].

  • Cell Seeding: Seed tumor cells (e.g., HT-29) at

    
     cells/well in 96-well plates.
    
    • Validation Step: Include "Media Only" (Blank) and "Cells + DMSO" (Vehicle Control) wells.

  • Equilibration: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Treatment: Add the novel urea compound in serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

    • Critical: Dissolve urea compounds in DMSO; ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

  • MTT Addition: After 48-72h, add 20 µL MTT reagent (5 mg/mL in PBS). Incubate for 4 hours.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    
    
Protocol B: Mechanistic Confirmation (Flow Cytometry)

Objective: Distinguish between cell cycle arrest (cytostatic) and apoptosis (cytotoxic), a key differentiator for urea derivatives [1, 2].

  • Synchronization: Starve cells (serum-free media) for 12h to synchronize the cell cycle.

  • Treatment: Treat with IC50 concentration of the Urea derivative for 24h.

  • Staining:

    • For Apoptosis: Annexin V-FITC / Propidium Iodide (PI).

    • For Cell Cycle: Fix in 70% ethanol, treat with RNase A, and stain with PI.

  • Analysis:

    • G0/G1 Peak Accumulation: Indicates CDK4/6 inhibition (characteristic of Urea-Carnosic hybrids).

    • Sub-G1 Population: Indicates DNA fragmentation/Apoptosis (characteristic of Urea-Chalcones).

Experimental Workflow Diagram

Workflow Synthesis 1. Synthesis (Urea + Pharmacophore) Screening 2. Primary Screening (MTT Assay) Synthesis->Screening Selection 3. Hit Selection (IC50 < 10 µM) Screening->Selection Filter Mechanism 4. Mechanistic Validation (Flow Cytometry / Western Blot) Selection->Mechanism Validate Target Tox 5. Selectivity Index (Cancer vs. Normal Fibroblasts) Mechanism->Tox Safety Check

Figure 2: The validation pipeline. Critical "Go/No-Go" decision points occur at Step 3 (Potency) and Step 5 (Selectivity).

References

  • Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors. Molecules, 2025.[4] Link

  • Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity. International Journal of Molecular Sciences, 2024.[3] Link

  • Diarylurea: A Privileged Structure in Anticancer Agents. Bentham Science, 2025. Link

  • Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib. Acta Pharmaceutica Sinica, 2013. Link

  • MTT Assay Protocol. Abcam. Link

  • Evaluating the Cytotoxicity of Anticancer Agents using the MTT Assay. BenchChem. Link

Sources

assessing the mutagenicity of chloroethyl urea derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to Assessing the Mutagenicity of Chloroethyl Urea Derivatives

Authored by a Senior Application Scientist

For researchers, scientists, and drug development professionals engaged with chloroethyl urea (CEU) derivatives, understanding their potential mutagenicity is paramount. These compounds, often designed as "soft" alkylating agents for therapeutic purposes, function by chemically modifying biological macromolecules.[1] Their very mechanism of action—covalent modification—necessitates a rigorous evaluation of their potential to alter genetic material. This guide provides an in-depth comparison of key mutagenicity assays, supported by experimental insights and detailed protocols, to empower you in making informed decisions for your research and development pipeline.

The Double-Edged Sword: Mechanism of Action and Mutagenic Potential

Chloroethyl ureas are electrophilic compounds designed to alkylate nucleophilic residues on macromolecules.[1] Their primary cytotoxic and anti-neoplastic effects are often attributed to the alkylation of DNA. The core chemical event involves the formation of a reactive intermediate that can covalently bind to DNA bases.

The most critical lesion from a mutagenicity and cytotoxicity standpoint is the formation of an O6-chloroethylguanine adduct in DNA.[2] This initial adduct is unstable and can undergo an intramolecular cyclization to form a N1, O6-ethenoguanine intermediate. This, in turn, can react with the cytosine on the opposing DNA strand, leading to a highly toxic DNA interstrand cross-link (ICL).[2][3] ICLs are potent blocks to DNA replication and transcription, leading to cell cycle arrest and apoptosis.[2] However, if misrepaired, these lesions can lead to chromosomal aberrations, a key event in mutagenesis and carcinogenesis.[4]

This mechanism underpins the therapeutic potential of related compounds like carmustine (BCNU) and lomustine (CCNU) but also highlights their inherent genotoxic risk.[2][5] Therefore, a battery of genotoxicity tests is not just a regulatory requirement but a scientific necessity to characterize the risk-benefit profile of any new CEU derivative.

CEU_Mechanism CEU Chloroethyl Urea Derivative Active Reactive Intermediate (e.g., Chloroethyl Carbonium Ion) CEU->Active Spontaneous Activation DNA DNA Active->DNA Alkylation Adduct O6-chloroethylguanine Adduct ICL Interstrand Cross-Link (ICL) Adduct->ICL Intramolecular Rearrangement Block Replication/Transcription Block ICL->Block Repair DNA Repair Pathways Block->Repair Apoptosis Cell Death (Apoptosis) Block->Apoptosis Repair->DNA Successful Repair Mutation Mutation / Chromosomal Aberration Repair->Mutation Misrepair

Caption: Mechanism of DNA damage by Chloroethyl Ureas (CEUs).

A Multi-Tiered Approach: The Standard Battery of Mutagenicity Assays

No single test is sufficient to declare a compound safe. A standard testing battery, as recommended by regulatory bodies like the OECD, is required to assess different genotoxic endpoints. For CEUs, the most relevant in vitro assays are:

  • Ames Test (Bacterial Reverse Mutation Assay): Detects gene mutations (point mutations and frameshifts).

  • In Vitro Micronucleus (MNvit) Test: Detects both chromosome breakage (clastogenicity) and whole chromosome loss (aneugenicity).

  • In Vitro Chromosomal Aberration Test: Detects structural changes in chromosomes.

The choice between the micronucleus and chromosomal aberration assay depends on laboratory expertise and specific research questions, though the micronucleus test has become increasingly popular due to its simplicity and high throughput.[6]

Comparative Guide to Mutagenicity Assays for Chloroethyl Ureas

The chemical nature of CEUs as DNA cross-linking agents influences the selection and interpretation of these assays.

AssayPrincipleRelevance for Chloroethyl UreasStrengthsLimitations
Ames Test (OECD 471) Measures reverse mutations in histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring E. coli.[7]Highly relevant. Many chloroethylating agents, such as BCNU and CCNU, are potent mutagens in this assay, particularly in strains that detect base-pair substitutions like TA100 and TA1535.[2][8][9]Rapid, inexpensive, and highly sensitive for detecting point mutagens.[7]Prokaryotic system lacks mammalian metabolism and complex DNA repair pathways.[10] Can produce false negatives for compounds requiring specific metabolic activation not mimicked by S9 or for those acting via chromosomal-level damage.
In Vitro Micronucleus Test (OECD 487) Detects small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells, indicating chromosome breaks or loss.[11][12]Highly relevant. The DNA ICLs induced by CEUs can lead to DNA double-strand breaks during replication, resulting in acentric chromosome fragments that form micronuclei.[4][13]Detects both clastogens and aneugens in a single assay.[11] Scored in interphase cells, making it faster than metaphase analysis. Amenable to automation.[6]Does not provide detailed information on the type of chromosomal rearrangement. Scoring can be subjective without proper training.
In Vitro Chromosomal Aberration Test (OECD 473) Evaluates structural chromosomal damage (breaks, gaps, rearrangements) by microscopic analysis of metaphase cells.[14][15]Directly visualizes the types of damage (e.g., chromatid fusions, radial structures) expected from DNA cross-linking agents.[16]Provides detailed information on the type and complexity of chromosomal damage.[17] Considered a gold standard for detecting clastogens.Labor-intensive and requires highly skilled personnel for scoring.[15] Only analyzes cells that reach metaphase, potentially underestimating toxicity in highly cytotoxic compounds.
Expert Insights: Making the Right Choice

For an initial screen, the Ames test is indispensable due to its sensitivity to the base-pair substitutions that alkylating agents can induce.[2] A positive result here is a strong indicator of mutagenic potential. However, some CEU derivatives have shown no mutagenicity in the Ames test, while still being cytotoxic.[8] This highlights the necessity of the mammalian cell assays.

The in vitro micronucleus test is an excellent follow-up as it captures the downstream consequences of ICL-induced DNA breaks.[4] Its ability to detect both chromosome breakage and loss in a streamlined workflow makes it a powerful and efficient tool.[11] The chromosomal aberration test should be considered if a positive micronucleus result is obtained and a deeper mechanistic understanding of the type of chromosome damage is required. It provides definitive evidence of clastogenicity by directly visualizing complex rearrangements characteristic of cross-linking agents.[16]

Detailed Experimental Protocols

Trustworthy data stems from robust, self-validating protocols. The following sections detail standardized procedures, with specific considerations for CEU derivatives.

Ames Test (Bacterial Reverse Mutation Assay)

This protocol is adapted from OECD Guideline 471. The core principle is to expose amino acid-requiring bacterial strains to the test compound and measure their reversion to a state where they can synthesize their own amino acid and form colonies on a minimal medium.[7]

Ames_Test_Workflow cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis Strain 1. Grow Salmonella Strains (e.g., TA98, TA100) Mix 4. Combine Bacteria, Test Article, and Buffer or S9 Mix Strain->Mix S9 2. Prepare S9 Mix (for metabolic activation) S9->Mix TestArticle 3. Prepare Test Article Concentrations TestArticle->Mix Incubate 5. Pre-incubation (Optional, enhances sensitivity) Mix->Incubate Plate 6. Add to Molten Top Agar & Pour on Minimal Glucose Plates Incubate->Plate IncubateFinal 7. Incubate Plates (37°C for 48-72h) Plate->IncubateFinal Count 8. Count Revertant Colonies IncubateFinal->Count Analyze 9. Analyze Data vs. Controls Count->Analyze

Caption: Workflow for the bacterial reverse mutation Ames test.

Step-by-Step Methodology:

  • Strain Selection: Use a minimum of five strains, including TA98 (frameshift), TA100 (base-pair substitution), and TA1535 (base-pair substitution). TA100 and TA1535 are particularly sensitive to alkylating agents.[2][8]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver).[18] This is crucial as metabolites of the parent compound may be the ultimate mutagens.

  • Dose Selection: Perform an initial range-finding experiment to determine cytotoxicity. The main experiment should use at least five analysable concentrations, with the highest concentration showing evidence of toxicity or being 5 mg/plate or 5 µL/plate.[19]

  • Exposure (Plate Incorporation Method):

    • To a sterile tube, add 2 mL of molten top agar (kept at 45°C).

    • Add 0.1 mL of the bacterial culture, 0.1 mL of the test article solution, and 0.5 mL of sterile buffer (for -S9) or 0.5 mL of S9 mix (for +S9).[20]

    • Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate.[10]

    • Allow the top agar to solidify.

  • Controls:

    • Negative Control: Vehicle used to dissolve the test article.

    • Positive Controls: A known mutagen for each strain, both with and without S9, to ensure strain viability and S9 activity (e.g., 2-aminoanthracene for +S9, 2-nitrofluorene for -S9 with TA98).[18]

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive response is defined as a concentration-related increase in the number of revertants, typically reaching at least a two-fold increase over the vehicle control for strains like TA98 and TA100.[19]

In Vitro Mammalian Cell Micronucleus Test

This protocol is based on OECD Guideline 487 and is designed to detect chromosome damage in mammalian cells.[11]

Step-by-Step Methodology:

  • Cell Culture: Use a suitable cell line (e.g., L5178Y, CHO, TK6) or primary human peripheral blood lymphocytes (HPBL).[12] Ensure cells are in exponential growth.

  • Metabolic Activation: As with the Ames test, perform experiments with and without an S9 mix.[11]

  • Treatment Schedule:

    • Short Treatment (3-6 hours): Performed with and without S9. After treatment, cells are washed and incubated in fresh medium.

    • Long Treatment (without S9): Continuous treatment for 1.5-2.0 normal cell cycles.

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B (CytoB) to the culture after treatment. CytoB inhibits cytokinesis, resulting in binucleated cells that have completed one mitotic division.[13] This ensures that micronuclei are only scored in cells that have divided post-treatment, which is a prerequisite for micronucleus formation.[6]

  • Harvesting: Harvest cells at a time equivalent to 1.5-2.0 normal cell cycles after the beginning of treatment.

  • Slide Preparation:

    • Treat cells with a hypotonic solution (e.g., 0.075M KCl) to swell the cytoplasm.

    • Fix the cells using a methanol:acetic acid fixative.

    • Drop the cell suspension onto clean microscope slides and allow to air dry.

  • Staining: Stain slides with a DNA-specific stain like Giemsa or a fluorescent dye (e.g., acridine orange).[12]

  • Scoring:

    • Using a light microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[13]

    • A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[21]

    • Simultaneously assess cytotoxicity using measures like Replication Index (RI) or Relative Population Doubling (RPD). The top concentration should induce significant cytotoxicity (e.g., 55±5%).[21]

Conclusion: A Framework for Confident Assessment

Assessing the mutagenicity of chloroethyl urea derivatives requires a methodical, multi-endpoint approach. The mechanism of action—DNA alkylation and interstrand cross-link formation—provides a clear rationale for the testing strategy.[2][3] Begin with the highly sensitive Ames test to screen for point mutations. Regardless of the outcome, proceed to a mammalian cell assay, with the in vitro micronucleus test offering a robust and efficient method to detect the chromosomal damage that is a hallmark of this chemical class.[4][11] By adhering to validated protocols, understanding the causality behind each experimental step, and carefully interpreting the data within a weight-of-evidence framework, researchers can confidently characterize the genotoxic profile of novel CEU compounds, ensuring both scientific rigor and a commitment to safety in drug development.

References

  • Vogel, E., & Nivard, M. J. (1993). Mutagenicity of BCNU and related chloroethylnitrosoureas in Drosophila. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 294(2), 159-174. [Link]

  • Lacroix, J., et al. (1994). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Journal of Medicinal Chemistry, 37(1), 138-143. [Link]

  • Elespuru, R. K., & Lijinsky, W. (1981). Influence of glutathione on the mutagenicity of 2-chloroethylnitrosoureas. Mutagenic potential of glutathione derivatives formed from 2-chloroethylnitrosoureas and glutathione. Carcinogenesis, 2(10), 1023-1028. [Link]

  • Vlastos, D., et al. (2005). In vitro mutagenicity and genotoxicity study of 1,2-dichloroethylene, 1,1,2-trichloroethane, 1,3-dichloropropane, 1,2,3-trichloropropane and 1,1,3-trichloropropene, using the micronucleus test and the alkaline single cell gel electrophoresis technique (comet assay) in human lymphocytes. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 585(1-2), 120-130. [Link]

  • Kondo, N., et al. (2019). Chloroethylating anticancer drug-induced mutagenesis and its repair in Escherichia coli. Genes and Environment, 41(1), 1-8. [Link]

  • CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). [Link]

  • Kondo, N., et al. (2019). Chloroethylating anticancer drug-induced mutagenesis and its repair in Escherichia coli. Genes and Environment, 41, 7. [Link]

  • Eisenbrand, G., et al. (1981). Examination of four newly synthesized 2-chloroethylnitrosoureas in comparison with BCNU, CCNU, MeCCNU, chlorozotocin and hydroxyethyl-CNU in preterminal rat leukemia L 5222. Journal of Cancer Research and Clinical Oncology, 100(1), 47-54. [Link]

  • Wikipedia. (n.d.). Ames test. [Link]

  • International Agency for Research on Cancer. (1987). Chloroethyl Nitrosoureas. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7. [Link]

  • Ames, B. N. (1971). The detection of chemical mutagens with enteric bacteria. In Chemical Mutagens (pp. 267-282). Springer, Boston, MA. [Link]

  • van Harten, S. P., et al. (2010). Chemical Mutagenesis. In Plant Breeding (pp. 195-228). John Wiley & Sons, Ltd. [Link]

  • Eurofins. (2024). Chromosome Aberration Test. [Link]

  • Cyprotex. (n.d.). Ames Test. [Link]

  • Gupta, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2773. [Link]

  • Charles River Labs. (n.d.). In Vitro Chromosomal Aberration Test. [Link]

  • OECD. (2014). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Levy, D. D., et al. (2019). Recommended criteria for the evaluation of bacterial mutagenicity data (Ames test). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 848, 403074. [Link]

  • PraxiLabs. (n.d.). Chromosome aberration test. [Link]

  • Ahmad, A., et al. (2008). Analysis of chromosomal aberrations in cells exposed to cross-link damage. Molecular and Cellular Biology, 28(8), 2733-2743. [Link]

  • Eisenbrand, G., et al. (1981). Examination of four newly synthesized 2-chloroethylnitrosoureas in comparison with BCNU, CCNU, MeCCNU, chlorozotocin and hydroxyethyl-CNU in preterminal rat leukemia L 5222. Journal of Cancer Research and Clinical Oncology, 100(1), 47-54. [Link]

  • Deans, A. J., & West, S. C. (2011). Formation and repair of interstrand cross-links in DNA. Nature Reviews Cancer, 11(7), 467-480. [Link]

  • Batist, G., et al. (2009). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. British Journal of Cancer, 100(7), 1113-1120. [Link]

  • Batist, G., et al. (2009). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. British Journal of Cancer, 100(7), 1113-1120. [Link]

  • Blue Frog Scientific. (n.d.). Genetic toxicity testing of a metal oxide nanoform to meet regulatory requirements. [Link]

  • OECD. (2016). Test No. 474: Mammalian Erythrocyte Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Charles River Labs. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • Fellows, M. D., et al. (2011). Comparison of different cytotoxicity measures for the in vitro micronucleus test (MNVit) in L5178Y tk(+/-) cells: Summary of 4 compounds (Mitomycin C, Cyclophosphamide, Colchicine and Diethylstilboestrol) with clastogenic and aneugenic mode of action. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 724(1-2), 6-13. [Link]

  • Kirsch-Volders, M., et al. (2010). In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models. Mutation Research/Reviews in Mutation Research, 705(3), 173-183. [Link]

  • Elespuru, R., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. MethodsX, 10, 102081. [Link]

  • Ibrar, A., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(23), 7378. [Link]

Sources

A Comprehensive Guide to Evaluating the Anti-Senescence Potential of Thiadiazol-5-yl Urea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for novel compounds that can mitigate the detrimental effects of cellular senescence is a paramount objective in addressing age-related diseases. This guide provides a technical framework for investigating a promising, yet largely unexplored, class of compounds in the context of human cellular senescence: thiadiazol-5-yl urea derivatives . While these molecules have demonstrated remarkable anti-senescence activity in plant models, their efficacy in mammalian systems remains an open and compelling question.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental design, outlines a self-validating workflow to assess both senolytic and senomorphic potential, and benchmarks these prospective experiments against established anti-senescence agents. Our aim is to provide a logical and scientifically rigorous roadmap for confirming the therapeutic potential of this novel chemical scaffold.

The Rationale: From Potent Plant Protectants to Potential Human Healthspan Extenders

Cellular senescence is a fundamental biological process where cells cease to divide and undergo distinct phenotypic changes. While it serves as a crucial barrier against tumor progression, the accumulation of senescent cells with age contributes to a host of pathologies, including fibrosis, neurodegeneration, and inflammatory disorders. This is largely driven by their secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and proteases, known as the Senescence-Associated Secretory Phenotype (SASP).[1]

Recently, a series of 1,2,3-thiadiazol-5-yl urea derivatives have garnered attention for their potent anti-senescence properties in plants.[2] One lead compound, 1-(2-methoxy-ethyl)-3-1,2,3-thiadiazol-5-yl urea (ASES), was found to be the most powerful inhibitor of dark-induced senescence in wheat and Arabidopsis thaliana leaves, even surpassing the activity of known synthetic cytokinins like Thidiazuron (TDZ).[2][3] Critically, this activity was shown to operate via a cytokinin-independent mechanism, suggesting a novel pathway that could be relevant in mammalian cells.[2]

This discovery in a non-mammalian system provides a strong, scientifically-grounded rationale for investigating these compounds as potential senotherapeutics for human application. The thiadiazole scaffold is already recognized for its diverse biological activities, with derivatives being explored for conditions like Alzheimer's disease, highlighting its potential for interacting with key biological pathways.[4][5][6][7][8]

The Landscape of Cellular Senescence: Key Pathways and Therapeutic Strategies

To effectively probe the activity of any new compound, a firm understanding of the underlying biology is essential. Cellular senescence is primarily governed by two cooperative tumor suppressor pathways: the p53/p21WAF1/CIP1 axis and the p16INK4a/pRb axis.[9][10][11][12]

  • The p53/p21WAF1/CIP1 Pathway: Often activated in response to acute DNA damage, the p53 tumor suppressor protein induces the expression of p21, a potent cyclin-dependent kinase (CDK) inhibitor.[12] p21 halts the cell cycle, providing time for DNA repair. If the damage is irreparable, this pathway can establish a permanent senescent arrest.

  • The p16INK4a/pRb Pathway: This pathway acts as a crucial barrier to bypass senescence. p16INK4a inhibits CDK4/6, preventing the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains active, sequestering E2F transcription factors and enforcing a stable cell cycle arrest.[11]

The ultimate goal of a senotherapeutic agent is to either selectively eliminate senescent cells (senolysis ) or suppress their harmful SASP (senomorphism ). This guide provides the experimental framework to determine if thiadiazol-5-yl urea derivatives fall into either of these categories.

cluster_inducers Senescence Inducers cluster_pathways Core Senescence Pathways cluster_phenotype Senescent Phenotype DNA Damage DNA Damage p53 p53 DNA Damage->p53 Oncogene Activation Oncogene Activation p16 p16 Oncogene Activation->p16 Telomere Attrition Telomere Attrition Telomere Attrition->p53 p21 p21 p53->p21 activates Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest enforces pRb pRb p16->pRb activates pRb->Cell Cycle Arrest enforces SA-β-gal Activity SA-β-gal Activity Cell Cycle Arrest->SA-β-gal Activity SASP SASP Secretion (IL-6, IL-8, etc.) Cell Cycle Arrest->SASP cluster_assays 4. Comparative Analysis cluster_interpretation 5. Data Interpretation start 1. Culture Human Fibroblasts (e.g., IMR-90) induce 2. Induce Senescence (e.g., Etoposide or Irradiation) start->induce split induce->split treat_sen 3a. Treat Senescent Cells with Thiadiazole Derivatives split->treat_sen treat_pro 3b. Treat Proliferating (Control) Cells with Thiadiazole Derivatives split->treat_pro viability Cell Viability Assay (Determine IC50) treat_sen->viability sagal SA-β-gal Staining (Quantify Senescent Cells) treat_sen->sagal sasp SASP Analysis (ELISA/Multiplex for IL-6, IL-8) treat_sen->sasp western Western Blot (p16, p21, Cleaved Caspase-3) treat_sen->western treat_pro->viability senolytic Senolytic Activity? (IC50 Senescent << IC50 Control) viability->senolytic senomorphic Senomorphic Activity? (Reduced SASP without cell death) sasp->senomorphic

Proposed workflow for evaluating thiadiazole derivatives.
Step 1: Induction of Cellular Senescence

The first critical step is to generate a robust population of senescent cells. Stress-induced premature senescence (SIPS) is a common and reliable method.

  • Cell Line: Human diploid fibroblasts (e.g., IMR-90).

  • Method: Treat proliferating fibroblasts with a sub-lethal dose of a DNA-damaging agent like Etoposide (e.g., 20-50 µM for 24-48 hours) or with ionizing radiation (e.g., 10 Gy).

  • Validation: After 7-10 days, confirm the establishment of a senescent phenotype by observing flattened cell morphology and positive staining for Senescence-Associated β-Galactosidase (SA-β-gal).

Step 2: Treatment with Thiadiazol-5-yl Urea Derivatives

Once senescence is confirmed, senescent and parallel-cultured proliferating (control) cells are treated with the compounds of interest.

  • Compound Preparation: Dissolve derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Dose-Response: Treat both senescent and proliferating cells with a range of concentrations of each derivative for a defined period (e.g., 48-72 hours). Include a vehicle-only control (DMSO).

Step 3: Assessing Senolytic Activity

A true senolytic agent selectively induces apoptosis in senescent cells while sparing healthy, proliferating cells.

  • Cell Viability Assays: Use assays like CellTiter-Glo® or MTT to measure cell viability in both senescent and proliferating populations across the dose-response range.

  • Calculating the Senolytic Index (SI): Determine the half-maximal inhibitory concentration (IC50) for both cell populations. The SI is calculated as (IC50 of proliferating cells) / (IC50 of senescent cells). A high SI indicates senolytic specificity.

  • Apoptosis Confirmation: For promising compounds, confirm that cell death is occurring via apoptosis by Western blot for cleaved caspase-3 or using an Annexin V/PI staining assay.

  • SA-β-gal Quantification: Re-stain for SA-β-gal after treatment. A significant reduction in the percentage of blue-staining cells in the senescent population indicates successful clearance.

Step 4: Assessing Senomorphic Activity

A senomorphic compound does not kill senescent cells but suppresses their harmful SASP.

  • SASP Component Analysis: Collect the conditioned media from senescent cells treated with non-lethal doses of the derivatives. Use Enzyme-Linked Immunosorbent Assays (ELISA) or multiplex bead-based assays (e.g., Luminex) to quantify key SASP factors like IL-6 and IL-8. [13][14][15]A significant decrease in these factors compared to vehicle-treated senescent cells indicates senomorphic activity.

  • qRT-PCR: Analyze the mRNA expression levels of key SASP genes (e.g., IL6, IL8, MMP3) to determine if the suppression occurs at the transcriptional level.

Benchmarking Against Established Senolytics

To contextualize the results, the performance of thiadiazol-5-yl urea derivatives should be compared against well-characterized senolytic agents.

Compound/CombinationClassPrimary Target(s)Notes on Specificity and Efficacy
Dasatinib + Quercetin (D+Q) Tyrosine Kinase Inhibitor + FlavonoidMultiple, including BCL-xL, PI3KOne of the first senolytic combinations discovered. [16]Effective against senescent pre-adipocytes and endothelial cells. [17]Efficacy can be sex- and cell-type specific. [18][19]
Fisetin FlavonoidMultiple, including PI3K/AKT/mTOR pathwaysA natural senolytic with a favorable safety profile. [20]Shown to reduce senescence markers in multiple tissues and extend lifespan in mice. [20]
Navitoclax (ABT-263) BCL-2 Family InhibitorBCL-2, BCL-xL, BCL-wA potent senolytic that targets anti-apoptotic pathways. [21]Its clinical use is often limited by on-target toxicity, particularly thrombocytopenia (low platelet count) due to BCL-xL inhibition. [17]

Detailed Experimental Protocols

Protocol 1: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is adapted from standard methods to visualize senescent cells. [22][23][24][25][26] Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 2% formaldehyde / 0.2% glutaraldehyde in PBS

  • Staining Solution (prepare fresh):

    • 40 mM Citric acid/Sodium phosphate buffer, pH 6.0

    • 5 mM Potassium ferrocyanide

    • 5 mM Potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl₂

    • 1 mg/mL X-gal (from a 20 mg/mL stock in dimethylformamide)

Procedure:

  • Wash cells in a culture plate twice with PBS.

  • Fix cells with Fixation Solution for 10-15 minutes at room temperature.

  • Wash cells three times with PBS.

  • Add the SA-β-gal Staining Solution to the cells, ensuring they are fully covered.

  • Incubate at 37°C without CO₂ for 12-24 hours. Protect from light.

  • Check for the development of a blue precipitate in the cytoplasm of senescent cells using a light microscope.

  • To score, replace the staining solution with PBS and count the percentage of blue-stained cells versus the total number of cells in several random fields of view.

Protocol 2: SASP Analysis by ELISA

This protocol provides a general method for quantifying a specific SASP component, such as IL-6.

Materials:

  • Conditioned cell culture media (collected from treated and control cells)

  • Commercially available ELISA kit for the target protein (e.g., Human IL-6 DuoSet ELISA, R&D Systems)

  • Microplate reader

Procedure:

  • Culture senescent cells and treat with non-lethal concentrations of the thiadiazole derivative or vehicle control for 48 hours in serum-free media.

  • Collect the conditioned media and centrifuge to remove cellular debris.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and collected media samples to the wells.

    • Adding a detection antibody.

    • Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.

    • Stopping the reaction and reading the absorbance at the appropriate wavelength.

  • Calculate the concentration of the SASP protein in each sample by comparing its absorbance to the standard curve. Normalize the results to the cell number in the corresponding well.

Conclusion and Future Directions

The potent anti-senescence activity of thiadiazol-5-yl urea derivatives in plant systems provides a compelling starting point for a new line of investigation in geroscience. Their unique, cytokinin-independent mechanism of action hints at a novel pathway that may be translatable to mammalian cells. By following the rigorous, multi-faceted workflow outlined in this guide—from inducing senescence to performing comparative analyses of senolytic and senomorphic activity—researchers can systematically and definitively determine the potential of this chemical class.

Should these compounds prove effective at clearing senescent cells or suppressing their inflammatory phenotype without significant toxicity to normal cells, they would represent an exciting new tool in the development of therapies to extend human healthspan and combat age-related disease. The path from a plant protectant to a human therapeutic is long, but the journey begins with the robust, hypothesis-driven experimental validation detailed herein.

References

A comprehensive list of all sources cited within this guide is provided below for verification and further reading.

(The reference list will be auto-generated based on the citations used in the text)

Sources

comparison of synthetic routes for the production of unsymmetrical ureas

[1][2]

Executive Summary

Unsymmetrical ureas (

This guide objectively compares three distinct synthetic architectures:

  • The Activated Carbamate Route: The industry standard for high selectivity and late-stage functionalization.

  • The CDI One-Pot Protocol: A rapid, "green" alternative utilizing nucleophilic activation.

  • Pd-Catalyzed Oxidative Carbonylation: A high-atom-economy method utilizing CO gas.

Comparative Performance Matrix

The following data aggregates performance metrics across diverse substrate classes (aniline/aliphatic amine pairs).

FeatureRoute A: Isocyanate Addition (Benchmark)Route B: Phenyl Carbamate (Recommended)Route C: CDI One-Pot ( Rapid/Green )Route D: Pd-Catalyzed CO (Atom Economy)
Selectivity Moderate (Symmetrical byproduct risk)High (Stepwise addition)High (If order of addition is controlled)Moderate to High
Yield (Avg) 60–85%80–95% 75–90%70–85%
Atom Economy 100% (Theoretical)Moderate (Loss of Phenol)Moderate (Loss of Imidazole)High (Loss of H₂O)
Safety Profile Poor (Toxic isocyanates/Phosgene)Good (Stable intermediates)Excellent (Non-toxic solid)Moderate (CO gas, Heavy metals)
Scalability Difficult (Exotherms, moisture)Excellent (Crystalline intermediates)Good (Precipitation purification)Good (Flow chemistry potential)
Key Constraint Moisture sensitivity; Isocyanate stabilityExtra step to isolate carbamateSteric hindrance limits reactivityRequires autoclave/CO handling

Deep Dive: Synthetic Architectures & Protocols

Route A: The Activated Carbamate Platform (The "Phosgene-Free" Standard)

Mechanism & Rationale: This method replaces unstable isocyanates with stable N-aryl-O-phenyl carbamates. These crystalline solids can be stored and purified before reacting with the second amine. The reaction proceeds via an E1cB-like elimination of phenol to generate an isocyanate in situ, which is immediately trapped by the second amine. This "release-and-catch" mechanism ensures high selectivity for the unsymmetrical product.

Mechanism Visualization:

CarbamateMechanismAmine1Amine 1(R1-NH2)CarbamatePhenyl CarbamateIntermediateAmine1->Carbamate Nucleophilic acylsubstitutionDPCDiphenyl Carbonate(PhO-CO-OPh)DPC->CarbamateIsocyanateTransientIsocyanateCarbamate->Isocyanate Base/Heat(- PhOH)PhenolPhenol(Byproduct)Carbamate->PhenolUreaUnsymmetricalUreaIsocyanate->Urea Rapid TrapAmine2Amine 2(R2-NH2)Amine2->Urea

Caption: Stepwise formation of unsymmetrical urea via stable phenyl carbamate intermediate, preventing symmetrical byproduct formation.

Experimental Protocol: Scope: Ideal for coupling valuable/complex amines where stoichiometry must be precise.

  • Step 1: Carbamate Formation

    • Dissolve Diphenyl Carbonate (1.0 equiv) in THF (0.5 M).

    • Add Amine 1 (1.0 equiv) dropwise at 0°C.

    • Stir at RT for 2–4 hours.

    • Validation: TLC should show consumption of amine. The product often precipitates or can be isolated by solvent evaporation.

  • Step 2: Urea Formation

    • Dissolve the isolated Phenyl Carbamate (1.0 equiv) in DMSO or DMF (0.5 M).

    • Add Amine 2 (1.1 equiv) and TEA (Triethylamine, 1.2 equiv) .

    • Heat to 60–80°C for 4–6 hours.

    • Workup: Pour into ice water. The unsymmetrical urea typically precipitates as a pure solid. Filter and wash with water/ether.

Route B: The CDI One-Pot Protocol (The "Green" Kinetic Method)

Mechanism & Rationale: 1,1'-Carbonyldiimidazole (CDI) acts as a safe phosgene equivalent. The reaction relies on the differential reactivity of the intermediate acyl imidazole. The first amine reacts to form a monosubstituted carbamoyl imidazole. This intermediate is less reactive than CDI but sufficiently electrophilic to react with a second amine, especially if the second amine is a stronger nucleophile or if heat/catalysis is applied.

Mechanism Visualization:

CDIMechanismCDICDI(Electrophile)IntermedCarbamoyl Imidazole(Active Species)CDI->Intermed Fast (<1h)Amine1Amine 1(Nucleophile)Amine1->IntermedUreaUnsymmetricalUreaIntermed->Urea Slow (Heat/Catalyst)ImidazoleImidazole(Byproduct)Intermed->ImidazoleAmine2Amine 2(Nucleophile)Amine2->Urea

Caption: Sequential nucleophilic substitution on CDI. Kinetic control is required to prevent symmetrical urea formation.

Experimental Protocol (Water-Accelerated Variant): Scope: Excellent for rapid library synthesis and "Click" chemistry applications.

  • Activation:

    • Suspend Amine 1 (1.0 equiv) in water (or THF if insoluble).

    • Add CDI (1.1 equiv) in one portion at 0°C.

    • Stir for 30 mins. Note: CO₂ evolution indicates activation.

  • Coupling:

    • Add Amine 2 (1.0 equiv) directly to the reaction mixture.

    • Stir at RT for 2–12 hours. (For unreactive anilines, mild heating to 50°C may be required).

    • Workup: The product often precipitates from water. Filter and wash with 1M HCl (to remove imidazole) and water.

Route C: Palladium-Catalyzed Oxidative Carbonylation[3][4]

Mechanism & Rationale: This route utilizes Carbon Monoxide (CO) as the C1 source, avoiding pre-functionalized carbonyl reagents entirely. A Pd(II) catalyst activates the amine to form a Pd-amido complex, which undergoes CO insertion.[1] Oxidative elimination yields the urea, while an oxidant (O₂ or Benzoquinone) regenerates the active Pd(II) species. This is the most atom-economical route but requires specialized equipment (autoclaves).

Mechanism Visualization:

PdMechanismPd2Pd(II) CatalystComplex1Pd-AmidoComplexPd2->Complex1+ Amine 1Amine1Amine 1Complex2Carbamoyl-PdIntermediateComplex1->Complex2+ CO InsertionCOCO (gas)RedElimReductiveEliminationComplex2->RedElim+ Amine 2Amine2Amine 2UreaUnsymmetricalUreaRedElim->UreaPd0Pd(0)RedElim->Pd0Pd0->Pd2Re-oxidationOxidantOxidant(O2/I2)

Caption: Catalytic cycle for Pd-mediated oxidative carbonylation. CO insertion is the rate-determining step.

Experimental Protocol:

  • Setup: In a stainless steel autoclave, charge PdI₂ (1 mol%) , KI (10 mol%) , Amine 1 (1.0 equiv) , and Amine 2 (1.0 equiv) in DME (Dimethoxyethane).

  • Pressurization: Pressurize with CO (20 atm) and Air (5 atm) (Caution: CO is toxic).

  • Reaction: Heat to 100°C for 15 hours.

  • Workup: Vent gases carefully. Filter catalyst. Concentrate filtrate and purify via column chromatography.

Decision Logic: Selecting the Right Route

Use this logic flow to determine the optimal synthetic strategy for your specific substrate pair.

DecisionTreeStartStart: Select SubstratesQ1Are substrates highlysterically hindered?Start->Q1RouteARoute A: Phenyl Carbamate(Force conditions with heat)Q1->RouteAYesQ2Is strict 1:1 selectivity critical(e.g., expensive fragments)?Q1->Q2NoQ2->RouteAYesQ3Is scale >100g orAtom Economy priority?Q2->Q3NoRouteBRoute B: CDI Protocol(Fast, mild)Q3->RouteBNoRouteCRoute C: Pd-Catalysis(Industrial Scale)Q3->RouteCYes

Caption: Decision matrix for selecting synthetic route based on steric hindrance, selectivity requirements, and scale.

References

  • Thurston, D. E. (2006). Chemistry and Pharmacology of Anticancer Drugs. CRC Press. (Context: Importance of urea scaffolds in kinase inhibitors).
  • Padiya, K. J., et al. (2012).[2] Unprecedented "In Water" Imidazole Carbonylation: Paradigm Shift for Preparation of Urea and Carbamate. Organic Letters, 14(11), 2814–2817. Link

  • Prachi, R., et al. (2023).[3] Improved Synthesis of Unsymmetrical Ureas via Carbamates.[4][5][6] SynOpen, 7, 555–558.[3] Link

  • Gabriele, B., et al. (2004). Efficient Synthesis of Ureas by Direct Palladium-Catalyzed Oxidative Carbonylation of Amines.[7][8][1] The Journal of Organic Chemistry, 69(14), 4741–4750.[7] Link

  • Ren, Y., & Rousseaux, S. A. L. (2018). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates.[9][10][11] The Journal of Organic Chemistry, 83(2), 913–920. Link

Safety Operating Guide

Proper Disposal Procedures: 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea

[1][2][3]

Executive Summary & Immediate Action

1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea is a dual-halogenated alkylating agent.[1][2][3] It presents specific disposal challenges due to the simultaneous presence of chlorine (corrosive gas precursor) and fluorine (hydrofluoric acid precursor upon combustion).[1][2]

  • Primary Hazard: Corrosive Solid (UN 1759), Skin/Eye Irritant, Potential Alkylator.[2][3]

  • Disposal Route: High-Temperature Incineration with Halogen Scrubbing. [1][2][3]

  • Critical Restriction: Do NOT dispose of via sanitary sewer, trash, or non-halogenated solvent streams.[2][3][4]

  • RCRA Status: Non-listed; regulate as Characteristic Hazardous Waste (Corrosive/Toxic) or state-regulated Halogenated Organic Waste.[1][2]

Chemical Profile & Risk Assessment

To dispose of this compound safely, we must understand its reactivity.[3] This molecule contains an

12
PropertySpecificationOperational Implication
CAS Number 1094363-47-9Use for waste manifesting.[1][2]
Physical State Solid (Crystalline)Dust inhalation risk; requires particulate respirator.[2]
Functional Groups

-Chloroamide, Trifluoromethyl
Reactive: Potential skin sensitizer.Stable: Fluorine bond requires

C for destruction.[1][2][3]
UN Classification UN 1759 (Corrosive Solid, n.o.s.)[1][2][3]Packing Group III protocols apply.
GHS Hazards H314, H318, H335Causes severe skin burns/eye damage; respiratory irritant.[2][3]

Pre-Disposal Stabilization & Segregation

Before this chemical leaves your bench, it must be stabilized to prevent uncontrolled hydrolysis or exposure.[3]

A. Segregation Protocol

Strictly segregate this waste from the following streams:

  • Strong Bases (OH⁻): Contact with hydroxides can trigger rapid hydrolysis of the

    
    -chloroamide, releasing heat and potentially toxic chlorinated byproducts.[1][2]
    
  • Non-Halogenated Solvents: Mixing this with acetone or ethanol waste streams contaminates the entire volume, forcing the facility to pay premium "Halogenated" disposal rates for the whole container.

  • Oxidizers: Avoid contact with nitrates or permanganates.

B. Containment Strategy
  • Primary Container: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1][2] Avoid metal containers due to potential corrosion from hydrolysis-derived HCl.[1][2]

  • Liquid Waste (if dissolved): Must be collected in the "Halogenated Organic Solvents" carboy.[2]

  • Solid Waste: Double-bag in heavy-duty polyethylene bags (minimum 4 mil) or place in a wide-mouth HDPE jar.

Operational Disposal Workflow

The following flowchart outlines the decision logic for disposing of 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea in various states (pure solid vs. reaction mixture).

DisposalWorkflowStartStart: Waste Generation(CAS 1094363-47-9)StateCheckDetermine Physical StateStart->StateCheckSolidPathPure Solid / PrecipitateStateCheck->SolidPath SolidLiquidPathDissolved in SolventStateCheck->LiquidPath LiquidSolidPkgDouble Bag (polyethylene)or HDPE JarSolidPath->SolidPkgLiquidSegSegregate intoHALOGENATED Waste StreamLiquidPath->LiquidSegLabelingLabeling:'Hazardous Waste - Halogenated''Corrosive' (UN 1759)SolidPkg->LabelingLiquidSeg->LabelingStorageSatellite Accumulation Area(Secondary Containment)Labeling->StorageFinalDispFinal Disposal:High-Temp Incineration(w/ HCl & HF Scrubbers)Storage->FinalDisp

Figure 1: Decision tree for the segregation and packaging of halogenated urea derivatives.

Technical Justification for Incineration

Why can't this go to a standard landfill or fuel blending facility?

The Fluorine Factor

The trifluoroethyl group (

12

12
The Acid Generation Mechanism

Upon complete combustion, this molecule releases acid gases:

12
  • Hydrofluoric Acid (HF): Extremely corrosive to incinerator linings (firebrick) and glass.[1][2]

  • Hydrogen Chloride (HCl): Corrosive acid gas.[2]

Validation Check: Ensure your waste contractor utilizes a kiln equipped with wet caustic scrubbers designed to neutralize HF and HCl emissions.

Emergency Procedures (Spill Response)

In the event of a bench-top spill during transfer to waste containers:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloved), lab coat, and safety goggles.[2][3] If powder is airborne, use a N95 or P100 respirator.[2][3]

  • Dry Spill: Do not add water (hydrolysis risk).[2] Gently sweep into a dustpan using a brush, minimizing dust generation.[2][3] Place in a wide-mouth jar.

  • Wet Spill: Absorb with inert material (Vermiculite or Sand).[2] Do not use paper towels (potential reaction with concentrated alkyl halides).[2]

  • Decontamination: Wipe the surface with a dilute (5%) sodium bicarbonate solution to neutralize trace acidity, followed by water.[2]

References

  • U.S. Environmental Protection Agency (EPA). (2025).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 27, 2026, from [Link]

Personal protective equipment for handling 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026


-Haloacyl Ureas

Part 1: Executive Safety Assessment

Compound: 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea Chemical Class:


-Haloacyl Urea / Fluorinated Alkylating Agent
Primary Hazard: Alkylating Agent & Severe Irritant [1]

This compound is not merely a "toxic solid"; its structure contains a 2-chloropropanoyl moiety, which is an


-halo carbonyl.[1] In biological systems, this motif acts as a potent electrophile capable of alkylating DNA and proteins (cysteine residues). Combined with the lipophilic 2,2,2-trifluoroethyl  group, this compound possesses enhanced cell permeability, increasing its potential for systemic toxicity and contact sensitization.
Critical Hazard Profile (GHS Classification derived from SAR)
Hazard CategorySignalH-CodeDescription
Acute Toxicity (Oral) Warning H302 Harmful if swallowed.[1]
Skin Corrosion/Irritation Danger H315 Causes skin irritation (Potential sensitizer).[1]
Eye Damage Danger H318 Causes serious eye damage (Corrosive to mucous membranes).[1]
STOT - Single Exp. Warning H335 May cause respiratory irritation.[1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." This compound requires a barrier against both solid particulates and potential organic solutions that can penetrate standard latex.[1]

Routine Handling (Weighing, Transferring Solids)
  • Respiratory: N95 or P100 Respirator is mandatory if handling open powder outside a glovebox.[1] If in a fume hood, a surgical mask is insufficient; use a half-face respirator if the powder is fine/electrostatic.

  • Eyes: Chemical Splash Goggles (indirect venting).[1] Safety glasses are inadequate due to the risk of corneal damage from the

    
    -chloro moiety.[1]
    
  • Hands: Double-Gloving Strategy.

    • Inner Layer: 4 mil Nitrile (Examination grade).[1]

    • Outer Layer: 5-8 mil Nitrile (Long cuff) or Laminate (Silver Shield) if dissolving in DCM/DMF.[1]

    • Rationale: Fluorinated compounds often exhibit higher permeation rates in organic solvents.[1] Double gloving provides a "breakthrough buffer."[1]

  • Body: Lab coat (buttoned to neck) + chemically resistant apron if working with >1g quantities.[1]

High-Risk Operations (Spills, Synthesis Scale-up >10g)
  • Respiratory: Full-face respirator with Multi-Gas/Vapor (OV/AG/P100) cartridges.[1]

  • Hands: Butyl rubber or Silver Shield laminate gloves.[1]

  • Suit: Tyvek® coveralls to prevent dust accumulation on personal clothing.[1]

Part 3: Operational Protocols & Engineering Controls

A. Engineering Controls[1]
  • Primary Containment: All operations involving the solid must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Static Control: Fluorinated powders are often static-prone.[1] Use an anti-static gun or ionizer during weighing to prevent "fly-away" powder that could contaminate the bench.[1]

B. Safe Weighing Procedure
  • Preparation: Place a disposable secondary container (weigh boat inside a larger tray) in the hood.

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to avoid cross-contamination of other reagents with this alkylating agent.[1]

  • Solvation: Dissolve the solid immediately after weighing if possible. Solutions are generally easier to contain than electrostatic powders.[1]

  • Decontamination: Wipe the balance area with a 10% sodium thiosulfate solution (nucleophile) followed by ethanol.[1]

C. Reaction Safety (Incompatibility)[1]
  • Avoid Strong Bases: Bases (NaOH, KOH, strong amines) can trigger cyclization to form oxazolones or rapid hydrolysis, releasing toxic byproducts.

  • Avoid Oxidizers: Incompatible with peroxides and permanganates.[1]

Part 4: Deactivation & Disposal (Self-Validating System)

The Core Directive: Never dispose of the active


-haloacyl urea directly into general chemical waste.[1] You must deactivate the electrophilic center first.
Deactivation Solution (The "Quench")

Prepare a Nucleophilic Scavenger Solution :

  • Composition: 10% Sodium Thiosulfate (

    
    ) + 5% Sodium Bicarbonate (
    
    
    
    ) in water.[1]
  • Mechanism: Thiosulfate acts as a soft nucleophile, displacing the chlorine atom (de-alkylating potential) and opening the urea/amide bond safely.

Step-by-Step Disposal Protocol
  • Collection: Collect all reaction waste, mother liquors, and contaminated wipes in a dedicated jar labeled "Halogenated Urea Waste."

  • Quenching (Small Scale < 500 mg):

    • Add the waste slowly to the Nucleophilic Scavenger Solution.

    • Stir for 1 hour.

    • Validation: Check pH. It should remain slightly basic (pH 8-9).[1] If acidic, add more bicarbonate.

    • TLC Check: Spot the organic layer against the parent compound. The UV-active spot for 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea should disappear, replaced by a polar baseline spot (degradation product).[1]

  • Final Disposal: Once deactivated, the mixture can be combined with Halogenated Organic Waste for high-temperature incineration.[1]

Graphviz Workflow: Emergency Spill Response

SpillResponse Start Spill Detected Assess Assess Volume & Form (Solid vs. Solution) Start->Assess Solid Solid Powder Spill Assess->Solid Powder Liquid Solution Spill Assess->Liquid Liquid Cover Cover with wet paper towels (Prevent dust) Solid->Cover Absorb Absorb with Vermiculite or Chem-Sorb pads Liquid->Absorb Deactivate Apply 10% Thiosulfate Solution (Wait 15 mins) Cover->Deactivate Absorb->Deactivate Clean Double Wash Area (Soap & Water) Deactivate->Clean Dispose Dispose as Hazardous Halogenated Waste Clean->Dispose

Caption: Decision tree for immediate containment and neutralization of spills, prioritizing dust suppression and chemical deactivation.

Part 5: References & Validation Data

Key Chemical Data
PropertyValueSource
CAS No. 1094363-47-9 (Isomer Analog)ChemScene [1]
Molecular Formula

PubChem [2]
Molecular Weight 232.59 g/mol NIST [3]
Solubility DMSO, Methanol, DCMInternal/SAR
References
  • ChemScene. (2024).[1] Safety Data Sheet: 3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea. Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: 1-(2-chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea.[1][3] National Library of Medicine.[1] Retrieved from [1]

  • NIST Chemistry WebBook. (2024).[1] Urea, 1-(2-chloroethyl)-3-(2,2,2-trifluoroethyl)-.[1] Standard Reference Data. Retrieved from [1]

  • U.S. EPA. (1985).[1] Deactivation of Hazardous Chemical Wastes. Environmental Protection Agency.[1] Retrieved from [1]

  • BenchChem. (2025).[1] Protocols for N-Acylation of Urea Derivatives. Retrieved from [1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea
Reactant of Route 2
Reactant of Route 2
1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.